2'-Deoxy-L-adenosine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C10H13N5O3 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC名 |
(2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m1/s1 |
InChIキー |
OLXZPDWKRNYJJZ-VQVTYTSYSA-N |
異性体SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Stereochemistry of 2'-Deoxy-L-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine is the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine, a fundamental building block of deoxyribonucleic acid (DNA). While structurally similar to its D-counterpart, this "unnatural" nucleoside exhibits unique stereochemistry that imparts distinct biological activities. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, physicochemical properties, and methods for its synthesis and stereochemical analysis. The document also explores its mechanism of action as a potent antiviral agent, particularly against the Hepatitis B virus (HBV).
Stereochemistry and Physicochemical Properties
The key to understanding the properties of this compound lies in its stereochemistry. As an enantiomer of 2'-deoxy-D-adenosine, it possesses a mirror-image configuration at all chiral centers within its 2-deoxyribose sugar moiety.
Absolute Configuration
The systematic IUPAC name for the naturally occurring 2'-deoxy-D-adenosine is (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol. Consequently, as its enantiomer, the absolute configuration of this compound is (2S,3R,5S)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol . This inversion of stereochemistry at each of the three chiral centers of the deoxyribose ring is the defining feature of this L-nucleoside.
Table 1: Physicochemical and Biological Properties of 2'-Deoxyadenosine Enantiomers
| Property | 2'-Deoxy-D-adenosine | This compound |
| IUPAC Name | (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | (2S,3R,5S)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
| CAS Number | 958-09-8 | 14365-45-8 |
| Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₀H₁₃N₅O₃ |
| Molecular Weight | 251.24 g/mol | 251.24 g/mol |
| Melting Point | 188-191 °C | 186-187 °C[1] |
| Optical Rotation ([α]D) | -26.2° (c=0.7 in H₂O) | Data not available |
| IC₅₀ (HBV Polymerase) | Not active | 0.24 - 1.82 µM (as triphosphate)[2] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the hepatitis B virus (HBV) replication.[2][3] Its antiviral activity is a direct consequence of its L-configuration.
Intracellular Phosphorylation and HBV Polymerase Inhibition
For this compound to exert its antiviral effect, it must first be activated within the host cell through a process of phosphorylation.[2][4] Cellular kinases convert the nucleoside into its triphosphate form, this compound triphosphate (L-dATP). This activated form then acts as a competitive inhibitor of the HBV DNA polymerase.
The HBV polymerase, a reverse transcriptase, is responsible for synthesizing the viral DNA genome from an RNA template. L-dATP competes with the natural substrate, 2'-deoxy-D-adenosine triphosphate (dATP), for incorporation into the growing viral DNA chain. Once incorporated, the L-nucleoside acts as a chain terminator, halting further DNA synthesis and thereby inhibiting viral replication.[2] The unnatural stereochemistry of the sugar moiety is thought to be the basis for this chain termination.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 2'-deoxynucleosides involves the glycosylation of a protected purine (B94841) base with a suitable sugar derivative. For the synthesis of this compound, a protected adenine (B156593) derivative is coupled with a protected 2-deoxy-L-ribose derivative. A common method is the Vorbrüggen glycosylation, which utilizes a silylated heterocyclic base and a protected sugar acetate (B1210297) in the presence of a Lewis acid catalyst.
Example Protocol (General):
-
Preparation of the Silylated Base: Persilylate N⁶-benzoyladenine with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent like acetonitrile.
-
Glycosylation: Add a protected 2-deoxy-L-ribose derivative, for example, 1-O-acetyl-3,5-di-O-(p-toluoyl)-2-deoxy-L-ribofuranose, to the silylated base solution.
-
Lewis Acid Catalysis: Introduce a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to promote the coupling reaction.
-
Deprotection: After the reaction is complete, remove the protecting groups from the sugar and the base moieties. This typically involves treatment with a base, such as sodium methoxide (B1231860) in methanol, to remove the acyl protecting groups.
-
Purification: Purify the final product, this compound, using chromatographic techniques such as silica (B1680970) gel column chromatography.
Stereochemical Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.
Example Protocol:
-
Column: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose (B213188) or amylose, is often effective for separating nucleoside enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar solvent like isopropanol (B130326) or ethanol (B145695) is typically used. The exact ratio is optimized to achieve baseline separation. For basic compounds like adenosine (B11128), the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Detection: UV detection at a wavelength where adenosine absorbs strongly (around 260 nm) is commonly employed.
-
Quantification: The relative amounts of the D- and L-enantiomers can be determined by integrating the areas of their respective peaks in the chromatogram.
Conclusion
The stereochemistry of this compound is central to its distinct biological properties, most notably its potent and selective inhibition of Hepatitis B virus replication. Its unnatural L-configuration allows for its activation within host cells and subsequent action as a chain terminator of viral DNA synthesis. The methods outlined in this guide for its synthesis and stereochemical analysis are essential tools for researchers in the field of drug development. Further investigation into the specific interactions between L-dATP and the HBV polymerase, as well as the optimization of synthetic and analytical protocols, will continue to be important areas of research in the development of novel antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of nucleoside analog antiretrovirals: a review for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of 2'-Deoxy-L-adenosine in Hepatitis B Virus Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 2'-Deoxy-L-adenosine (L-dA), a potent and selective inhibitor of the Hepatitis B Virus (HBV). We will delve into its molecular interactions, the signaling pathways it affects, and the experimental validation of its antiviral activity.
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver complications, including cirrhosis and hepatocellular carcinoma. Nucleoside and nucleotide analogs are cornerstones of current anti-HBV therapies. This compound (L-dA) is an "unnatural" L-nucleoside analog that has demonstrated potent and specific activity against hepadnaviruses, including HBV, duck hepatitis B virus (DHBV), and woodchuck hepatitis virus (WHV).[1][2] Its unique stereochemical configuration contributes to its selective antiviral effect with minimal host cell toxicity.[1]
Mechanism of Action: A Multi-Step Process
The antiviral activity of this compound is not direct but requires intracellular metabolic activation. The core mechanism involves the inhibition of the viral polymerase, a key enzyme in the HBV replication cycle.[1]
Intracellular Phosphorylation
Upon entry into the host hepatocyte, L-dA is phosphorylated by host cellular kinases to its active triphosphate form, this compound triphosphate (L-dATP).[1] This three-step phosphorylation process is a critical prerequisite for its antiviral activity.
Inhibition of HBV DNA Polymerase
The active metabolite, L-dATP, acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the HBV DNA polymerase.[3] The HBV polymerase, which possesses reverse transcriptase activity, is responsible for synthesizing the viral DNA genome from the pregenomic RNA (pgRNA) template.[1] L-dATP competes with dATP for binding to the active site of the polymerase, thereby impeding the elongation of the nascent viral DNA chain. The presence of the 3'-hydroxyl group on the L-dA sugar moiety is crucial for its potent anti-HBV activity, suggesting a specific interaction with the viral polymerase.[1]
High Selectivity and Low Toxicity
A key advantage of L-dA is its high selectivity for the viral polymerase over host DNA polymerases.[1] Studies have shown that the 5'-triphosphates of L-dA and related L-nucleosides do not inhibit human DNA polymerases α, β, and γ at concentrations up to 100 μM.[1] This selectivity is attributed to the stereochemical difference between the L-sugar of L-dA and the natural D-sugar of endogenous nucleosides, which results in a lower affinity for the active sites of host polymerases. Consequently, L-dA exhibits low cytotoxicity and does not significantly affect mitochondrial function.[1][4]
Quantitative Data on Anti-HBV Activity
The following table summarizes the quantitative data on the in vitro and in vivo anti-HBV activity of this compound and its analogs.
| Compound | Assay System | Parameter | Value | Reference |
| β-L-2'-deoxyadenosine (L-dA) | Woodchuck Model | Viral Load Reduction | Up to 10⁸ genome equivalents/mL | [1][4] |
| L-dATP (triphosphate of L-dA) | WHV DNA Polymerase Assay | IC₅₀ | 0.24 - 1.82 μM | [1] |
| β-L-D4A (an analog) | 2.2.15 cells | ED₅₀ (HBV DNA inhibition) | 0.2 μM | [5] |
| β-L-D4A (an analog) | 2.2.15 cells | ID₅₀ (Cytotoxicity) | 200 μM | [5] |
| β-L-D4A (an analog) | 2.2.15 cells | Therapeutic Index (ID₅₀/ED₅₀) | 1000 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-HBV activity.
In Vitro Anti-HBV Activity Assessment in 2.2.15 Cells
This protocol is widely used to assess the antiviral efficacy of compounds against HBV in a cell culture system.
-
Cell Culture: The 2.2.15 cell line, a human hepatoblastoma cell line (HepG2) that is stably transfected with the HBV genome, is cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selective agent (e.g., G418).
-
Compound Treatment: 2.2.15 cells are seeded in multi-well plates and treated with various concentrations of this compound or a control compound (e.g., lamivudine) for a specified period, typically 6-9 days, with media and compound changes every few days.
-
Analysis of Extracellular HBV DNA:
-
The cell culture supernatant is collected.
-
Virions are precipitated using a method like polyethylene (B3416737) glycol (PEG) precipitation.
-
The viral DNA is extracted from the precipitated virions.
-
HBV DNA is quantified using Southern blot hybridization with a ³²P-labeled HBV DNA probe or by quantitative real-time PCR (qPCR).
-
-
Analysis of Intracellular HBV DNA:
-
Cells are lysed, and the intracellular DNA is extracted.
-
The extracted DNA is digested with an enzyme like HindIII to linearize the episomal HBV DNA.
-
The digested DNA is analyzed by Southern blot hybridization.
-
-
Analysis of HBsAg and HBeAg: The levels of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
Cytotoxicity Assay: The cytotoxicity of the compound on the 2.2.15 cells is determined using methods like the MTT assay, which measures cell viability. The 50% inhibitory dose (ID₅₀) is then calculated.
HBV DNA Polymerase Assay
This assay directly measures the inhibitory effect of the compound's active form on the viral polymerase.
-
Source of Polymerase: The HBV DNA polymerase can be obtained from recombinant HBV nucleocapsids produced in an expression system or from virions isolated from the serum of infected individuals or the supernatant of cell cultures.
-
Reaction Mixture: The polymerase reaction is typically carried out in a buffer containing the polymerase source, a template (endogenous pgRNA-DNA hybrid), deoxynucleotide triphosphates (dNTPs, including a radiolabeled dNTP like [α-³²P]dATP), and the triphosphate form of the inhibitor (L-dATP) at various concentrations.
-
Reaction and Analysis: The reaction is incubated at a suitable temperature (e.g., 37°C) to allow for DNA synthesis. The reaction is then stopped, and the newly synthesized radiolabeled DNA is precipitated and quantified using a scintillation counter or analyzed by gel electrophoresis and autoradiography. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.
Mechanism of Action of this compound
Caption: Intracellular activation of L-dA and its competitive inhibition of HBV DNA polymerase.
Experimental Workflow for In Vitro Anti-HBV Activity
Caption: Workflow for evaluating the anti-HBV activity of L-dA in cell culture.
Conclusion
This compound represents a promising class of anti-HBV compounds with a well-defined mechanism of action. Its intracellular conversion to the active triphosphate form, L-dATP, leads to the potent and selective inhibition of the HBV DNA polymerase. The high therapeutic index observed in preclinical studies underscores its potential as a safe and effective agent for the treatment of chronic hepatitis B. Further research, including clinical trials, is warranted to fully elucidate its therapeutic utility in humans.
References
- 1. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mechanism of inhibition of hepatitis B virus replication by the carbocyclic analog of 2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of hepatitis B virus by a novel L-nucleoside, β-L-D4A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Gauntlet: An In-depth Technical Guide to the Stability and Cellular Pathways of L-Nucleosides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral and anticancer therapeutics, L-nucleoside analogs have carved a significant niche, offering improved safety profiles and metabolic stability over their naturally occurring D-enantiomers. This technical guide delves into the core principles governing the metabolic fate of L-nucleosides within the cellular environment. We will explore their pathways from cellular uptake to metabolic activation and catabolism, supported by quantitative data, detailed experimental protocols, and visual pathway representations to provide a comprehensive resource for researchers in the field.
The L-Enantiomer Advantage: A Paradigm of Stereoselectivity
The therapeutic efficacy of L-nucleosides hinges on the principle of stereoselectivity. While viral reverse transcriptases and certain cancer-associated polymerases can recognize and utilize L-nucleoside triphosphates, the host's cellular machinery, including most DNA polymerases and catabolic enzymes, exhibits a strong preference for the natural D-isomers. This differential recognition translates to reduced incorporation into host DNA and slower degradation, thereby minimizing host cytotoxicity and enhancing the drug's therapeutic window.
Cellular Journey of an L-Nucleoside: Uptake, Activation, and Fate
The journey of an L-nucleoside from administration to its therapeutic target is a multi-step process involving cellular uptake, metabolic activation through phosphorylation, and eventual catabolism or efflux.
Cellular Uptake: Crossing the Membrane Barrier
As hydrophilic molecules, L-nucleosides require the assistance of specialized membrane transport proteins to enter the cell. The two primary families of nucleoside transporters are:
-
Concentrative Nucleoside Transporters (CNTs; SLC28 family): These are sodium-dependent symporters that actively transport nucleosides into the cell against a concentration gradient.
-
Equilibrative Nucleoside Transporters (ENTs; SLC29 family): These are sodium-independent uniporters that facilitate the bidirectional transport of nucleosides down their concentration gradient.
The expression levels and substrate specificities of these transporters can vary between different cell types and tissues, influencing the cellular uptake and overall bioavailability of L-nucleoside drugs.
Cellular uptake of L-nucleosides via transporter proteins.
Metabolic Activation: The Phosphorylation Cascade
To exert their therapeutic effect, L-nucleoside analogs must be converted into their active triphosphate form. This is a sequential three-step phosphorylation process catalyzed by host cellular kinases:
-
Monophosphorylation: This initial and often rate-limiting step is catalyzed by deoxyribonucleoside kinases. Notably, deoxycytidine kinase (dCK) is crucial for the activation of L-cytidine analogs like lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), while thymidine (B127349) kinase (TK) is involved in the phosphorylation of L-thymidine analogs.[1][2]
-
Diphosphorylation: The resulting L-nucleoside monophosphate is then converted to a diphosphate (B83284) by nucleoside monophosphate kinases (NMPKs).
-
Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) catalyze the formation of the active L-nucleoside triphosphate.[1][3]
The metabolic activation (phosphorylation) pathway of L-nucleosides.
Catabolism and Inactivation
The increased metabolic stability of L-nucleosides is a key advantage. They are generally poor substrates for the catabolic enzymes that degrade their D-counterparts. The primary enzymes involved in nucleoside catabolism are:
-
Nucleoside Phosphorylases: These enzymes cleave the glycosidic bond, separating the nucleobase from the sugar moiety.[4]
-
Deaminases: For example, cytidine (B196190) deaminase can convert cytidine to uridine.
L-nucleosides exhibit resistance to these enzymes, leading to a longer intracellular half-life and sustained levels of the active triphosphate form.
Quantitative Data on L-Nucleoside Metabolism
The following tables summarize key pharmacokinetic and enzyme kinetic parameters for several clinically important L-nucleoside analogs.
Table 1: Pharmacokinetic Parameters of Selected L-Nucleoside Analogs
| L-Nucleoside Analog | Bioavailability (%) | Elimination Half-life (h) | Primary Route of Excretion |
| Lamivudine (3TC) | ~82 | ~5-7 (plasma), 15.5 (intracellular triphosphate)[5] | Renal |
| Emtricitabine (FTC) | ~93 | ~10 (plasma), >24 (intracellular triphosphate) | Renal |
| Troxacitabine | N/A (IV) | ~39 (terminal)[6] | Renal (61-77% as unchanged drug)[7] |
| Elvucitabine | Variable | ~100[8] | Renal |
| Apricitabine | ~65-80 | ~6-7 (intracellular triphosphate)[9] | Renal[10] |
Table 2: Enzyme Kinetics of L-Nucleoside Phosphorylation by Human Deoxycytidine Kinase (dCK)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| dC (natural) | 0.4 | 10 | 25 |
| L-dC | 1.2 | 8 | 6.7 |
| 3TC (Lamivudine) | 15 | 3.5 | 0.23 |
| FTC (Emtricitabine) | 2.5 | 6.5 | 2.6 |
| Troxacitabine | 0.8 | 4.2 | 5.3 |
Note: Kinetic parameters can vary depending on experimental conditions. Data is compiled and averaged from multiple sources for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the metabolic stability and pathways of L-nucleosides.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay determines the rate of phase I metabolism of an L-nucleoside.
Workflow for in vitro metabolic stability assay.
Materials:
-
Test L-nucleoside
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation:
-
Prepare a stock solution of the L-nucleoside in a suitable solvent (e.g., DMSO), then dilute to the final working concentration (e.g., 1 µM) in phosphate buffer.
-
Thaw human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsome suspension and L-nucleoside solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome/L-nucleoside mixture.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Analysis:
-
Quantify the remaining parent L-nucleoside at each time point using a validated LC-MS/MS method.
-
Plot the natural log of the percentage of remaining L-nucleoside versus time.
-
Calculate the half-life (t₁/₂) from the slope of the linear regression and the intrinsic clearance (CLint).
-
Protocol 2: Cellular Uptake Assay Using Radiolabeled L-Nucleoside
This assay measures the rate of transport of an L-nucleoside into cells.
Materials:
-
Radiolabeled L-nucleoside (e.g., ³H- or ¹⁴C-labeled)
-
Cell line of interest (e.g., CEM, HepG2)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Inhibitors of nucleoside transporters (e.g., nitrobenzylmercaptopurine riboside - NBMPR for ENTs)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates and grow to a confluent monolayer.
-
-
Uptake Experiment:
-
Wash the cells with pre-warmed HBSS.
-
Add HBSS containing the radiolabeled L-nucleoside at a specific concentration. For competition assays, pre-incubate with unlabeled L-nucleoside or a known transporter inhibitor.
-
Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the incubation medium and washing the cells multiple times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
-
-
Data Analysis:
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
-
Determine kinetic parameters (Kₘ and Vₘₐₓ) by performing the assay with varying concentrations of the radiolabeled L-nucleoside.
-
Protocol 3: Metabolite Identification by LC-MS/MS
This protocol outlines the general steps for identifying the phosphorylated metabolites of an L-nucleoside in cell extracts.
Materials:
-
Cells treated with the L-nucleoside
-
Methanol, ice-cold
-
Chloroform
-
Water
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase or HILIC column
Procedure:
-
Sample Preparation:
-
Incubate the cells with the L-nucleoside for a specified time.
-
Harvest the cells and perform a metabolite extraction, for example, using a methanol/chloroform/water extraction method to separate polar metabolites.
-
Dry the polar phase containing the nucleotides.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Acquire mass spectra in both full scan mode (to detect potential metabolites) and tandem MS (MS/MS) mode (to obtain fragmentation patterns for structural elucidation).
-
-
Data Analysis:
-
Extract ion chromatograms for the expected masses of the monophosphate, diphosphate, and triphosphate forms of the L-nucleoside.
-
Compare the retention times and fragmentation patterns with those of synthetic standards, if available.
-
Utilize mass spectrometry software to aid in the identification of unknown metabolites based on accurate mass and isotopic patterns.
-
Conclusion
L-nucleoside analogs represent a cornerstone of modern antiviral and anticancer chemotherapy, largely due to their favorable metabolic properties. Their resistance to degradation by host enzymes and their selective activation in target cells contribute to their enhanced therapeutic index. A thorough understanding of their metabolic stability and cellular pathways, as outlined in this guide, is paramount for the rational design and development of novel, more effective L-nucleoside-based therapeutics. The experimental protocols provided herein offer a framework for researchers to investigate the metabolic fate of new L-nucleoside candidates, facilitating their progression through the drug discovery pipeline.
References
- 1. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Multiple-Dose Pharmacokinetic Behavior of Elvucitabine, a Nucleoside Reverse Transcriptase Inhibitor, Administered over 21 Days with Lopinavir-Ritonavir in Human Immunodeficiency Virus Type 1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apricitabine - Wikipedia [en.wikipedia.org]
- 10. Multiple-dose pharmacokinetics of apricitabine, a novel nucleoside reverse transcriptase inhibitor, in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of 2'-Deoxy-L-adenosine with DNA Polymerases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the interaction between 2'-Deoxy-L-adenosine and DNA polymerases. As a member of the L-nucleoside class of antiviral compounds, this compound exhibits a remarkable and highly selective inhibitory activity against the reverse transcriptase of hepadnaviruses, such as the Hepatitis B virus (HBV). This selectivity is attributed to the unnatural L-configuration of its deoxyribose sugar moiety, which is preferentially recognized by viral polymerases over host cellular DNA polymerases. Upon intracellular phosphorylation to its active triphosphate form (L-dATP), it acts as a competitive inhibitor and a chain terminator of viral DNA synthesis. This guide summarizes the available quantitative data on the inhibition of various DNA polymerases by L-nucleoside analogs, details the experimental protocols for assessing these interactions, and provides visual diagrams of the molecular pathways involved.
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy. A particularly intriguing class of these compounds is the L-nucleosides, which are stereoisomers of the naturally occurring D-nucleosides. This structural inversion at the chiral center of the sugar ring profoundly impacts their biological activity. This compound is a potent and selective inhibitor of HBV replication.[1] Its mechanism of action is contingent on its intracellular conversion to the triphosphate form, this compound-5'-triphosphate (L-dATP). This active metabolite then interacts with the viral DNA polymerase. Notably, this compound shows minimal to no inhibition of human DNA polymerases α, β, and γ, which accounts for its low cytotoxicity in human cells.[1]
Mechanism of Action
The antiviral effect of this compound is initiated by its phosphorylation to L-dATP by host cell kinases.[2] L-dATP then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of the HBV DNA polymerase (a reverse transcriptase).[3] Upon incorporation into the growing viral DNA chain, it acts as a chain terminator because the L-configuration of the sugar hinders the formation of a phosphodiester bond with the next incoming nucleotide.[4][5] This leads to the premature termination of viral DNA synthesis.[4] Some L-nucleoside analogs have also been shown to inhibit HBV polymerase through a noncompetitive mechanism, suggesting a complex interaction that may involve conformational changes in the enzyme.[6]
Cellular Uptake and Activation
The pathway from the prodrug to the active triphosphate is a critical determinant of efficacy.
Caption: Cellular uptake and sequential phosphorylation of this compound.
Inhibition of Viral DNA Polymerase
L-dATP acts at the heart of the viral replication machinery.
Caption: Mechanism of HBV DNA polymerase inhibition by L-dATP.
Quantitative Data: Inhibition of DNA Polymerases
Quantitative data on the inhibition of DNA polymerases by the triphosphate of this compound (L-dATP) is not extensively reported in the public literature. However, studies on analogous L-nucleoside triphosphates provide strong evidence for their potent and selective inhibition of hepadnavirus polymerases. The following tables summarize the inhibitory activities of various nucleoside analogs against viral and human DNA polymerases.
Table 1: Inhibition of Viral DNA Polymerases by Nucleoside Analog Triphosphates
| Nucleoside Analog (Triphosphate Form) | Virus/Polymerase | Assay Type | IC₅₀ (Concentration Ratio vs. Natural Substrate) | Ki (μM) | Reference |
| L-Nucleoside Analogs | HBV | Endogenous Polymerase | Potent Inhibition | Not Reported | [3] |
| BMS-200475-TP | HBV | Endogenous RT & Priming | 0.32 ± 0.28 | Not Reported | [7] |
| Lobucavir-TP | HBV | Endogenous RT & Priming | 0.28 ± 0.12 | Not Reported | [7] |
| D-Nucleoside Analogs | |||||
| 2',3'-dideoxy-3'-fluoroadenosine-TP | HBV | Endogenous Polymerase | 0.35 μM | Not Reported | [8] |
| ara-ATP | HBV | Endogenous Polymerase | Competitive with dATP | Not Reported | [9] |
IC₅₀ values are often reported as the ratio of the inhibitor concentration to the natural substrate concentration required for 50% inhibition.
Table 2: Inhibition of Human DNA Polymerases by Nucleoside Analog Triphosphates
| Nucleoside Analog (Triphosphate Form) | Human DNA Polymerase | Ki (μM) | Comments | Reference |
| β-L-2'-deoxynucleoside-TPs | α, β, γ | Not Inhibitory | L-enantiomers show high selectivity for viral polymerases. | [1][10] |
| d4TTP | α | >1000 | Weak inhibition. | [11] |
| d4TTP | β | 91 ± 13 | Moderate inhibition. | [11] |
| d4TTP | γ | 0.18 ± 0.03 | Potent inhibition, linked to mitochondrial toxicity. | [11] |
| AZTTP | α | >1000 | Weak inhibition. | [11] |
| AZTTP | β | 3.4 ± 0.8 | Moderate inhibition. | [11] |
| AZTTP | γ | 0.03 ± 0.01 | Potent inhibition. | [11] |
Experimental Protocols
The following protocols are representative of the methods used to assess the inhibitory activity of nucleoside analogs against hepadnavirus DNA polymerases.
Endogenous HBV DNA Polymerase Assay
This assay measures the ability of a compound to inhibit the synthesis of viral DNA by the endogenous polymerase within viral particles.[4][7]
Objective: To determine the IC₅₀ of L-dATP against HBV DNA polymerase.
Materials:
-
HBV virions or core particles (isolated from patient serum or cell culture).
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 200 mM NaCl, 20 mM MgCl₂, 0.2% (v/v) β-mercaptoethanol.
-
Deoxynucleoside triphosphates (dNTPs): dGTP, dCTP, TTP (5 μM each).
-
Radiolabeled dATP: [α-³²P]dATP (e.g., 1 μM, 300 Ci/mmol).
-
L-dATP stock solution of known concentration.
-
Stop Buffer: 0.5 M EDTA.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction master mix containing the reaction buffer, dGTP, dCTP, TTP, and [α-³²P]dATP.
-
Set up a series of reaction tubes with serial dilutions of L-dATP. Include a no-inhibitor control.
-
Initiate the reaction by adding 12.5 μL of the HBV nucleocapsid preparation to 12.5 μL of the reaction mixture containing the dNTPs and inhibitor.
-
Incubate the reaction at 37°C for 4-6 hours.
-
Stop the reaction by adding Stop Buffer.
-
Spot the reaction mixture onto DE81 filter paper discs and wash three times with 5% Na₂HPO₄ and once with ethanol (B145695) to remove unincorporated nucleotides.
-
Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each L-dATP concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the L-dATP concentration and fitting the data to a dose-response curve.
Chain Termination Assay
This assay provides direct visual evidence of chain termination.
Objective: To determine if L-dATP is incorporated into the nascent DNA strand and terminates chain elongation.
Materials:
-
Purified HBV polymerase.
-
Primer-template system: A synthetic DNA or RNA template with a complementary primer (e.g., a 5'-radiolabeled primer).
-
Reaction Buffer (as in 4.1).
-
dNTPs (dATP, dGTP, dCTP, TTP) at a specified concentration.
-
L-dATP.
-
Stop Buffer: 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol.
-
Denaturing polyacrylamide gel (e.g., 15-20%) and electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
Procedure:
-
Anneal the radiolabeled primer to the template DNA/RNA.
-
Set up reaction tubes containing the primer/template duplex, reaction buffer, and HBV polymerase.
-
Add dNTPs to the reaction tubes. To one set of tubes, also add L-dATP. A control reaction should contain dNTPs only. A dideoxy sequencing ladder (using ddATP) can be run in parallel for size comparison.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reactions by adding Stop Buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the dyes have migrated an appropriate distance.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Analyze the resulting banding pattern. The presence of shorter DNA fragments in the lane containing L-dATP, corresponding to positions where adenine (B156593) would be incorporated, indicates chain termination.
Conclusion
This compound is a highly specific inhibitor of HBV replication, acting through its intracellular triphosphate metabolite, L-dATP. The primary mechanism of action is the selective inhibition of the viral DNA polymerase via competitive binding and subsequent chain termination of the nascent viral DNA. This selectivity for the viral enzyme over host DNA polymerases underscores its favorable safety profile. The methodologies outlined in this guide provide a framework for the continued investigation and development of L-nucleoside analogs as potent antiviral therapeutics. Further research to obtain precise kinetic constants (Ki) for L-dATP against HBV polymerase will be crucial for a more complete understanding of its inhibitory potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]
- 3. DNA polymerase activity of hepatitis B virus particles: differential inhibition by L-enantiomers of nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatitis B Virus Virions Produced Under Nucleos(t)ide Analogue Treatment Are Mainly Not Infectious Because of Irreversible DNA Chain Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Inhibition of Hepadnavirus Polymerases by the Triphosphates of BMS-200475 and Lobucavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative inhibition of hepatitis B virus DNA polymerase and cellular DNA polymerases by triphosphates of sugar-modified 5-methyldeoxycytidines and of other nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
The Enigmatic Role of 2'-Deoxy-L-adenosine in the DNA Damage Response: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the current understanding and prospective role of 2'-Deoxy-L-adenosine (L-dA) in the study of DNA Damage Response (DDR). While direct evidence detailing L-dA's interaction with canonical DDR pathways remains to be fully elucidated, this document synthesizes existing knowledge on L-nucleoside analogs to propose a hypothetical framework for its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues in oncology and cellular biology.
Introduction: The Chirality of Life and the Promise of L-Nucleosides
In the central dogma of molecular biology, the fidelity of genetic information is paramount. The building blocks of our DNA, the deoxyribonucleosides, exist in a specific stereoisomeric form: the D-conformation. Their mirror images, the L-enantiomers, are not naturally found in our biological systems. This inherent chirality has opened up a fascinating area of research, particularly in the development of therapeutic agents. L-nucleoside analogs, such as this compound, are resistant to degradation by endogenous enzymes like nucleases, a property that significantly enhances their bioavailability and therapeutic potential.[1][2][3] While much of the research has focused on their antiviral properties, their potential to influence fundamental cellular processes like the DNA damage response is an emerging field of interest.[4]
Proposed Mechanism of Action: A Hypothesis on L-dA-Induced Cellular Stress
The prevailing hypothesis for the biological activity of L-nucleoside analogs centers on their role as metabolic disruptors of DNA synthesis.[5][6][7] For this compound to exert a cellular effect, it is postulated to undergo the following intracellular cascade:
-
Cellular Uptake: L-dA enters the cell, likely through nucleoside transporters.[5][8]
-
Intracellular Phosphorylation: Once inside the cell, L-dA is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (L-dATP).[9][10][11] This step is critical for its biological activity.
-
Incorporation into DNA: During DNA replication or repair, DNA polymerases may recognize L-dATP and incorporate it into the growing DNA strand.[2][3][12]
-
Chain Termination and DNA Damage: The incorporation of the L-enantiomer can disrupt the normal helical structure of DNA and act as a chain terminator, preventing further elongation of the DNA strand.[2][13] This aberrant DNA structure can be recognized by the cell as a form of DNA damage, potentially triggering a cellular stress response.
This disruption of DNA integrity is hypothesized to be the primary mechanism through which L-dA could influence the DNA damage response and downstream cellular fates such as cell cycle arrest and apoptosis.[14][15][16]
Quantitative Data on Related Nucleoside Analogs
Direct quantitative data on the cytotoxic or DDR-inducing effects of this compound is limited in the public domain. However, data from studies on other nucleoside analogs can provide a valuable reference for experimental design. The following table summarizes the 50% inhibitory concentrations (IC50) of various nucleoside analogs in different cancer cell lines.
| Nucleoside Analog | Cell Line | IC50 (µM) | Reference |
| Clofarabine | Variety of solid tumor and leukemia cell lines | 0.028–0.29 | [17] |
| 5'-Deoxyadenosine | C-1300 murine neuroblastoma | 2.2 X 10⁻⁴ M (220 µM) | [18] |
| 3-Deazaadenosine | C-1300 murine neuroblastoma | 5.6 X 10⁻⁵ M (56 µM) | [18] |
| Adenosine (B11128) dialdehyde (B1249045) | C-1300 murine neuroblastoma | 1.5 X 10⁻⁶ M (1.5 µM) | [18] |
| Thymidine Analog | SNM1A (DNA repair nuclease) | 12.3 | [19] |
| Clevudine (L-FMAU) | HBV-infected HepAD38 cells | 0.11 | [20] |
Experimental Protocols
To investigate the hypothetical role of this compound in the DNA damage response, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of L-dA on cancer cell lines.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., PBS or DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[21]
Western Blot Analysis of DDR Markers
Objective: To assess the activation of key proteins in the DNA damage response pathway following L-dA treatment.
Methodology:
-
Seed cells in 6-well plates and treat with L-dA at concentrations around the determined IC50 value for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key DDR proteins (e.g., phospho-ATM, phospho-ATR, phospho-Chk1, phospho-Chk2, γH2AX) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control such as β-actin or GAPDH.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of L-dA on cell cycle progression.
Methodology:
-
Treat cells with L-dA as described for the western blot analysis.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G0 population can be indicative of apoptosis.[22]
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental workflows.
References
- 1. Modulation of Apoptosis by Adenosine in the Central Nervous System: a Possible Role for the A3 Receptor: Pathophysiological Significance and Therapeutic Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between DNA Polymerase λ and Anticancer Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between DNA Polymerase lambda and anticancer nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Nucleoside analogues against cancer-causing viruses have potential in the prevention, delayed onset and treatment of viral associated cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of Deoxyadenosine Triphosphate by Saccharomyces cerevisiae Using an Efficient ATP Regeneration System: Optimization of Response Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]
- 12. Interaction between DNA Polymerase λ and Anticancer Nucleoside Analogs* | Semantic Scholar [semanticscholar.org]
- 13. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adenosine, deoxyadenosine, and deoxyguanosine induce DNA cleavage in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deploying solid-phase synthesis to access thymine-containing nucleoside analogs that inhibit DNA repair nuclease SNM1A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of Adenosine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Extracellular adenosine (B11128) is a critical signaling nucleoside that plays a pivotal role in modulating inflammatory responses, primarily exerting a protective and anti-inflammatory influence.[1][2][3] Under conditions of cellular stress, injury, or hypoxia, adenosine levels rise significantly, acting as a "retaliatory metabolite" to suppress excessive inflammation and promote tissue healing.[3] Its effects are mediated through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2][4] Of these, the A2A adenosine receptor (A2AAR) is a major mediator of the anti-inflammatory actions of adenosine.[1][2] This guide provides an in-depth overview of the anti-inflammatory properties of adenosine analogues, focusing on their mechanisms of action, experimental validation, and therapeutic potential.
Core Signaling Pathways in Adenosine-Mediated Anti-Inflammation
Adenosine's anti-inflammatory effects are channeled through complex signaling cascades initiated by its binding to specific receptors on immune and other cell types. The activation of these receptors modulates downstream pathways, ultimately leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory molecules.
Adenosine Production and Receptor Activation
Under stressful conditions, adenosine triphosphate (ATP) is released into the extracellular space.[4] This extracellular ATP is sequentially hydrolyzed to adenosine monophosphate (AMP) by the ectonucleotidase CD39, and subsequently to adenosine by CD73.[4] Adenosine then binds to its receptors, with A1 and A2A receptors being activated by low concentrations of adenosine, while A2B and A3 receptors require higher levels.[5]
The A2A Receptor-cAMP Pathway
The A2A receptor is widely expressed on various immune cells, including monocytes, macrophages, dendritic cells, neutrophils, and lymphocytes.[6] Activation of the A2AAR, which is coupled to a Gs protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] This rise in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP-responsive element-binding protein (CREB).[5] This pathway is a key mechanism for the anti-inflammatory effects of A2AAR agonists.
Inhibition of Pro-Inflammatory Signaling
A major mechanism by which adenosine analogues exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[7] NF-κB is a critical transcription factor that promotes the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. A2A receptor activation has been shown to block the degradation of IκBα, a key step in NF-κB activation, in some cell types.[7] Additionally, A2AAR stimulation can inhibit the JAK/STAT signaling pathway, which is also crucial for inflammatory responses.[1][2]
Quantitative Effects of Adenosine Analogues
The anti-inflammatory efficacy of various adenosine analogues has been quantified in numerous preclinical studies. These studies often measure the inhibition of pro-inflammatory cytokine production or other inflammatory markers.
| Adenosine Analogue | Target Receptor(s) | Model System | Measured Effect | Quantitative Data | Reference |
| Regadenoson | A2A | Mouse model of autoimmune cystitis | Reduction of IL-6 and TNF-α expression | ~60% reduction compared to control | [2] |
| CGS21680 | A2A | LPS-stimulated mouse macrophages | Inhibition of TNF-α production | Data not specified | [7] |
| ATL146e | A2A | Mouse model of liver ischemia-reperfusion | Reduced neutrophil infiltration and cytokine/chemokine gene expression | Significant reduction | [6] |
| IB-MECA | A3 | Various | Anti-inflammatory and anti-angiogenic | Potent and selective | [8] |
| Cl-IB-MECA | A3 | Various | Anti-inflammatory and anti-angiogenic | Potent and selective | [8] |
Detailed Experimental Protocols
The assessment of the anti-inflammatory properties of adenosine analogues relies on a variety of established in vitro and in vivo experimental models.
In Vitro Assay: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages
This assay is a standard method for screening compounds for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including NO.[9] The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test adenosine analogue
-
Griess Reagent System
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the adenosine analogue for 1 hour. Include a vehicle control (e.g., DMSO).[10]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[10]
-
Sample Collection: After incubation, collect the cell culture supernatant.[10]
-
Nitrite Quantification: Perform the Griess reaction according to the manufacturer's protocol to determine the nitrite concentration in the supernatant.
-
Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.
In Vivo Model: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs.[11][12]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The degree of edema can be quantified by measuring the paw volume. The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test adenosine analogue
-
Pletysmometer or digital calipers
-
Vehicle control (e.g., saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Methodology:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: vehicle control, standard drug, and test compound groups (at various doses).
-
Drug Administration: Administer the test adenosine analogue, standard drug, or vehicle to the respective groups, typically via oral or intraperitoneal routes.
-
Induction of Edema: After a specific time (e.g., 1 hour) post-drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point relative to the vehicle control group.
Therapeutic Potential and Future Directions
The potent anti-inflammatory properties of adenosine analogues have positioned them as promising therapeutic agents for a wide range of inflammatory diseases.[13] A2A receptor agonists, in particular, have shown potential in treating conditions such as ischemia-reperfusion injury, sepsis, autoimmune diseases, and inflammatory lung diseases.[7][13] Clinical trials have been initiated for some A2A receptor agonists for indications like chronic ulcers and as anti-inflammatory compounds.[6]
Future research is focused on developing more selective and potent adenosine receptor agonists and antagonists with improved pharmacokinetic profiles and reduced side effects. A deeper understanding of the tissue-specific expression and signaling of adenosine receptors will be crucial for designing targeted therapies for specific inflammatory conditions.[5] The development of compounds with dual immunomodulatory and direct therapeutic effects, such as antiviral activity, represents an exciting new frontier.[14]
References
- 1. [PDF] Anti-Inflammatory and Immunosuppressive Effects of the A2A Adenosine Receptor | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treating lung inflammation with agonists of the adenosine A2A receptor: promises, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.vistas.ac.in [ir.vistas.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. ijpras.com [ijpras.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Adenosine A2A receptor agonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 | EMBO Reports [link.springer.com]
L- vs. D-Nucleosides: A Technical Deep Dive into Stereochemistry, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chirality of the sugar moiety in nucleoside analogs is a critical determinant of their biological activity, metabolic stability, and toxicity. While nature predominantly utilizes D-nucleosides as the building blocks of nucleic acids, their synthetic enantiomers, L-nucleosides, have emerged as a powerful class of therapeutic agents, particularly in the fields of virology and oncology. This in-depth technical guide explores the fundamental differences between L- and D-type nucleosides, from their core stereochemical distinctions to the profound impact these differences have on their interaction with viral and cellular enzymes. We will delve into a comparative analysis of their biological activities, supported by quantitative data, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide will visualize key metabolic pathways and experimental workflows using the DOT language to provide a clear and comprehensive understanding of this important class of molecules.
Introduction: The Significance of Chirality in Nucleoside Analogs
The central dogma of molecular biology is built upon the homochirality of its fundamental components. The sugars in DNA and RNA are exclusively D-isomers, while amino acids in proteins are predominantly L-isomers. This stereochemical consistency is crucial for the precise molecular recognition and enzymatic processes that underpin life.
Nucleoside analogs, which are structurally similar to natural nucleosides, have been a cornerstone of antiviral and anticancer therapies for decades.[1] These molecules can act as antimetabolites, interfering with the synthesis of nucleic acids or the function of enzymes involved in these pathways. Initially, it was widely believed that only nucleosides with the natural D-configuration could possess biological activity. However, the discovery of the potent antiviral activity of L-nucleoside analogs, such as Lamivudine (3TC), revolutionized the field.[2][3]
L-nucleosides offer several key advantages over their D-counterparts:
-
Increased Metabolic Stability: L-nucleosides are generally poor substrates for cellular and viral nucleases, enzymes that degrade nucleic acids. This resistance to degradation leads to a longer intracellular half-life and sustained therapeutic effect.
-
Reduced Cytotoxicity: Cellular DNA polymerases have a strong preference for D-nucleotides. Consequently, L-nucleoside analogs are less likely to be incorporated into the host cell's DNA, resulting in lower cytotoxicity and a wider therapeutic window.
-
Unique Antiviral Activity: Some viral polymerases, notably HIV reverse transcriptase (RT) and hepatitis B virus (HBV) polymerase, can recognize and incorporate the triphosphate form of L-nucleosides into the growing viral DNA chain. This incorporation leads to chain termination and potent inhibition of viral replication.[3]
This guide will provide a comprehensive overview of the fundamental principles governing the differential behavior of L- and D-nucleosides, offering valuable insights for researchers and drug development professionals working in this area.
Stereochemistry and Structural Differences
The fundamental difference between L- and D-nucleosides lies in the stereochemistry of the chiral centers in the sugar moiety (ribose or deoxyribose). In a Fischer projection of the sugar, the hydroxyl group on the highest-numbered chiral carbon (C4' for pentoses) points to the left for L-sugars and to the right for D-sugars. This seemingly subtle difference results in a mirror-image relationship between the two enantiomers.
While enantiomers have identical physical and chemical properties in an achiral environment, their interactions with chiral biological macromolecules, such as enzymes, are often profoundly different. This is akin to a left hand not fitting into a right-handed glove.
Comparative Biological Activity and Cytotoxicity: A Quantitative Overview
The differential interaction of L- and D-nucleosides with viral and cellular enzymes translates into significant differences in their biological activity and toxicity. The following tables summarize key quantitative data from comparative studies.
| Table 1: Comparative Antiviral Activity of L- and D-Nucleoside Enantiomers | | :--- | :--- | :--- | :--- | :--- | :--- | | Nucleoside Analog | Virus | Cell Line | L-Enantiomer EC50 (µM) | D-Enantiomer EC50 (µM) | Reference | | 2',3'-Dideoxycytidine (ddC) | HIV-1 | MT-4 | >100 | 0.1-0.5 |[4] | | 2',3'-Dideoxy-5-fluorocytidine (FddC) | HBV | 2.2.15 | <1 | >10 |[5] | | 2',3'-Dideoxyadenosine (B1670502) (ddA) | HIV-1 | MT-4 | >100 | 3-6 |[6] | | Telbivudine (L-dT) | HBV | 2.2.15 | 0.19 | >100 |[7] | | 2'-Fluoro-2',3'-dideoxycytidine (L-2'-Fd4C) | HIV-1 | PBM | 0.12 | - |[8] | | 2'-Fluoro-2',3'-dideoxycytidine (L-2'-Fd4C) | HBV | HepG2-2.2.15 | 0.002 | - |[8] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
| Table 2: Comparative Cytotoxicity of L- and D-Nucleoside Enantiomers | | :--- | :--- | :--- | :--- | :--- | :--- | | Nucleoside Analog | Cell Line | Assay | L-Enantiomer CC50 (µM) | D-Enantiomer CC50 (µM) | Reference | | 2',3'-Dideoxycytidine (ddC) | CEM | Mitochondrial DNA synthesis | >100 | 0.022 |[5] | | 2',3'-Dideoxy-5-fluorocytidine (FddC) | CEM | Mitochondrial DNA synthesis | >100 | - |[5] | | 2',3'-Dideoxyadenosine (ddA) | MT-4 | Cell Viability | 889 | 477 |[6] | | 4'-C-Ethynyl-2'-deoxypurine nucleosides | - | In vivo | No cytotoxicity | Toxic |[9] |
CC50 (50% cytotoxic concentration) is the concentration of a compound which reduces cell viability by 50%.
These data clearly illustrate the general trend: L-nucleosides often exhibit potent antiviral activity with significantly lower cytotoxicity compared to their D-enantiomers. This favorable therapeutic index is a primary driver for their development as clinical drug candidates.
Mechanism of Action: A Tale of Two Polymerases
The therapeutic efficacy of L-nucleoside analogs hinges on their selective interaction with viral polymerases over host cell DNA polymerases. The mechanism of action can be broken down into several key steps:
4.1. Cellular Uptake and Metabolic Activation
L-nucleosides, like their D-counterparts, are prodrugs that must be anabolized to their active triphosphate form to exert their antiviral effect. This process is a three-step phosphorylation cascade catalyzed by cellular kinases.[10]
-
Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate form. This is typically catalyzed by a nucleoside kinase, such as deoxycytidine kinase (dCK) for cytidine (B196190) analogs like Lamivudine.
-
Diphosphorylation: The nucleoside monophosphate is then converted to the diphosphate (B83284) form by a nucleoside monophosphate kinase (NMPK).
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) adds the third phosphate (B84403) group to generate the active nucleoside triphosphate.
The efficiency of this phosphorylation cascade can vary between different L-nucleoside analogs and cell types, influencing their overall potency.
4.2. Inhibition of Viral Polymerase and Chain Termination
The active L-nucleoside triphosphate acts as a competitive inhibitor of the natural D-nucleoside triphosphate for incorporation into the growing viral DNA chain by the viral polymerase (e.g., HIV RT or HBV polymerase).[3] Once incorporated, the L-nucleoside analog acts as a chain terminator. This is because it lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond, thus halting further DNA elongation.[11]
The ability of viral polymerases to accommodate L-nucleoside triphosphates, while cellular DNA polymerases largely reject them, is the molecular basis for the selective antiviral activity of these compounds. This discrimination is thought to be due to steric hindrance in the active site of the cellular polymerases.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of L- and D-nucleoside analogs.
5.1. Synthesis of L-Nucleoside Phosphoramidites for Oligonucleotide Synthesis
The solid-phase synthesis of oligonucleotides requires nucleoside phosphoramidite (B1245037) building blocks. The following is a general protocol for the synthesis of an L-nucleoside phosphoramidite.
Materials:
-
5'-O-Dimethoxytrityl (DMT)-protected L-nucleoside
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous acetonitrile
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry argon or nitrogen. All reactions should be carried out under an inert atmosphere.
-
Reaction Setup: Dissolve the 5'-O-DMT-protected L-nucleoside (1 equivalent) in anhydrous DCM. Add DIPEA (2.5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Phosphitylation: Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. The final product should be a white foam. Confirm the identity and purity of the L-nucleoside phosphoramidite by 1H NMR, 31P NMR, and mass spectrometry.
-
Storage: Store the purified phosphoramidite under argon at -20 °C.
5.2. In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Unlabeled dTTP, dATP, dGTP, dCTP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compound (L- or D-nucleoside triphosphate)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and a mixture of [³H]-dTTP and unlabeled dTTP.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (L- or D-nucleoside triphosphate) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the reaction mixture, the test compound at various concentrations, and finally, the HIV-1 RT to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 37 °C for 1 hour.
-
Termination and Precipitation: Stop the reaction by adding cold 10% TCA. Precipitate the newly synthesized DNA by incubating on ice for 30 minutes.
-
Filtration: Harvest the precipitated DNA by filtering the reaction mixtures through glass fiber filters. Wash the filters with 5% TCA and then with ethanol.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of RT activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
5.3. Cell Viability (MTT) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., CEM, HepG2)
-
Complete cell culture medium
-
Test compound (L- or D-nucleoside)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plates for a period that is relevant to the intended therapeutic use (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[12][13][14]
5.4. HPLC Analysis of Intracellular Nucleoside Phosphorylation
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the intracellular concentrations of the mono-, di-, and triphosphate forms of a nucleoside analog.
Materials:
-
Cell line of interest
-
L- or D-nucleoside analog
-
Perchloric acid or methanol (B129727) for cell extraction
-
HPLC system with a suitable column (e.g., C18 reverse-phase or anion-exchange)
-
Mobile phase buffers
-
Standards for the nucleoside and its phosphorylated metabolites
Procedure:
-
Cell Culture and Treatment: Culture the cells to a sufficient density and treat them with the L- or D-nucleoside analog for a specified time.
-
Cell Extraction: Harvest the cells and extract the intracellular nucleotides using a cold acid (e.g., perchloric acid) or organic solvent (e.g., methanol) extraction method.
-
Sample Preparation: Neutralize the acid extracts and centrifuge to remove cell debris. The supernatant contains the intracellular nucleotides.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Use a gradient elution program with appropriate mobile phases to separate the nucleoside and its phosphorylated forms.
-
Detection and Quantification: Detect the separated compounds using a UV detector at a suitable wavelength. Quantify the concentration of each metabolite by comparing its peak area to a standard curve generated with known concentrations of the nucleoside and its phosphorylated standards.
Conclusion and Future Perspectives
The study of L- and D-nucleosides has provided invaluable insights into the stereochemical requirements of enzymes involved in nucleic acid metabolism and has led to the development of life-saving drugs. The "unnatural" L-configuration confers significant advantages in terms of metabolic stability and reduced cytotoxicity, making L-nucleoside analogs a highly attractive class of therapeutic agents.
Future research in this field is likely to focus on several key areas:
-
Novel L-Nucleoside Analogs: The design and synthesis of new L-nucleoside analogs with improved potency, broader spectrum of activity, and enhanced resistance profiles.
-
Targeting Other Viral and Cellular Enzymes: Exploring the potential of L-nucleosides to inhibit other viral enzymes or to modulate cellular pathways involved in disease.
-
Prodrug Strategies: Developing innovative prodrug approaches to improve the oral bioavailability and targeted delivery of L-nucleoside analogs.
-
Combination Therapies: Investigating the synergistic effects of combining L-nucleoside analogs with other therapeutic agents to enhance efficacy and overcome drug resistance.
The continued exploration of the chemical and biological properties of L- and D-nucleosides will undoubtedly lead to the discovery of new and more effective therapies for a wide range of diseases. This in-depth guide provides a solid foundation for researchers and drug development professionals to navigate this exciting and impactful field of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - EC50, CC50 and selectivity index (SI) for monomers, dimers and GCV. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Investigations on the anti-HIV activity of 2',3'-dideoxyadenosine analogues with modifications in either the pentose or purine moiety. Potent and selective anti-HIV activity of 2,6-diaminopurine 2',3'-dideoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity and pharmacokinetics of 1-(2,3-dideoxy-2-fluoro-beta-L-glyceropent-2-enofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attempt to reduce cytotoxicity by synthesizing the L-enantiomer of 4'-C-ethynyl-2'-deoxypurine nucleosides as antiviral agents against HIV and HBV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 13. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
2'-Deoxy-L-adenosine as a Synthon for Modified Oligonucleotides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pursuit of novel therapeutic modalities has led to significant interest in modified oligonucleotides. Among these, L-oligonucleotides, the enantiomers of natural D-oligonucleotides, have emerged as a promising class of molecules with profound implications for drug development. This technical guide focuses on 2'-Deoxy-L-adenosine, a key building block for the synthesis of L-oligonucleotides (L-DNA). We will delve into its synthesis, incorporation into oligonucleotides, and the unique properties these modifications impart, such as exceptional nuclease resistance and orthogonal hybridization behavior. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and workflow visualizations to facilitate the adoption and exploration of this compound in research and therapeutic development.
Introduction to L-Oligonucleotides
L-oligonucleotides are the mirror images of the naturally occurring D-oligonucleotides. This seemingly simple stereochemical inversion of the deoxyribose sugar from the D- to the L-configuration has profound biological consequences. While possessing nearly identical physicochemical properties to their D-counterparts, L-oligonucleotides are not recognized by the cellular machinery that has evolved to interact exclusively with D-nucleic acids.[1] This "orthogonality" bestows upon them remarkable resistance to degradation by cellular nucleases, a major hurdle in the development of oligonucleotide-based therapeutics.[1]
Key Advantages of L-Oligonucleotides:
-
Exceptional Nuclease Resistance: L-DNA is highly resistant to degradation by a wide range of cellular nucleases, leading to a significantly extended half-life in biological fluids.[1]
-
Orthogonal Hybridization: L-DNA does not hybridize with natural D-DNA or D-RNA, preventing off-target interactions with the host genome and transcriptome.[2]
-
Predictable Physicochemical Properties: The thermodynamic stability of L-DNA duplexes is comparable to that of their D-DNA counterparts, allowing for the rational design of L-oligonucleotides with predictable hybridization behavior.[2]
Quantitative Data on L-Oligonucleotide Properties
The unique characteristics of L-oligonucleotides can be quantified to understand their behavior and potential applications. Below are tables summarizing key quantitative data.
Table 1: Nuclease Resistance of L-DNA vs. D-DNA
| Oligonucleotide Type | Medium | Half-life | Reference |
| L-aptamer | Human Serum | > 7 days | [3] |
| D-aptamer | Human Serum | 33 hours | [3] |
| L-aptamer | Calf Serum | ~2 days (per-nucleotide) | [3] |
| D-aptamer | Calf Serum | 2.5 hours | [3] |
Table 2: Comparative Melting Temperatures (Tm) of L-DNA and D-DNA Duplexes
| Sequence (5'-3') | Duplex Type | Tm (°C) | Conditions | Reference |
| L-(ATC GTA GCT) | L-DNA / L-DNA | 55.2 | 100 mM NaCl, 10 mM Phosphate (B84403) Buffer, pH 7.0 | Hypothetical Data |
| D-(ATC GTA GCT) | D-DNA / D-DNA | 55.0 | 100 mM NaCl, 10 mM Phosphate Buffer, pH 7.0 | Hypothetical Data |
| L-(CGC AAT TCG C) | L-DNA / L-DNA | 68.5 | 100 mM NaCl, 10 mM Phosphate Buffer, pH 7.0 | Hypothetical Data |
| D-(CGC AAT TCG C) | D-DNA / D-DNA | 68.3 | 100 mM NaCl, 10 mM Phosphate Buffer, pH 7.0 | Hypothetical Data |
Experimental Protocols
Synthesis of this compound Phosphoramidite (B1245037) Synthon
The synthesis of the this compound phosphoramidite is a multi-step process that begins with the preparation of 2-deoxy-L-ribose, followed by glycosylation with an adenine (B156593) derivative, and finally phosphitylation.
3.1.1. Synthesis of 2-Deoxy-L-ribose from L-Arabinose
This protocol is adapted from the work of Jung and Xu (1999).[4]
-
Preparation of Methyl L-arabinofuranoside: Treat L-arabinose with methanol (B129727) in the presence of an acid catalyst (e.g., HCl) to produce the methyl arabinofuranoside.
-
Toluoylation: React the methyl L-arabinofuranoside with toluoyl chloride in pyridine (B92270) to protect the hydroxyl groups, yielding the corresponding toluoyl esters.
-
Formation of the Anomeric Bromide: Treat the toluoylated intermediate with HBr in acetic acid to generate the anomeric bromide.
-
Radical Rearrangement-Reduction: React the anomeric bromide with tributyltin hydride and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like toluene. This key step results in a 1,2-acyloxy shift and reduction to yield the desired 2-deoxy-L-ribose derivative.
-
Deprotection: Remove the toluoyl protecting groups by treatment with a base, such as sodium methoxide (B1231860) in methanol, to afford 2-deoxy-L-ribose.
3.1.2. Glycosylation of 2-Deoxy-L-ribose with Adenine
-
Protection of 2-Deoxy-L-ribose: The hydroxyl groups of 2-deoxy-L-ribose are protected, typically with p-toluoyl or p-chlorobenzoyl groups, to prevent side reactions.
-
Preparation of Persilylated Adenine: N6-Benzoyl-adenine is treated with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in a dry solvent such as acetonitrile (B52724) to make it more soluble and reactive.
-
Coupling Reaction: The protected 2-deoxy-L-ribose derivative is coupled with the persilylated N6-benzoyl-adenine in the presence of a Lewis acid catalyst (e.g., SnCl4 or TMSOTf) in a dry, inert solvent like dichloroethane or acetonitrile. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Deprotection: The protecting groups on the sugar and the base are removed. The silyl (B83357) groups are removed during aqueous workup. The benzoyl and toluoyl groups are typically removed by treatment with methanolic ammonia (B1221849) or a similar basic solution.
3.1.3. Phosphitylation of N6-Benzoyl-2'-Deoxy-L-adenosine
-
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of N6-benzoyl-2'-deoxy-L-adenosine is selectively protected with a dimethoxytrityl (DMT) group by reacting it with DMT-Cl in pyridine.
-
Phosphitylation Reaction: The 5'-O-DMT-N6-benzoyl-2'-deoxy-L-adenosine is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (B109758) or acetonitrile. This reaction yields the desired this compound phosphoramidite.
-
Purification: The final product is purified by silica (B1680970) gel chromatography to remove any unreacted starting materials and byproducts.
Solid-Phase Synthesis of L-Oligonucleotides
The incorporation of this compound phosphoramidite into an oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA synthesizer.
-
Support Preparation: The synthesis begins with the first nucleoside (which can be a D- or L-nucleoside) attached to a solid support, typically controlled pore glass (CPG).
-
Deblocking (Detritylation): The acid-labile DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with an acid, such as trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The this compound phosphoramidite is activated with a catalyst, such as 1H-tetrazole or a more modern activator, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.
-
Cycle Repetition: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired L-oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (on the bases and the phosphate backbone) are removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Purification: The final L-oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Nuclease Degradation Assay
-
Oligonucleotide Preparation: Prepare solutions of both the L-oligonucleotide and a corresponding D-oligonucleotide of the same sequence at a known concentration.
-
Incubation with Nuclease: Incubate the oligonucleotides in a buffer containing the desired nuclease (e.g., snake venom phosphodiesterase, S1 nuclease, or fetal bovine serum as a source of various nucleases) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution, such as EDTA, and heating the sample.
-
Analysis: Analyze the samples by PAGE or HPLC to separate the intact oligonucleotide from the degradation products.
-
Quantification: Quantify the amount of intact oligonucleotide remaining at each time point using densitometry (for gels) or by integrating the peak area (for HPLC).
-
Half-life Calculation: Plot the percentage of intact oligonucleotide versus time and determine the half-life of each oligonucleotide under the tested conditions.
Melting Temperature (Tm) Analysis
-
Sample Preparation: Prepare solutions of the L-DNA duplex and the corresponding D-DNA duplex at a specific concentration in a buffer with a defined salt concentration (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the samples at 260 nm as the temperature is slowly increased (e.g., 0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).
-
Data Analysis: Plot the absorbance at 260 nm versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve. This is typically determined by finding the maximum of the first derivative of the melting curve.
Visualizations of Workflows and Pathways
Synthesis of this compound Phosphoramidite
Caption: Workflow for the synthesis of this compound phosphoramidite.
Solid-Phase Synthesis Cycle for L-Oligonucleotide
Caption: The phosphoramidite cycle for solid-phase L-oligonucleotide synthesis.
Nuclease Degradation Assay Workflow
Caption: Workflow for determining the nuclease resistance of L-oligonucleotides.
Conclusion and Future Perspectives
This compound is a pivotal synthon that unlocks the potential of L-oligonucleotides for a wide array of applications in research and drug development. The remarkable biostability of L-DNA, coupled with its orthogonal hybridization properties, offers a compelling platform to overcome the limitations of traditional D-oligonucleotide therapeutics. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for scientists and researchers to explore the exciting possibilities of L-oligonucleotide technology. As our understanding of the in vivo behavior of these molecules grows, and as synthetic methodologies become even more refined, we can anticipate the emergence of novel L-oligonucleotide-based diagnostics and therapeutics with enhanced efficacy and safety profiles.
References
The Gateway Within: A Technical Guide to the Cellular Uptake Mechanisms of L-Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-nucleoside analogs represent a cornerstone of antiviral and anticancer therapies. Their efficacy is critically dependent on their ability to enter target cells, a process mediated by specialized membrane proteins known as nucleoside transporters (NTs). This technical guide provides an in-depth exploration of the cellular uptake mechanisms governing L-nucleoside transport. We will dissect the roles of the two major nucleoside transporter families, Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs), in the translocation of these therapeutic agents. This guide summarizes key quantitative kinetic data, details common experimental protocols for studying L-nucleoside transport, and provides visual representations of transport pathways and experimental workflows to facilitate a comprehensive understanding of this crucial aspect of drug delivery and action.
Introduction: The Importance of L-Nucleoside Uptake
Nucleosides are fundamental biological molecules, serving as the building blocks for DNA and RNA synthesis.[1] L-nucleosides are stereoisomers of the naturally occurring D-nucleosides and have emerged as a powerful class of therapeutic agents. Their altered chirality often confers resistance to degradation by host enzymes while allowing them to be recognized and metabolized by viral or cancer-specific enzymes, leading to the termination of nucleic acid replication.[1]
However, due to their hydrophilic nature, L-nucleosides cannot freely diffuse across the lipid bilayer of cell membranes.[1] Their entry into cells is a tightly regulated process orchestrated by integral membrane proteins known as nucleoside transporters (NTs).[1][2] Understanding the mechanisms by which these transporters recognize and import L-nucleoside analogs is paramount for:
-
Predicting Drug Efficacy: The expression levels and functional capacity of NTs in target tissues can determine the intracellular concentration of a drug and, consequently, its therapeutic effect.
-
Understanding Drug Resistance: Alterations in NT expression or function can be a mechanism of acquired drug resistance.[3]
-
Designing Novel Therapeutics: A detailed knowledge of transporter-substrate interactions can guide the rational design of new L-nucleoside analogs with improved cellular uptake, tissue targeting, and selectivity.[4]
The Gatekeepers: Nucleoside Transporter Families
The cellular uptake of nucleosides and their analogs is primarily mediated by two structurally and functionally distinct families of transporter proteins, which belong to the Solute Carrier (SLC) superfamily.[1][2]
Concentrative Nucleoside Transporters (CNTs)
The CNT family (SLC28) consists of three members: CNT1, CNT2, and CNT3.[2] These are secondary active transporters that couple the influx of nucleosides to the sodium ion gradient, allowing for transport against a concentration gradient.[1]
-
hCNT1 (SLC28A1): Primarily transports pyrimidine (B1678525) nucleosides.
-
hCNT2 (SLC28A2): Shows a preference for purine (B94841) nucleosides.
-
hCNT3 (SLC28A3): Has a broad selectivity, transporting both purine and pyrimidine nucleosides.[2]
Equilibrative Nucleoside Transporters (ENTs)
The ENT family (SLC29) includes four members: ENT1, ENT2, ENT3, and ENT4.[5] These transporters function as facilitated diffusers, mediating the bidirectional transport of nucleosides down their concentration gradient in a sodium-independent manner.[5]
-
hENT1 (SLC29A1) & hENT2 (SLC29A2): Both have broad substrate selectivity for purine and pyrimidine nucleosides and are widely expressed. They can be differentiated by their sensitivity to the inhibitor nitrobenzylthioinosine (NBMPR), with hENT1 being highly sensitive.[5][6]
-
hENT3 (SLC29A3): Is primarily located on intracellular membranes, such as lysosomes.[5]
-
hENT4 (SLC29A4): Functions as a monoamine and organic cation transporter, with a more limited role in nucleoside transport.
In addition to the SLC transporters, some L-nucleoside analogs may also interact with other transporter families, such as the human organic cation transporters (hOCTs).[7]
L-Nucleoside Transport Kinetics: Quantitative Insights
The interaction of L-nucleosides with their transporters can be quantified by kinetic parameters such as the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at half-maximal transport velocity, and the maximum transport velocity (Vₘₐₓ). This data is crucial for comparing the efficiency of transport for different drugs and by different transporters.
| L-Nucleoside Analog | Transporter | Cell System | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/min) | Reference |
| Lamivudine (B182088) (3TC) | hOCT1 | Stably Expressed Cells | 1250 ± 100 | 10.40 ± 0.32 | [7] |
| Troxacitabine (B1681597) | hENT1, hENT2, hCNT1-3 | Various Cell Lines | Not applicable* | Low uptake observed | [3][8] |
*Note: Studies on troxacitabine suggest that its cellular uptake may occur primarily through passive diffusion in some cell lines, as transport was largely unaffected by nucleoside transport inhibitors.[3][8]
Visualizing the Mechanisms and Workflows
Cellular Uptake and Activation Pathway of L-Nucleosides
The following diagram illustrates the general pathways for L-nucleoside entry into a target cell and subsequent metabolic activation.
Caption: General mechanism of L-nucleoside cellular uptake and activation.
Experimental Workflow for a Radiolabeled Uptake Assay
The following flowchart outlines a standard experimental procedure for quantifying the uptake of an L-nucleoside using a radiolabeled analog.
Caption: Workflow for a radiolabeled L-nucleoside uptake assay.
Key Experimental Protocols
Studying the cellular transport of L-nucleosides involves a variety of in vitro techniques. Below are detailed methodologies for common assays.
Radiolabeled Nucleoside Uptake Assay
This is the gold-standard method for quantifying transporter activity.[9][10]
Objective: To measure the initial rate of transport of a radiolabeled L-nucleoside into cells.
Materials:
-
Cell line of interest (e.g., wild-type or stably transfected with a specific transporter).[11]
-
Multi-well culture plates (e.g., 24-well or 96-well).[10]
-
Radiolabeled L-nucleoside (e.g., [³H]Lamivudine).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[9]
-
Ice-cold stop buffer (e.g., PBS).[9]
-
Cell lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS).[9]
-
Scintillation cocktail.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA).
Protocol:
-
Cell Seeding: Seed cells in multi-well plates and grow to near confluency.[10]
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayer twice with pre-warmed uptake buffer.[9]
-
Pre-incubation: Add uptake buffer to each well. For inhibition studies, add the inhibitor (e.g., dipyridamole (B1670753) for ENTs) at the desired concentration and incubate for 15-30 minutes at 37°C.[10][12]
-
Initiation of Uptake: Start the transport assay by adding the radiolabeled L-nucleoside to each well. For kinetic studies, use a range of substrate concentrations.[10]
-
Incubation: Incubate the plates at 37°C for a predetermined time. The time should be within the linear range of uptake (typically 1-15 minutes).[9]
-
Termination of Uptake: Rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold stop buffer.[10]
-
Cell Lysis: Lyse the cells by adding cell lysis buffer and incubating for at least 30 minutes.[9]
-
Quantification: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
-
Normalization: Use the remaining cell lysate to determine the total protein concentration in each well using a standard protein assay.
-
Data Analysis: Express the uptake as pmol of substrate per mg of protein per minute. For kinetic analysis, plot uptake rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[13]
Fluorescence-Based Transport Assay
This method offers a non-radioactive alternative and allows for real-time measurements.[14][15]
Objective: To monitor the uptake of a fluorescent nucleoside analog.
Materials:
-
Cell line of interest.
-
Fluorescent nucleoside analog (e.g., uridine-furan).[15]
-
Black-walled, clear-bottom microplates.
-
Fluorescence plate reader or confocal microscope.[15]
Protocol:
-
Cell Seeding: Seed cells in the appropriate microplates.
-
Preparation: Wash cells with assay buffer.
-
Uptake Measurement: Add the fluorescent nucleoside analog to the wells.
-
Detection: Monitor the increase in intracellular fluorescence over time using a fluorescence plate reader. Alternatively, visualize cellular uptake and distribution using confocal microscopy.[15]
-
Data Analysis: Quantify the rate of fluorescence increase. For inhibition assays, compare the rates in the presence and absence of inhibitors.
Conclusion and Future Perspectives
The cellular uptake of L-nucleosides is a complex process orchestrated primarily by the CNT and ENT families of nucleoside transporters. The expression levels, substrate specificity, and kinetic properties of these transporters are critical determinants of the pharmacological activity of this important class of drugs. As our understanding of the structural biology of these transporters deepens, so too does our ability to rationally design novel L-nucleoside analogs with enhanced transport efficiency and improved selectivity for target tissues.[4]
Future research should focus on:
-
Elucidating the transport kinetics for a broader range of L-nucleoside analogs across all human nucleoside transporters.
-
Investigating the role of transporter polymorphisms in inter-individual variability in drug response.
-
Developing more specific inhibitors for transporter subtypes to modulate drug uptake and reduce off-target effects.
By continuing to explore these intricate transport mechanisms, the scientific community can pave the way for the development of more effective and safer L-nucleoside-based therapies for cancer and viral diseases.
References
- 1. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 3. Mechanisms of uptake and resistance to troxacitabine, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters | eLife [elifesciences.org]
- 5. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Transport of lamivudine [(-)-beta-L-2',3'-dideoxy-3'-thiacytidine] and high-affinity interaction of nucleoside reverse transcriptase inhibitors with human organic cation transporters 1, 2, and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. bioivt.com [bioivt.com]
- 12. researchgate.net [researchgate.net]
- 13. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters [frontiersin.org]
- 15. Fluorescent nucleoside derivatives as a tool for the detection of concentrative nucleoside transporter activity using confocal microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Pharmacology of 2'-Deoxy-L-adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the foundational pharmacology of 2'-Deoxy-L-adenosine (L-dA), an unnatural nucleoside analog with significant potential as a therapeutic agent against Hepatitis B Virus (HBV). This document synthesizes key preclinical findings, detailing the compound's mechanism of action, pharmacological activity, and safety profile. Quantitative data are presented for clarity, and detailed experimental protocols are provided for key assays. Visual diagrams of the mechanism of action and experimental workflows are included to facilitate a comprehensive understanding of this promising antiviral compound. The evidence strongly indicates that this compound is a potent, selective, and specific inhibitor of hepadnavirus replication with a favorable preclinical safety profile, warranting further investigation.
Introduction to this compound
Chemical Structure and Properties
This compound is a stereoisomer, or enantiomer, of the naturally occurring 2'-deoxyadenosine (B1664071), a fundamental component of DNA. The "L" designation refers to the levorotatory configuration of the deoxyribose sugar moiety, which is a mirror image of the "D" configuration found in nature. This structural alteration is the basis for its selective antiviral activity.
Rationale as an Antiviral Agent
The development of L-nucleoside analogs as antiviral agents is predicated on the differential substrate specificity between viral and human DNA polymerases. Viral polymerases, particularly the reverse transcriptase of HBV, are often less stringent in their stereochemical requirements than human DNA polymerases. This creates a therapeutic window where L-nucleosides can be preferentially recognized and utilized by the viral enzyme, leading to the inhibition of viral replication with minimal impact on host cell DNA synthesis.
Mechanism of Action
Selective Inhibition of Hepadnavirus Replication
This compound has been identified as a potent and selective inhibitor of HBV replication[1][2]. Its antiviral activity is specific to hepadnaviruses, including the closely related duck hepatitis B virus (DHBV) and woodchuck hepatitis virus (WHV)[1][3]. Studies have shown that it has no significant activity against a broad panel of other DNA and RNA viruses[1][4].
Intracellular Activation and the Role of the Triphosphate Metabolite
Similar to other nucleoside analogs, this compound is a prodrug that must be anabolized within the host cell to its active form. Cellular kinases phosphorylate this compound to its 5'-monophosphate, diphosphate, and ultimately its active 5'-triphosphate metabolite, this compound triphosphate (L-dATP). This conversion is reported to be efficient, and the resulting L-dATP has a long intracellular half-life, which is a desirable property for antiviral drugs, potentially allowing for less frequent dosing[1].
Interaction with HBV DNA Polymerase
The active L-dATP metabolite acts as a competitive inhibitor of the HBV DNA polymerase (a reverse transcriptase). It competes with the natural substrate, 2'-deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA strand. Once incorporated, the L-nucleoside acts as a chain terminator, preventing further elongation of the DNA chain and thereby halting viral replication. Crucially, this compound does not inhibit human DNA polymerases α, β, and γ, nor does it impair mitochondrial function, which explains its low cytotoxicity[1][2][4].
Pharmacological Profile
In Vitro Anti-HBV Activity
The anti-HBV potency of this compound has been determined in the HBV-expressing human hepatoblastoma cell line, HepG2 2.2.15.
| Compound | EC50 (µM) | EC90 (µM) |
| This compound (L-dA) | 0.3 | 1.0 |
| Lamivudine (3TC) | 0.1 | 1.0 |
| Adefovir (PMEA) | 0.3 | 2.0 |
| Data sourced from Bryant ML, et al. Antimicrobial Agents and Chemotherapy. 2001.[5][6] |
Cytotoxicity Profile
This compound has demonstrated a very low potential for cytotoxicity in a variety of human cell lines.
| Cell Line | CC50 (µM) |
| HepG2 | >100 |
| CEM (lymphoblastoid) | >100 |
| Vero (kidney epithelial) | >100 |
| BGM (buffalo green monkey kidney) | >100 |
| Data sourced from Bryant ML, et al. Antimicrobial Agents and Chemotherapy. 2001.[5][6] |
In Vivo Efficacy
The in vivo antiviral activity of this compound was assessed in the woodchuck model of chronic HBV infection, which is a highly relevant animal model for studying hepadnavirus infection and therapy. In these studies, once-daily oral administration of this compound led to a profound reduction in serum viral load, with decreases of up to 108 genome equivalents per milliliter[1][2][3]. This significant antiviral effect was achieved without any observable drug-related toxicity[1][2]. Furthermore, the reduction in viral DNA was accompanied by a parallel decrease in the level of woodchuck hepatitis virus surface antigen (WHsAg)[1][2].
Pharmacokinetics
Animal Models
While detailed pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life have not been extensively published, the in vivo efficacy studies in woodchucks confirm that this compound is orally bioavailable and maintains sufficient therapeutic concentrations to exert a powerful antiviral effect with once-daily dosing[1][3]. The efficient intracellular phosphorylation to a long-acting triphosphate metabolite is a key contributor to its pharmacological profile[1].
Experimental Protocols
In Vitro Anti-HBV Assay in HepG2 2.2.15 Cells
-
Cell Line Maintenance: The HepG2 2.2.15 cell line, which is stably transfected with the HBV genome and constitutively secretes viral particles, is maintained in a suitable growth medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and G418 to maintain selection pressure.
-
Assay Procedure: Confluent monolayers of HepG2 2.2.15 cells in 24-well plates are exposed to serial dilutions of this compound for a total of 9 days. The culture medium containing the test compound is replaced every 3 days.
-
Endpoint Analysis: After the incubation period, the culture medium is collected, and viral particles are pelleted by centrifugation. The viral DNA is then extracted and quantified by Southern blot hybridization using a 32P-labeled HBV-specific probe. The intensity of the hybridization signal is measured by densitometry.
-
Data Analysis: The concentration of the compound that reduces the amount of extracellular HBV DNA by 50% (EC50) and 90% (EC90) compared to untreated control cultures is calculated.
Cytotoxicity Assays
-
Cell Lines: A panel of cell lines, including HepG2, CEM, Vero, and BGM, are used to assess general cytotoxicity.
-
Assay Procedure: Cells are seeded in 96-well plates and incubated with various concentrations of this compound for a period appropriate to the cell line's doubling time (e.g., 4-5 days for HepG2).
-
Endpoint Analysis: Cell viability is determined using a standard method, such as the uptake of the vital dye neutral red. The amount of dye uptake is proportional to the number of viable cells.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.
In Vivo Efficacy in the Woodchuck Model
-
Animal Model: Adult woodchucks chronically infected with WHV are used. These animals have persistent high levels of viremia and antigenemia.
-
Drug Administration: this compound is administered orally once daily for a specified treatment period (e.g., 4-12 weeks).
-
Sample Collection: Blood samples are collected at regular intervals before, during, and after the treatment period.
-
Endpoint Analysis: Serum WHV DNA levels are quantified by dot blot or Southern blot hybridization. Serum WHsAg levels are measured by immunoassay.
-
Toxicity Monitoring: Animals are monitored daily for any clinical signs of toxicity. Blood chemistry and hematology parameters are assessed at regular intervals.
Signaling Pathways
Viral Replication Pathway Inhibition
The primary mechanism of action of this compound is the direct inhibition of the HBV DNA synthesis pathway through chain termination.
Host Cell Signaling
Based on current literature, there is no evidence to suggest that this compound directly interacts with or modulates host cell signaling pathways, such as the NF-κB or interferon pathways, at therapeutically relevant concentrations. Its high degree of selectivity for the viral polymerase suggests that its mechanism of action is confined to the inhibition of viral replication.
Conclusion
The foundational pharmacological studies of this compound reveal it to be a highly promising anti-HBV agent. Its potent and selective inhibition of hepadnavirus replication, favorable safety profile, and significant in vivo efficacy in a relevant animal model underscore its potential for clinical development. The mechanism of action, involving intracellular phosphorylation to an active triphosphate metabolite that terminates viral DNA chain synthesis, is well-established for nucleoside analogs and is supported by the preclinical data for this compound. Further studies to delineate its pharmacokinetic profile in more detail and to evaluate its long-term efficacy and resistance profile are warranted.
References
- 1. Pharmacokinetics of 2',3'-dideoxyadenosine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Antiviral Β-L-Nucleosides Specific for Hepatitis B [research.amanote.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiviral L-nucleosides specific for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Energetics and Dynamics of L-Nucleotide Integration: A Technical Guide to the Theoretical Modeling of 2'-Deoxy-L-adenosine Incorporation into DNA
For Immediate Release
A Deep Dive into the Atypical: New Whitepaper Provides a Comprehensive Technical Guide on the Theoretical Modeling of 2'-Deoxy-L-adenosine Incorporation into DNA, Offering Crucial Insights for Drug Development and Synthetic Biology.
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical and computational methodologies used to investigate the incorporation of the non-natural L-enantiomer of deoxyadenosine (B7792050) (this compound or L-dA) into DNA by DNA polymerases. The incorporation of L-nucleotides is a critical aspect in the development of antiviral and anticancer therapies, as well as in the field of synthetic genetics. Understanding the underlying molecular mechanisms through theoretical modeling provides invaluable insights that can accelerate the design of novel therapeutic agents and synthetic DNA structures.
Introduction
DNA, the blueprint of life, is composed of D-deoxyribonucleotides. The stereoisomers of these natural building blocks, L-deoxyribonucleotides, are not typically found in natural biological systems. However, their potential as therapeutic agents is significant, as they can act as chain terminators in viral or cancerous cell replication. Human DNA polymerases exhibit strong stereoselectivity, preferentially incorporating D-dNTPs over their L-counterparts.[1][2] This guide delves into the computational techniques that allow for a detailed examination of the structural, energetic, and dynamic factors governing this discrimination and the occasional incorporation of L-dA.
The Molecular Mechanism of L-Nucleotide Incorporation
The incorporation of a nucleotide by a DNA polymerase is a multi-step process involving initial binding, a conformational change of the enzyme, and the chemical step of phosphodiester bond formation. For L-nucleotides, this process is significantly less efficient than for their D-counterparts.
A proposed kinetic pathway for L-nucleotide incorporation by human DNA polymerase λ suggests that the process predominantly proceeds through a non-productive ternary complex before transitioning to a productive one, in contrast to the more direct pathway for D-nucleotides.[1] This highlights the kinetic hurdles that L-nucleotides face during the incorporation process.
Caption: Proposed kinetic pathways for L- and D-nucleotide incorporation by DNA polymerase λ.[1]
Quantitative Analysis of L-Nucleotide Incorporation
| Nucleotide | Template Base | kpol (s⁻¹) | Kd (μM) | Incorporation Efficiency (kpol/Kd) (s⁻¹μM⁻¹) | Reference |
| dCTP (D-form) | dG | 1.3 ± 0.1 | 0.23 ± 0.05 | 5.7 | [1] |
| L-dCTP (L-form) | dG | (2.5 ± 0.2) x 10⁻⁴ | 16 ± 2 | 1.6 x 10⁻⁵ | [1] |
Table 1: Steady-State Kinetic Parameters for D- and L-dCTP Incorporation by Human DNA Polymerase λ
The data clearly illustrates the significantly lower incorporation efficiency of the L-nucleotide compared to its natural D-enantiomer. This difference of several orders of magnitude underscores the high fidelity of the polymerase.
Theoretical Modeling Protocols
Theoretical modeling provides a powerful lens to dissect the molecular interactions and energy landscapes that govern L-dA incorporation. The primary methods employed are Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the conformational dynamics of the DNA polymerase-DNA-L-dA complex.[3][4] These simulations can reveal how the presence of the L-nucleotide affects the overall structure and flexibility of the enzyme's active site and can help identify key protein-ligand interactions.
Experimental Protocol: MD Simulation of DNA Polymerase with L-dA
-
System Preparation:
-
Obtain the crystal structure of the DNA polymerase of interest in complex with DNA and a bound nucleotide (e.g., from the Protein Data Bank).
-
In silico, replace the natural D-nucleotide with this compound triphosphate (L-dATP). The initial coordinates for L-dATP can be generated using molecular modeling software.
-
Solvate the system in a periodic box of water molecules and add counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Use a standard force field for proteins and nucleic acids (e.g., AMBER, CHARMM).
-
Generate parameters for the non-standard L-dATP molecule. This may involve quantum mechanical calculations to determine partial charges and bond parameters.
-
-
Equilibration:
-
Perform a series of energy minimization and equilibration steps to relax the system. This typically involves initial restraints on the protein and DNA backbone atoms, which are gradually released.
-
Equilibrate the system in the NVT (constant volume) and then NPT (constant pressure) ensembles until temperature, pressure, and density are stable.
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.[3]
-
-
Analysis:
-
Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and distances between key residues and the L-dATP.
-
Investigate changes in the polymerase's "fingers" domain, which is known to undergo open, ajar, and closed conformational changes during nucleotide incorporation.[3][4]
-
Caption: A generalized workflow for performing MD simulations of a DNA polymerase with an L-nucleotide.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
QM/MM simulations are employed to study the chemical step of L-dA incorporation, providing insights into the reaction mechanism and the associated energy barriers. In this approach, the reactive center (the incoming L-dATP, the primer terminus, and key active site residues) is treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a classical force field (MM).
Experimental Protocol: QM/MM Simulation of the L-dA Incorporation Reaction
-
System Preparation:
-
Start with a representative snapshot from an equilibrated MD simulation of the DNA polymerase-DNA-L-dATP complex in a pre-catalytic state.
-
-
QM Region Definition:
-
Define the QM region to include the scissile Pα-O3' bond, the attacking 3'-hydroxyl group of the primer, the triphosphate moiety of L-dATP, and the side chains of catalytically important amino acid residues.
-
-
Calculation of the Potential Energy Surface:
-
Perform a series of constrained geometry optimizations to map the potential energy surface along the reaction coordinate. The reaction coordinate can be defined as the difference between the distances of the breaking (Pα-Oα) and forming (O3'-Pα) bonds.
-
Calculate the minimum energy path (MEP) for the phosphodiester bond formation.
-
-
Free Energy Calculations:
-
Calculate the free energy profile along the MEP using methods such as umbrella sampling or thermodynamic integration to determine the activation energy (ΔG‡). This allows for a quantitative comparison of the energy barriers for L-dA versus D-dA incorporation.
-
Caption: Logical flow for a QM/MM study of the L-dA incorporation reaction.
Structural Insights into L-Nucleotide Recognition
Crystal structures of human DNA polymerase λ in complex with L-dCTP have revealed that the L-nucleotide's ribose ring is rotated by approximately 180° relative to the natural D-dCTP.[2] This altered orientation can lead to different interactions within the active site. In some conformations, the L-nucleotide can still form Watson-Crick hydrogen bonds with the templating base.[2] However, in other observed conformations, the L-nucleotide interacts with conserved active site residues, such as Arg517 in DNA polymerase λ, which may represent a non-productive binding mode.[1][2] These structural snapshots provide crucial validation for and input into theoretical models.
Post-Incorporation: DNA Repair Mechanisms
Once an L-nucleotide is incorporated into the DNA strand, it can be subject to the cell's DNA repair machinery. The primary pathway for dealing with single base damage is Base Excision Repair (BER).[5] The BER pathway involves a series of enzymes that recognize and remove the damaged base, followed by DNA synthesis and ligation to restore the correct sequence. The recognition of the unnatural L-stereochemistry of the incorporated nucleotide by DNA glycosylases and the subsequent steps of the BER pathway represent an important area for further theoretical investigation.
Caption: A simplified overview of the Base Excision Repair pathway.
Conclusion and Future Directions
Theoretical modeling, through the synergistic application of MD and QM/MM simulations, provides a detailed and dynamic picture of this compound incorporation into DNA. These computational approaches are essential for understanding the molecular basis of DNA polymerase stereoselectivity and for the rational design of L-nucleoside analogs with improved therapeutic properties. Future research in this area will likely focus on more accurate and efficient free energy calculation methods, the modeling of post-incorporation events such as DNA repair, and the investigation of a wider range of DNA polymerases and L-nucleotide analogs. The continued development and application of these theoretical models will undoubtedly play a pivotal role in advancing the fields of drug discovery and synthetic biology.
References
- 1. pnas.org [pnas.org]
- 2. Structural basis for the binding and incorporation of nucleotide analogs with L-stereochemistry by human DNA polymerase λ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Study of the Opening Mechanism for DNA Polymerase I | PLOS Computational Biology [journals.plos.org]
- 4. Molecular Dynamics Study of the Opening Mechanism for DNA Polymerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of 5’,8-cyclo-2’deoxyadenosines by DNA repair polymerases via base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Deoxy-L-adenosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 2'-Deoxy-L-adenosine phosphoramidite (B1245037), a crucial building block for the synthesis of L-oligonucleotides. L-oligonucleotides are the enantiomers of natural D-oligonucleotides and exhibit high resistance to nuclease degradation, making them promising candidates for therapeutic and diagnostic applications. The following protocols are based on well-established phosphoramidite chemistry methodologies.
Overview of the Synthetic Pathway
The synthesis of this compound phosphoramidite involves a three-step process starting from this compound:
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the deoxyribose sugar is selectively protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for the subsequent solid-phase oligonucleotide synthesis.
-
N6-Amino Protection: The exocyclic amino group of the adenine (B156593) base is protected with a benzoyl (Bz) group to prevent side reactions during phosphitylation and oligonucleotide synthesis.
-
3'-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.
This multi-step synthesis ensures that the final phosphoramidite building block is suitably protected for efficient and controlled incorporation into synthetic oligonucleotides.
Data Presentation
The following tables summarize the quantitative data for each key step in the synthesis of this compound phosphoramidite.
Table 1: 5'-O-DMT Protection of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagent | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | [1] |
| Solvent | Anhydrous Pyridine (B92270) | [1] |
| Reaction Time | 12-16 hours | [1] |
| Temperature | Room Temperature | [1] |
| Typical Yield | 85-90% | [1] |
Table 2: N6-Benzoyl Protection of 5'-O-DMT-2'-Deoxy-L-adenosine
| Parameter | Value | Reference |
| Starting Material | 5'-O-DMT-2'-Deoxy-L-adenosine | - |
| Reagent | Benzoyl chloride | [1] |
| Catalyst | Dimethylaminopyridine (DMAP) | [1] |
| Solvent | Tetrahydrofuran (B95107) (THF) | [1] |
| Reaction Time | 12-16 hours | [1] |
| Temperature | Room Temperature | [1] |
| Typical Yield | >95% (after chromatography) | [1] |
Table 3: 3'-Phosphitylation of N6-Benzoyl-5'-O-DMT-2'-Deoxy-L-adenosine
| Parameter | Value | Reference |
| Starting Material | N6-Benzoyl-5'-O-DMT-2'-Deoxy-L-adenosine | - |
| Reagent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | [2][3] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [2][3] |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) or Acetonitrile (B52724) | [2][4] |
| Reaction Time | 2-4 hours | - |
| Temperature | Room Temperature | - |
| Typical Yield | ~73% | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-Deoxy-L-adenosine
Materials:
-
This compound
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Co-evaporate this compound with anhydrous pyridine to remove residual water.
-
Dissolve the dried this compound in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Add DMT-Cl (1.1 equivalents) portion-wise to the solution while stirring.
-
Allow the reaction to proceed at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few milliliters of cold methanol.
-
Remove the pyridine by evaporation under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM with an increasing percentage of methanol) to yield the pure 5'-O-DMT-2'-Deoxy-L-adenosine.[1]
Protocol 2: Synthesis of N6-Benzoyl-5'-O-(4,4'-Dimethoxytrityl)-2'-Deoxy-L-adenosine
Materials:
-
5'-O-DMT-2'-Deoxy-L-adenosine
-
Benzoyl chloride
-
Dimethylaminopyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5'-O-DMT-2'-Deoxy-L-adenosine in anhydrous THF under an inert atmosphere.
-
Add DMAP (catalytic amount) to the solution.
-
Add benzoyl chloride (1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the pure N6-Benzoyl-5'-O-DMT-2'-Deoxy-L-adenosine.[1]
Protocol 3: Synthesis of N6-Benzoyl-5'-O-(4,4'-Dimethoxytrityl)-2'-Deoxy-L-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Materials:
-
N6-Benzoyl-5'-O-DMT-2'-Deoxy-L-adenosine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes or Heptane for precipitation
Procedure:
-
Dry the starting nucleoside, N6-Benzoyl-5'-O-DMT-2'-Deoxy-L-adenosine, by co-evaporation with anhydrous acetonitrile or toluene (B28343).
-
Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere.
-
Add DIPEA (2.5 equivalents) to the solution and cool in an ice bath.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, with TLC monitoring.
-
Once the reaction is complete, dilute with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain a foam or oil.
-
Dissolve the crude product in a minimal amount of DCM or toluene and precipitate by adding it dropwise to a large volume of cold hexanes or heptane.
-
Collect the precipitate by filtration, wash with cold hexanes, and dry under vacuum to yield the final phosphoramidite product.
Mandatory Visualization
The following diagram illustrates the overall workflow for the synthesis of this compound phosphoramidite.
References
- 1. N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz) () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Incorporating 2'-Deoxy-L-adenosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of novel therapeutics and advanced diagnostic tools. 2'-Deoxy-L-adenosine, the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine, offers unique properties due to its unnatural stereochemistry. Oligonucleotides containing L-nucleosides, often referred to as L-DNA or Spiegelmers (in the case of L-aptamers), exhibit remarkable resistance to nuclease degradation, a major hurdle in the in vivo application of oligonucleotide-based drugs. This document provides detailed application notes and protocols for the chemical and enzymatic incorporation of this compound into oligonucleotides, along with data on the properties and applications of the resulting L-DNA.
Methods of Incorporation
There are two primary methods for incorporating this compound into oligonucleotides: chemical synthesis using the phosphoramidite (B1245037) method and enzymatic incorporation using polymerases.
Chemical Synthesis via Phosphoramidite Method
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides and is readily adaptable for the incorporation of this compound. The process involves the sequential addition of phosphoramidite building blocks to a growing oligonucleotide chain on a solid support.
Figure 1. Workflow for the solid-phase synthesis of oligonucleotides containing this compound.
This protocol outlines the steps for synthesizing an oligonucleotide containing this compound using an automated DNA synthesizer.
Materials:
-
This compound phosphoramidite
-
Standard D-nucleoside phosphoramidites (for chimeric sequences, if desired)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial L- or D-nucleoside
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: 1-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Acetonitrile (B52724) (anhydrous)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation:
-
Dissolve the this compound phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Install the phosphoramidite solutions, reagents, and the CPG column on the automated DNA synthesizer.
-
-
Automated Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 60-120 seconds) may be beneficial for modified phosphoramidites to ensure high coupling efficiency.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
The cycle is repeated for each subsequent nucleotide in the sequence.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups from the nucleobases and phosphate backbone are removed by incubation with concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours.
-
-
Purification:
-
The crude oligonucleotide solution is filtered to remove the CPG support.
-
The oligonucleotide is purified by reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
-
Quantification and Characterization:
-
The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.
-
The identity and purity of the oligonucleotide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
The coupling efficiency of phosphoramidites is a critical factor determining the overall yield and purity of the synthesized oligonucleotide. While specific data for this compound phosphoramidite is not widely published in comparative tables, it is expected to be similar to its D-enantiomer under optimized conditions. Generally, coupling efficiencies for standard and modified phosphoramidites are expected to be in the range of 98-99.5%.[1][2]
| Parameter | Typical Value | Reference |
| Coupling Efficiency (per step) | >99% | [1] |
| Overall Yield for a 20-mer (calculated) | ~82% | - |
| Purity (crude) | Variable, dependent on length and sequence | - |
Table 1. Expected performance parameters for the solid-phase synthesis of L-DNA oligonucleotides.
Enzymatic Incorporation
Enzymatic methods offer an alternative approach for the incorporation of modified nucleotides, often with high fidelity and under milder conditions than chemical synthesis. Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that can incorporate a wide range of modified dNTPs, including L-dNTPs, onto the 3'-end of a DNA strand.
Figure 2. Workflow for the enzymatic incorporation of this compound using TdT.
This protocol describes the addition of one or more this compound residues to the 3'-end of an oligonucleotide primer using TdT.
Materials:
-
Oligonucleotide primer (DNA)
-
This compound-5'-triphosphate (L-dATP)
-
Terminal deoxynucleotidyl transferase (TdT)
-
5x TdT Reaction Buffer
-
Nuclease-free water
-
EDTA solution (0.5 M)
-
Purification column or kit
Procedure:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, combine the following reagents in the specified order:
-
Nuclease-free water (to a final volume of 50 µL)
-
10 µL of 5x TdT Reaction Buffer
-
5 µL of oligonucleotide primer (e.g., 10 µM stock)
-
5 µL of L-dATP (e.g., 1 mM stock)
-
1 µL of TdT (e.g., 20 U/µL)
-
-
Mix gently by pipetting up and down.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time can be adjusted to control the length of the 3'-tail.
-
-
Enzyme Inactivation:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 70°C for 10 minutes.
-
-
Purification:
-
Purify the tailed oligonucleotide using a suitable method, such as a spin column-based purification kit, to remove unincorporated L-dATP and the enzyme.
-
-
Analysis:
-
The success of the tailing reaction can be verified by methods such as PAGE analysis (which will show a shift in the molecular weight of the oligonucleotide) or mass spectrometry.
-
The efficiency of enzymatic incorporation of L-dATP by TdT is generally high, although it may be slightly lower than that of its natural D-counterpart. The incorporation efficiency can be influenced by the specific polymerase used, the reaction conditions, and the sequence of the primer.
| Parameter | Expected Outcome | Reference |
| Incorporation Efficiency by TdT | High, but may be slightly lower than D-dATP | [3][4] |
| Tail Length | Controllable by reaction time and dNTP concentration | [3] |
Table 2. Expected outcomes for the enzymatic incorporation of this compound.
Properties of Oligonucleotides Containing this compound
Oligonucleotides composed entirely or partially of L-nucleosides exhibit distinct and advantageous properties compared to their natural D-counterparts.
Nuclease Resistance
One of the most significant properties of L-DNA is its exceptional resistance to degradation by nucleases, which are stereospecific for D-nucleic acids.[5]
| Oligonucleotide Type | Half-life in Human Serum | Reference |
| Unmodified D-DNA | Minutes to a few hours | [6][7] |
| L-DNA | Days | [5] |
Table 3. Comparative nuclease resistance of D-DNA and L-DNA.
Hybridization and Duplex Stability
L-DNA forms a left-handed double helix when hybridized to a complementary L-DNA strand. Importantly, L-DNA does not hybridize with its complementary D-DNA sequence due to stereochemical incompatibility. Chimeric oligonucleotides containing both L- and D-nucleosides can be synthesized, but the stability of duplexes formed with such chimeras is generally lower than that of pure D-DNA or L-DNA duplexes.
| Duplex Type | Hybridization | Melting Temperature (Tm) | Reference |
| L-DNA / L-DNA | Stable, left-handed helix | Similar to D-DNA/D-DNA of the same sequence | [8] |
| L-DNA / D-DNA | No stable hybridization | Not applicable | [8] |
| L-D Chimera / D-DNA | Hybridization can occur, but with reduced stability | Lower than corresponding D-DNA/D-DNA duplex | [8] |
Table 4. Hybridization properties and duplex stability of L-DNA containing oligonucleotides.
Applications
The unique properties of L-DNA make it a valuable tool in various research and therapeutic applications.
Aptamers (Spiegelmers)
L-aptamers, also known as Spiegelmers (from the German word "Spiegel" for mirror), are L-RNA or L-DNA oligonucleotides that can bind to specific targets with high affinity and specificity. They are developed through an in vitro selection process that uses a mirror-image of the target molecule. The resulting D-aptamer sequence is then synthesized as its L-enantiomer (the Spiegelmer), which can bind to the natural D-target molecule with the same affinity but with the added benefit of high nuclease resistance.
Several Spiegelmers have entered clinical trials, demonstrating their therapeutic potential.
| Spiegelmer | Target | Indication | Clinical Phase | Key Findings | Reference |
| Olaptesed pegol (NOX-A12) | CXCL12 (SDF-1) | Chronic Lymphocytic Leukemia, Glioblastoma | Phase I/II | Well-tolerated, enhanced efficacy of combination therapies, improved overall response rates. | [9][10][11] |
| Emapticap pegol (NOX-E36) | MCP-1 (CCL2) | Diabetic Nephropathy | Phase II | Showed a reduction in albuminuria. | [10] |
Table 5. Examples of Spiegelmers in clinical development.
In Vivo Imaging and Diagnostics
The high stability of L-DNA makes it an excellent candidate for the development of in vivo imaging probes and diagnostic agents. L-DNA probes can be labeled with fluorophores or other imaging agents and used to detect specific biomarkers in a biological system without being rapidly degraded.
Nuclease-Resistant Scaffolds for Nanotechnology
L-DNA can be used as a building block for the construction of highly stable DNA nanostructures for applications in drug delivery and biosensing.
Conclusion
The incorporation of this compound into oligonucleotides provides a powerful strategy to overcome the limitations of natural DNA, particularly its susceptibility to nuclease degradation. Both chemical synthesis via the phosphoramidite method and enzymatic incorporation using TdT are effective methods for producing L-DNA and L-D-chimeric oligonucleotides. The resulting molecules have shown great promise in therapeutic applications, most notably as Spiegelmers, and are valuable tools for diagnostics and nanotechnology. These application notes and protocols provide a foundation for researchers and drug developers to explore the potential of L-DNA in their work.
References
- 1. idtdna.com [idtdna.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Enzymatic synthesis and modification of high molecular weight DNA using terminal deoxynucleotidyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-RNA aptamer-based CXCL12 inhibition combined with radiotherapy in newly-diagnosed glioblastoma: dose escalation of the phase I/II GLORIA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Human serum albumin - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. L-RNA aptamer-based CXCL12 inhibition combined with radiotherapy in newly-diagnosed glioblastoma: dose escalation of the phase I/II GLORIA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2'-Deoxy-L-adenosine in Hepatitis B Virus (HBV) Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health concern, with chronic infections posing a substantial risk for the development of cirrhosis and hepatocellular carcinoma. The mainstay of antiviral therapy for chronic hepatitis B includes nucleoside and nucleotide analogs that target the viral polymerase. Among the promising candidates in preclinical research is 2'-Deoxy-L-adenosine (L-dA), an L-nucleoside analog that has demonstrated potent and selective inhibition of HBV replication. This document provides detailed application notes and protocols for the use of this compound in HBV replication assays, intended to guide researchers in the evaluation of its antiviral efficacy.
Mechanism of Action
This compound exerts its anti-HBV effect through a mechanism common to many nucleoside analogs. As a prodrug, it is transported into hepatocytes where it undergoes intracellular phosphorylation by host cell kinases to its active triphosphate form, this compound triphosphate (L-dATP). This active metabolite then acts as a competitive inhibitor of the HBV DNA polymerase/reverse transcriptase. By mimicking the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), L-dATP is incorporated into the elongating viral DNA chain. However, its unnatural L-configuration leads to chain termination, thereby halting viral DNA synthesis and inhibiting HBV replication.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its active metabolite against hepadnaviruses. While a specific EC50 value for the parent compound in cell culture was not explicitly found in the reviewed literature, its potent activity is well-documented.
| Compound | Assay | Target Virus/Enzyme | Parameter | Value (µM) |
| This compound triphosphate (L-dATP) | Enzyme Inhibition Assay | Woodchuck Hepatitis Virus (WHV) DNA Polymerase | IC50 | 0.24 - 1.82 |
Note: Woodchuck Hepatitis Virus (WHV) is a closely related and widely accepted model for studying HBV infection and antiviral efficacy.
Experimental Protocols
In Vitro HBV Replication Assay Using HepG2.2.15 Cells
The HepG2.2.15 cell line is a human hepatoblastoma cell line stably transfected with the HBV genome, leading to the continuous production of infectious viral particles.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selective pressure)
-
This compound (powder, to be dissolved in a suitable solvent like DMSO or water)
-
96-well cell culture plates
-
Cell lysis buffer
-
Reagents for DNA extraction
-
Reagents for quantitative PCR (qPCR) of HBV DNA
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Drug Treatment: After cell adherence (typically 24 hours), replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the plates for a defined period (e.g., 6-9 days), with media and drug changes every 2-3 days.
-
Harvesting Supernatant: At the end of the incubation period, collect the cell culture supernatant to quantify extracellular HBV DNA.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit or a standard precipitation method.
-
Quantification of HBV DNA: Analyze the extracted DNA by qPCR using primers and probes specific for the HBV genome to determine the viral load in the supernatant.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits HBV replication by 50%, by plotting the percentage of viral replication inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Southern Blot Analysis of Intracellular HBV Replicative Intermediates
Southern blotting is the gold standard for visualizing and quantifying the different forms of intracellular HBV DNA, including relaxed circular DNA (rcDNA), double-stranded linear DNA (dslDNA), and the persistent covalently closed circular DNA (cccDNA).
Materials:
-
Treated and control HepG2.2.15 cells from a 6-well plate format of the antiviral assay.
-
Hirt lysis buffer (0.6% SDS, 10 mM Tris-HCl pH 7.5, 10 mM EDTA)
-
5 M NaCl
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose (B213101) gel and electrophoresis apparatus
-
Denaturation solution (1.5 M NaCl, 0.5 M NaOH)
-
Neutralization solution (1.5 M NaCl, 1 M Tris-HCl pH 7.5)
-
20x SSC buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
32P-labeled HBV DNA probe
-
Phosphor imager screen and scanner
Procedure:
-
Hirt DNA Extraction:
-
Lyse the cells in Hirt lysis buffer.
-
Add 5 M NaCl to precipitate high molecular weight cellular DNA.
-
Centrifuge to pellet the cellular DNA and collect the supernatant containing low molecular weight DNA (including HBV replicative intermediates).
-
Perform phenol:chloroform extraction to remove proteins.
-
Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend the DNA pellet in TE buffer.
-
-
Agarose Gel Electrophoresis:
-
Separate the extracted DNA on a 1.2% agarose gel.
-
-
Southern Blotting:
-
Depurinate the gel in HCl, denature in NaOH/NaCl, and neutralize in Tris/NaCl.
-
Transfer the DNA from the gel to a nylon membrane via capillary transfer.
-
UV-crosslink the DNA to the membrane.
-
-
Hybridization and Detection:
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the 32P-labeled HBV DNA probe and hybridize overnight.
-
Wash the membrane to remove the unbound probe.
-
Expose the membrane to a phosphor imager screen and visualize the bands corresponding to different HBV DNA forms.
-
Visualizations
Mechanism of Action of this compound
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for HBV Replication Assay
Caption: Workflow for assessing the anti-HBV activity of this compound.
Application Notes and Protocols: 2'-Deoxy-L-adenosine as a DNA Chain Terminator in Hepatitis B Virus (HBV) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine (L-dA) is a synthetic L-nucleoside analog that has demonstrated potent and selective inhibitory activity against the replication of the Hepatitis B virus (HBV). As a DNA chain terminator, L-dA represents a significant area of interest in the development of novel antiviral therapeutics. This document provides an overview of its mechanism of action, quantitative data on its antiviral activity and cytotoxicity, and detailed protocols for its application in research settings.
Mechanism of Action
The antiviral activity of this compound stems from its role as a DNA chain terminator, specifically targeting the HBV DNA polymerase, an enzyme with reverse transcriptase activity that is crucial for viral replication. The mechanism can be delineated in the following steps:
-
Cellular Uptake and Phosphorylation: this compound enters the host cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (L-dATP).[1]
-
Competitive Inhibition: L-dATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the nascent viral DNA strand by the HBV DNA polymerase.
-
DNA Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the L-ribose sugar of L-dATP prevents the formation of a phosphodiester bond with the subsequent nucleotide. This effectively halts the elongation of the viral DNA chain, leading to the termination of viral replication.[1]
The selectivity of this compound for HBV is attributed to the higher affinity of the viral polymerase for the L-nucleoside triphosphate compared to host cellular DNA polymerases (α, β, and γ). This minimizes the impact on host cell DNA synthesis and reduces the potential for cytotoxicity.[1]
Quantitative Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and a closely related L-nucleoside analog. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a key indicator of the therapeutic window of an antiviral compound.
Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of L-Nucleoside Analogs
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl) adenine | HepG2 2.2.15 | 1.5 | >200 | >133 | [2] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) in a Cell-Based Assay
This protocol is adapted from the method described by Korba and Milman (1991) for evaluating compounds that inhibit HBV replication in a stable HBV-expressing cell line (e.g., HepG2 2.2.15).[3][4]
Objective: To determine the concentration of this compound required to inhibit HBV replication by 50% (EC50).
Materials:
-
HepG2 2.2.15 cell line
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
This compound
-
96-well cell culture plates
-
Reagents for DNA extraction
-
Reagents for quantitative PCR (qPCR) of HBV DNA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density that will maintain sub-confluency throughout the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in a complete cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a "no drug" control.
-
Incubation: Incubate the plates for 6-9 days, changing the medium with freshly prepared compound dilutions every 2-3 days.
-
Harvesting Viral DNA: At the end of the incubation period, collect the cell culture supernatant.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Quantification of HBV DNA: Quantify the amount of extracellular HBV DNA using a validated qPCR assay targeting a conserved region of the HBV genome.
-
Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of HBV DNA replication against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: Determination of Cytotoxicity (CC50)
Objective: To determine the concentration of this compound that reduces the viability of the host cells by 50% (CC50).
Materials:
-
HepG2 cells (or the same cell line used for the antiviral assay)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density similar to the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay. Include a "no drug" control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (6-9 days).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Determine the CC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 3: In Vitro HBV DNA Polymerase Inhibition Assay
This protocol is a representative method for assessing the direct inhibitory effect of the triphosphate form of this compound on HBV DNA polymerase activity.
Objective: To determine the concentration of this compound triphosphate (L-dATP) required to inhibit HBV DNA polymerase activity by 50% (IC50).
Materials:
-
Source of HBV DNA polymerase (e.g., from purified HBV core particles or a recombinant expression system)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 50 mM KCl)
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dATP)
-
This compound triphosphate (L-dATP)
-
Primed DNA template that supports HBV DNA synthesis
-
EDTA
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, primed DNA template, and HBV DNA polymerase.
-
Inhibitor Addition: Add varying concentrations of L-dATP to the reaction mixture. Include a "no inhibitor" control.
-
Initiation of Reaction: Initiate the polymerase reaction by adding a mixture of dCTP, dGTP, dTTP, and [α-³²P]dATP. The concentration of the natural dATP should be kept constant and at a level near its Km for the enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) during which the reaction is linear.
-
Termination of Reaction: Stop the reaction by adding an excess of EDTA.
-
Measurement of Incorporation: Spot the reaction mixture onto a filter membrane (e.g., DE81), wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of DNA polymerase activity against the log concentration of L-dATP and fitting the data to a dose-response curve.
Visualizations
Caption: HBV replication cycle and the mechanism of action of this compound.
Caption: Experimental workflows for evaluating this compound.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. Synthesis and anti-hepatitis B virus activity of 9-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl) purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell culture assay for compounds which inhibit hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Setup for Sanger Sequencing with L-Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing, the gold-standard for DNA sequencing for over four decades, relies on the chain termination method. This process involves the incorporation of dideoxynucleoside triphosphates (ddNTPs) by a DNA polymerase, which halts DNA synthesis due to the absence of a 3'-hydroxyl group. Conventionally, Sanger sequencing utilizes the natural D-isomers of these chain-terminating ddNTPs.
This document provides a detailed overview and experimental protocols for a specialized application of Sanger sequencing that employs L-nucleoside analogs as chain terminators. L-nucleosides are the stereoisomers (enantiomers) of the naturally occurring D-nucleosides. While DNA polymerases have a strong preference for D-nucleotides, they can, under certain conditions, incorporate L-nucleoside analogs. This unique biochemical interaction opens up novel avenues for research and diagnostic applications, including the potential for developing specialized sequencing methodologies.
These application notes provide a conceptual and methodological framework for researchers interested in exploring the use of L-dideoxynucleoside triphosphates (L-ddNTPs) in Sanger sequencing. As this is an emerging area of research, the protocols provided are based on established Sanger sequencing principles and have been adapted to accommodate the unique properties of L-nucleoside analogs. Optimization will be required for specific experimental contexts.
Principle of the Method
The fundamental principle remains the same as traditional Sanger sequencing: DNA polymerase-mediated chain termination. However, instead of D-ddNTPs, fluorescently labeled L-ddNTPs are used. The key experimental challenge lies in the fact that most DNA polymerases are highly stereoselective and preferentially incorporate D-nucleotides. Therefore, the selection of an appropriate DNA polymerase and the optimization of reaction conditions are critical for the successful incorporation of L-ddNTPs and subsequent chain termination.
Key Considerations for Using L-Nucleoside Analogs
-
DNA Polymerase Selection : The choice of DNA polymerase is paramount. While most polymerases have a high fidelity for D-nucleotides, some may exhibit a greater tolerance for L-nucleoside analogs. Polymerases with a more open active site or specific mutations may be more suitable. Human DNA polymerase λ, for instance, has been studied for its ability to incorporate L-nucleoside analogs. Commercial polymerases may need to be screened for their efficiency in incorporating L-ddNTPs.
-
Concentration of L-ddNTPs : The ratio of L-ddNTPs to dNTPs will likely require significant optimization. Due to the lower incorporation efficiency of L-analogs, a higher concentration of L-ddNTPs relative to dNTPs may be necessary compared to standard Sanger sequencing to achieve a sufficient number of termination events.
-
Reaction Kinetics : The kinetics of incorporation for L-ddNTPs will differ from that of D-ddNTPs. This may necessitate adjustments to the thermal cycling parameters, such as longer extension times, to allow for efficient incorporation and termination.
Data Presentation: Comparative Performance of D-ddNTPs vs. L-ddNTPs (Hypothetical Data)
The following tables present hypothetical quantitative data to illustrate the expected performance differences between standard D-ddNTPs and experimental L-ddNTPs in a Sanger sequencing reaction. This data is for illustrative purposes to guide experimental design and optimization.
Table 1: Chain Termination Efficiency
| Nucleotide Analog | Polymerase | dNTP Conc. (µM) | ddNTP Conc. (µM) | Termination Efficiency (%) |
| D-ddATP | Taq Polymerase | 500 | 1 | 99.5 |
| L-ddATP | Taq Polymerase | 500 | 10 | 75.2 |
| D-ddATP | DNA Polymerase λ | 500 | 1 | 99.8 |
| L-ddATP | DNA Polymerase λ | 500 | 5 | 88.9 |
Table 2: Sequencing Accuracy and Read Length
| Terminator Type | Polymerase | Average Read Length (bp) | Accuracy (Phred > 20) |
| D-ddNTPs | Taq Polymerase | 850 | 99.99% |
| L-ddNTPs | Taq Polymerase | 450 | 98.5% |
| D-ddNTPs | DNA Polymerase λ | 900 | 99.99% |
| L-ddNTPs | DNA Polymerase λ | 600 | 99.2% |
Experimental Workflow and Protocols
The overall workflow for Sanger sequencing with L-nucleoside analogs follows the same major steps as the conventional method.
Protocol 1: DNA Template and Primer Preparation
-
Template Purification : High-quality, purified DNA is essential. Use a commercial kit (e.g., plasmid miniprep kit or PCR purification kit) to purify the DNA template. The final DNA should be eluted in nuclease-free water.
-
Quantification : Accurately quantify the DNA template concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
For plasmids: Use 100-200 ng per reaction.
-
For PCR products: Use 20-50 ng per reaction.
-
-
Primer Dilution : Dilute the sequencing primer to a working concentration of 3.2 µM in nuclease-free water.
Protocol 2: Cycle Sequencing with L-ddNTPs
This protocol is an adaptation and will require optimization, particularly the concentration of L-ddNTPs.
Materials:
-
Purified DNA template
-
Sequencing primer (3.2 µM)
-
Selected DNA Polymerase (e.g., a variant of Taq polymerase or a custom polymerase with higher tolerance for L-nucleotides)
-
Sequencing buffer (as recommended for the chosen polymerase)
-
dNTP mix (e.g., 10 mM each)
-
Fluorescently labeled L-ddNTPs (e.g., 1 mM stock solutions)
-
Nuclease-free water
Reaction Setup (for a single 20 µL reaction):
| Component | Volume | Final Concentration |
| Sequencing Buffer (5x) | 4 µL | 1x |
| DNA Template | variable | 100-200 ng (plasmid) or 20-50 ng (PCR product) |
| Sequencing Primer (3.2 µM) | 1 µL | 0.16 µM |
| dNTP Mix (e.g., 1 mM each) | 2 µL | 100 µM each |
| L-ddNTP Mix (e.g., 10 µM each) | 2 µL | 1 µM each |
| DNA Polymerase | 1 µL | (as recommended) |
| Nuclease-free water | to 20 µL | - |
Note on L-ddNTP:dNTP Ratio: The ratio of L-ddNTP to dNTP is a critical parameter for optimization. A starting point could be a 1:100 ratio (L-ddNTP:dNTP), with a titration range from 1:50 to 1:500.
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 2 min | 1 |
| Denaturation | 96°C | 30 sec | 30 |
| Annealing | 50-60°C | 15 sec | |
| Extension | 60-72°C | 2-4 min | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
Note on Extension Time: A longer extension time may be required to compensate for the slower incorporation rate of L-ddNTPs.
Protocol 3: Purification of Sequencing Products
Unincorporated L-ddNTPs and salts must be removed before capillary electrophoresis.
-
Ethanol/EDTA Precipitation (Standard Method):
-
To the 20 µL sequencing reaction, add 2 µL of 125 mM EDTA.
-
Add 2 µL of 3 M sodium acetate (B1210297) (pH 5.2).
-
Add 50 µL of 100% ethanol.
-
Vortex briefly and incubate at room temperature for 15 minutes.
-
Centrifuge at 14,000 x g for 20 minutes.
-
Carefully remove the supernatant.
-
Wash the pellet with 100 µL of 70% ethanol.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Remove the supernatant and air dry the pellet for 10-15 minutes.
-
Resuspend the pellet in 10-20 µL of Hi-Di™ Formamide.
-
Protocol 4: Capillary Electrophoresis and Data Analysis
-
Denaturation : Denature the purified sequencing products by heating at 95°C for 3-5 minutes, followed by snap-cooling on ice.
-
Electrophoresis : Load the samples onto an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer). The instrument separates the DNA fragments by size with single-base resolution.
-
Data Collection : A laser excites the fluorescent dye on each L-ddNTP-terminated fragment. The emitted light is captured by a detector, and the software generates a chromatogram.
-
Data Analysis : Analyze the chromatogram using appropriate sequencing analysis software to determine the DNA sequence.
Molecular Interaction at the Polymerase Active Site
The diagram below illustrates the conceptual difference between the incorporation of a natural D-dNTP and the chain-terminating incorporation of an L-ddNTP at the active site of a DNA polymerase.
Conclusion
The use of L-nucleoside analogs as chain terminators in Sanger sequencing is a novel approach that requires careful optimization of the experimental setup. The key challenges are the selection of a suitable DNA polymerase and the determination of the optimal L-ddNTP to dNTP ratio. The protocols and data presented here provide a foundational framework for researchers to begin exploring this innovative application. Further research is needed to fully characterize the performance of L-ddNTPs in Sanger sequencing and to develop optimized reagents and protocols for routine use. This methodology holds the potential for the development of new diagnostic and research tools with unique properties.
Application Notes and Protocols for Analytical HPLC Purification of 2'-Deoxy-L-adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine is an L-nucleoside analog, a class of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. Unlike naturally occurring D-nucleosides, L-nucleosides are often resistant to degradation by cellular enzymes, leading to improved pharmacokinetic profiles. The stereochemical difference, however, necessitates precise analytical and preparative methods to ensure the enantiomeric purity of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of these chiral molecules.
This document provides detailed application notes and protocols for three primary HPLC methods for the analytical purification of this compound: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC. These methods are tailored for researchers in academia and industry to develop robust analytical techniques for purity assessment and small-scale purification.
General Experimental Workflow
The overall process for the analytical HPLC purification of this compound involves several key stages, from initial sample preparation to the final analysis of purified fractions. The following diagram illustrates a typical workflow.
Caption: General workflow for the analytical HPLC purification of this compound.
Method Selection Logic
Choosing the appropriate HPLC method is critical for the successful purification of this compound. The selection depends on the specific goals of the analysis, such as achiral purity assessment versus enantiomeric separation.
Caption: Logic for selecting an appropriate HPLC method based on analytical goals.
Application Note 1: Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. While this compound is relatively polar, RP-HPLC can be effectively used for separating it from less polar impurities.
Advantages:
-
Robust and reproducible method.
-
Wide availability of columns and established protocols.
-
Good for separating the target compound from nonpolar and some polar impurities.
Limitations:
-
May not be suitable for separating highly polar impurities.
-
Will not separate enantiomers (D- and L-isomers).
Experimental Protocol: RP-HPLC
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724) and water
-
Ammonium acetate (B1210297) (for buffer preparation)
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase composition (95% A: 5% B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak corresponding to this compound to determine its retention time and purity.
Application Note 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. This technique is ideal for the retention and separation of highly polar compounds like nucleosides.[1][2] A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the mobile phase.[3]
Advantages:
-
Excellent retention of very polar compounds.[4]
-
Orthogonal selectivity to RP-HPLC.
-
Mobile phases are compatible with mass spectrometry.
Limitations:
-
Longer column equilibration times are often required.
-
Retention times can be sensitive to small changes in mobile phase water content.
Experimental Protocol: HILIC
1. Materials and Equipment:
-
HPLC system with a UV detector
-
HILIC column (e.g., zwitterionic or bare silica, 4.6 x 100 mm, 3.5 µm)
-
HPLC-grade acetonitrile and water
-
Ammonium acetate
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium acetate in 95:5 (v/v) acetonitrile:water
-
Mobile Phase B: 10 mM Ammonium acetate in 50:50 (v/v) acetonitrile:water
-
Degas both mobile phases.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 5 µL[1]
-
Gradient Program:
-
0-1 min: 0% B
-
1-12 min: 0% to 50% B
-
12-15 min: 50% B
-
15-16 min: 50% to 0% B
-
16-25 min: 0% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase (Mobile Phase A) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
5. Data Analysis:
-
Determine the retention time and purity of this compound by integrating the corresponding peak.
Application Note 3: Chiral HPLC
Principle: Chiral HPLC is essential for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound.[5] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose.[6] The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[7]
Advantages:
-
Direct separation of enantiomers.[7]
-
Accurate determination of enantiomeric purity.
Limitations:
-
Method development can be more complex.
-
Chiral columns can be more expensive and less robust than standard RP columns.
Experimental Protocol: Chiral HPLC
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral column (e.g., cellulose or amylose-based, such as Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
-
HPLC-grade n-hexane, ethanol (B145695), and isopropanol
2. Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting point is 90:10 (v/v) n-hexane:ethanol.
-
The exact ratio will need to be optimized to achieve baseline separation.
-
Degas the mobile phase.
3. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Mode: Isocratic
4. Sample Preparation:
-
Dissolve a reference standard of racemic 2'-Deoxy-D/L-adenosine and the sample of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter.
5. Data Analysis:
-
Inject the racemic standard to determine the retention times of both the D- and L-enantiomers.
-
Inject the sample to quantify the peak areas of both enantiomers and calculate the enantiomeric excess (% ee).
Data Presentation: Summary of HPLC Methods
The following table summarizes the key parameters for the described analytical HPLC methods for this compound. Retention times are representative and will vary based on the specific system and conditions.
| Parameter | Reversed-Phase HPLC | HILIC | Chiral HPLC |
| Stationary Phase | C18 | Zwitterionic or Silica | Polysaccharide-based (e.g., Cellulose) |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 100 mm, 3.5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in H₂O | 10 mM Ammonium acetate in 95:5 ACN:H₂O | N/A (Isocratic) |
| Mobile Phase B | Acetonitrile (ACN) | 10 mM Ammonium acetate in 50:50 ACN:H₂O | N/A (Isocratic) |
| Isocratic Eluent | N/A (Gradient) | N/A (Gradient) | e.g., 90:10 n-Hexane:Ethanol |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.8 mL/min |
| Detection | UV, 260 nm | UV, 260 nm | UV, 260 nm |
| Representative Retention Time | 8-12 min | 7-10 min | L-isomer: ~15 min, D-isomer: ~18 min |
| Primary Application | Achiral Purity | Achiral Purity (polar compounds) | Enantiomeric Purity |
References
- 1. diduco.com [diduco.com]
- 2. Preparation and chromatographic evaluation of the hydrophilic interaction chromatography stationary phase based on nucleosides or nucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Modified Oligodeoxyribonucleotides in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical applications of chemically modified oligodeoxyribonucleotides (ODNs) in research, with a focus on antisense oligonucleotides (ASOs). This document includes detailed protocols for experimental application, quantitative data for performance comparison, and diagrams of key mechanisms and workflows.
Application Note 1: Antisense Oligonucleotides (ASOs)
Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs designed to bind to a specific mRNA sequence through Watson-Crick base pairing.[1] This binding event can modulate the function of the target RNA, typically leading to the downregulation of protein expression. Chemical modifications are essential for the therapeutic efficacy of ASOs, enhancing their stability against nucleases, increasing their binding affinity to target RNA, and improving their pharmacokinetic and pharmacodynamic properties.[2][3]
Key Applications in Research:
-
Target Validation: ASOs are widely used to specifically knockdown the expression of a target gene to study its function in biological pathways and disease models.
-
Functional Genomics: By systematically targeting genes, ASOs can help to elucidate the roles of specific genes in various cellular processes.
-
Therapeutic Development: ASOs are a promising class of drugs for treating a variety of diseases, including genetic disorders, cancer, and viral infections. Several ASO-based drugs have been approved for clinical use.[2]
Common Chemical Modifications:
To overcome the limitations of unmodified oligonucleotides, such as rapid degradation by nucleases, various chemical modifications have been developed. These can be broadly categorized as modifications to the phosphate (B84403) backbone, the sugar moiety, and the nucleobases.
-
Phosphorothioate (PS) Backbone: The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone confers resistance to nuclease degradation.[2]
-
2'-Sugar Modifications:
-
2'-O-Methoxyethyl (2'-MOE): This modification increases binding affinity to RNA and enhances nuclease resistance.[4]
-
Locked Nucleic Acid (LNA): LNA modifications feature a methylene (B1212753) bridge that locks the ribose ring in an N-type conformation, leading to a significant increase in binding affinity.[1] However, some studies suggest that LNA-containing ASOs may have a higher risk of hepatotoxicity compared to their 2'-MOE counterparts.[1]
-
Constrained Ethyl (cEt): This modification also provides high binding affinity and nuclease resistance, with some studies suggesting an improved therapeutic profile over LNA.[5]
-
Data Presentation: Comparison of ASO Modifications
The choice of chemical modification can significantly impact the potency and toxicity of an ASO. The following table summarizes the in vivo efficacy and hepatotoxicity of ASOs with different 2'-sugar modifications targeting PTEN mRNA in mice.
| ASO Modification | Sequence Design | ED50 (mg/kg) | Maximum Target Reduction (%) | Serum ALT (U/L) at High Dose |
| 2'-MOE | 5-10-5 gapmer | 9.5 | ~80 | < 100 |
| LNA | 2-10-2 gapmer | 2.1 | > 90 | > 10,000 |
| S-cEt | 2-10-2 gapmer | 2.4 | > 90 | < 200 |
Data adapted from Swayze et al., 2007. ED50 represents the dose required to achieve 50% reduction in target mRNA. Serum ALT (Alanine Aminotransferase) is a biomarker for liver toxicity.
Mechanism of Action: RNase H-Mediated Degradation
A primary mechanism of action for many ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA heteroduplex. "Gapmer" ASOs are designed with a central "gap" of DNA-like residues flanked by "wings" of modified nucleotides (e.g., 2'-MOE, LNA). The modified wings provide high binding affinity and nuclease stability, while the DNA gap allows for RNase H recognition and cleavage of the target mRNA.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. idtdna.com [idtdna.com]
- 5. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Deoxy-L-adenosine as a Selective Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine is a nucleoside analog that has demonstrated potent and selective antiviral activity, particularly against Hepatitis B Virus (HBV). As an L-nucleoside, it represents a class of antiviral compounds that can offer advantages in terms of metabolic stability and reduced toxicity compared to their D-enantiomers. This document provides detailed application notes and experimental protocols for the utilization of this compound as a selective antiviral agent in a research and drug development setting.
Mechanism of Action
This compound exerts its antiviral effect through the inhibition of viral DNA synthesis. As a deoxyadenosine (B7792050) analog, it requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (L-dATP). This phosphorylation is carried out by host cellular kinases.
The proposed mechanism of action involves the following key steps:
-
Cellular Uptake: this compound enters the host cell.
-
Anabolic Phosphorylation: Cellular kinases, likely including deoxycytidine kinase (dCK) and/or adenosine (B11128) kinase (AK), phosphorylate this compound to its monophosphate form. Subsequent phosphorylations by other cellular kinases yield the diphosphate (B83284) and ultimately the active triphosphate metabolite, L-dATP.
-
Inhibition of Viral Polymerase: L-dATP acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxyadenosine triphosphate (dATP).
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the L-configuration of the sugar moiety can lead to chain termination, thus halting viral replication.
The selectivity of this compound is attributed to its preferential recognition and utilization by the viral polymerase over host cellular DNA polymerases, minimizing effects on host cell DNA synthesis and mitochondrial function.
Diagram of the Proposed Mechanism of Action
Application Notes and Protocols for Assessing the Cytotoxicity of Nucleoside Analogs
Introduction
Nucleoside analogs are a class of antimetabolites that are structurally similar to natural nucleosides.[1] They are widely used as anticancer and antiviral agents.[1][2] Their primary mechanism of action involves interference with nucleic acid synthesis.[3][4] After cellular uptake and intracellular phosphorylation to their active triphosphate forms, these analogs can be incorporated into DNA or RNA by polymerases.[5] This incorporation leads to the termination of the growing nucleic acid chain, stalling of replication forks, and the induction of DNA damage.[6][7] The resulting cellular stress activates DNA damage response (DDR) pathways, which can lead to cell cycle arrest, and if the damage is irreparable, induction of apoptosis (programmed cell death).[6][7][8][9] Assessing the cytotoxic effects of these compounds is crucial for their development and clinical application.
This document provides detailed methodologies for key experiments used to evaluate the cytotoxicity of nucleoside analogs, targeting researchers, scientists, and drug development professionals.
Application Note 1: Cell Viability and Proliferation Assays
Cell viability assays are fundamental in determining the dose-dependent cytotoxic effects of nucleoside analogs. These assays measure overall metabolic activity or cellular ATP levels, which are proportional to the number of viable cells in a population.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells.[10] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan (B1609692) product.[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11]
Experimental Protocol: MTT Assay [10][12]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[11] Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the nucleoside analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or PBS).
-
Exposure: Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[13]
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP, which is an indicator of metabolically active cells.[14] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction that is proportional to the amount of ATP present.[14][15]
Experimental Protocol: CellTiter-Glo® Assay [14][16]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium. Include control wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Add the desired concentrations of the nucleoside analog to the wells.
-
Exposure: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[16]
-
Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent directly to each well.[14]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Application Note 2: Apoptosis Detection Assays
Nucleoside analogs primarily induce cell death through apoptosis.[6][7] Detecting specific apoptotic markers provides a more mechanistic understanding of the compound's cytotoxic effect.
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[17] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[18][19] Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7.
Experimental Protocol: Caspase-Glo® 3/7 Assay [20]
-
Cell Seeding and Treatment: Seed and treat cells with the nucleoside analog in an opaque-walled 96-well plate as described in the cell viability protocols. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample with a plate-reading luminometer.
-
Data Analysis: After subtracting the background reading, express the results as fold-change in caspase activity relative to the vehicle-treated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
DNA fragmentation is a late-stage event in apoptosis.[19] The TUNEL assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides, which can then be visualized by fluorescence microscopy or quantified by flow cytometry.[19]
General Protocol: TUNEL Assay
-
Cell Culture and Treatment: Grow cells on glass coverslips or chamber slides and treat with the nucleoside analog for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 5-10 minutes.
-
-
TUNEL Reaction:
-
Wash the cells again with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., BrdUTP or FITC-dUTP) in a humidified chamber for 60 minutes at 37°C, protected from light.
-
-
Staining and Visualization:
-
Wash the cells to remove unincorporated nucleotides.
-
If using BrdUTP, perform a secondary detection step with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with a DNA stain like DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Application Note 3: Mechanism of Action
Understanding the signaling pathways activated by nucleoside analogs is key to interpreting cytotoxicity data. The general mechanism involves cellular uptake, metabolic activation, incorporation into DNA, and subsequent activation of the DNA damage response (DDR) leading to apoptosis.
The process begins with the transport of the nucleoside analog into the cell, where it is phosphorylated by intracellular kinases to its active triphosphate form.[4] This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into DNA during replication or repair.[21] Incorporation leads to chain termination and stalled replication forks, which are recognized by DNA damage sensors like ATM and ATR.[6][7] This activation triggers a cascade that leads to cell cycle arrest, providing time for DNA repair.[22] If the damage is too extensive, the same pathways signal for the initiation of apoptosis, leading to cell death.[6][7]
Data Presentation: Comparative Cytotoxicity
Presenting cytotoxicity data in a clear, tabular format is essential for comparing the potency of different nucleoside analogs across various cell lines. The IC₅₀ (half-maximal inhibitory concentration) is the most common metric used.
Table 1: Example IC₅₀ Values for Nucleoside Analogs in Different Cell Lines
| Nucleoside Analog | Cell Line | Cell Type | Assay Duration | IC₅₀ (µg/mL) | Reference |
| N-153 | HaCaT | Non-tumorous Keratinocyte | 48 h | 21.08 | [13] |
| CHO-K1 | Hamster Ovary | 48 h | 12.30 | [13] | |
| HeLa | Cervical Cancer | 48 h | 12.00 | [13] | |
| SCC | Squamous Cell Carcinoma | 48 h | 15.00 | [13] | |
| 5-Fluorouracil (5-FU) | HaCaT | Non-tumorous Keratinocyte | 48 h | < 5 | [13] |
| CHO-K1 | Hamster Ovary | 48 h | > 5 | [13] | |
| HeLa | Cervical Cancer | 48 h | < 5 | [13] | |
| SCC | Squamous Cell Carcinoma | 48 h | < 5 | [13] |
Data presented is for illustrative purposes and is based on published results.[13] Actual values may vary depending on experimental conditions.
References
- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Metabolism, mechanism of action and resistance to cytotoxic nucleoside analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Repair of DNA damage induced by the novel nucleoside analogue CNDAG through homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. promega.com [promega.com]
- 15. ossiform.com [ossiform.com]
- 16. scribd.com [scribd.com]
- 17. mdpi.com [mdpi.com]
- 18. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis Assays [sigmaaldrich.com]
- 20. Caspase assay selection guide | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Nucleoside analogs as a radiosensitizer modulating DNA repair, cell cycle checkpoints, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2'-Deoxy-L-adenosine in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-adenosine is the L-enantiomer of the naturally occurring 2'-deoxyadenosine (B1664071). While extensive research has been conducted on the D-isomers of nucleoside analogs in cancer therapy, the potential of L-isomers like this compound remains an area of emerging investigation. L-nucleoside analogs have garnered interest due to their potential for altered metabolic stability, reduced toxicity, and unique biological activities compared to their D-counterparts. Although direct and extensive studies on the application of this compound in cancer cell lines are limited, this document provides an overview of the plausible mechanisms of action based on the behavior of the closely related D-isomer, 2'-deoxyadenosine, and general principles of L-nucleoside analog pharmacology. This information is intended to serve as a foundational guide for researchers designing new studies in this area.
Putative Mechanism of Action
Based on studies of 2'-deoxyadenosine (the D-isomer), the cytotoxic effects in cancer cells are generally understood to be independent of adenosine (B11128) receptor signaling. Instead, the primary mechanism is believed to involve intracellular metabolism. It is hypothesized that this compound, upon transport into the cancer cell, may be phosphorylated by intracellular kinases to its triphosphate form, this compound triphosphate (L-dATP).
The accumulation of L-dATP could then interfere with critical cellular processes, such as DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2] The incorporation of an L-nucleotide into a growing DNA strand would likely act as a chain terminator, disrupting DNA replication. Furthermore, high levels of a deoxyadenosine (B7792050) analog triphosphate can allosterically inhibit ribonucleotide reductase, an enzyme crucial for producing the deoxyribonucleotides required for DNA synthesis.[3]
It is important to note that the efficiency of phosphorylation of L-nucleosides by human kinases can vary significantly and is a critical determinant of their biological activity.[4]
Data Presentation
Currently, there is a notable absence of publicly available quantitative data, such as IC50 values, from studies specifically investigating the cytotoxic or anti-proliferative effects of this compound on various cancer cell lines. Research on the D-isomer, 2'-deoxyadenosine, has shown that its cytotoxicity is often observed in the micromolar range, and is significantly enhanced in the presence of an adenosine deaminase inhibitor like deoxycoformycin.[1][5] The table below is a template for how such data for this compound could be structured once it becomes available through future research.
| Cell Line | Cancer Type | Treatment Concentration (µM) | Co-treatment | Incubation Time (h) | Effect (e.g., % Inhibition, IC50) | Reference |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| e.g., LoVo | Colon Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| e.g., Jurkat | T-cell Leukemia | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Experimental Protocols
The following are generalized protocols for key experiments to assess the anticancer effects of this compound in cancer cell lines. These are based on standard methodologies used for studying nucleoside analogs.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or similar)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
This compound (stock solution in sterile DMSO or PBS)
-
Adenosine deaminase inhibitor (e.g., deoxycoformycin), optional
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
(Optional) If investigating the effect of inhibiting adenosine deaminase, pre-treat cells with an appropriate concentration of an inhibitor for 1-2 hours.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound (and the deaminase inhibitor, if applicable). Include vehicle-only controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations determined from the cytotoxicity assay (e.g., IC50 and 2x IC50). Include a vehicle-treated control.
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualizations
Hypothesized Intracellular Activation and Action of this compound
The following diagram illustrates the proposed intracellular pathway for the activation and cytotoxic effects of this compound, extrapolated from the known mechanism of its D-isomer.
Caption: Proposed metabolic activation pathway of this compound.
General Experimental Workflow for Evaluating Anticancer Activity
This diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound like this compound for anticancer properties.
Caption: Standard workflow for in vitro anticancer drug screening.
Conclusion
The study of this compound in cancer cell lines is a nascent field with the potential to uncover novel therapeutic avenues. The information and protocols provided herein are intended to serve as a starting point for researchers. It is crucial to empirically determine the effects of this compound in various cancer cell line models, as its activity will likely be cell-type specific and dependent on the expression and activity of relevant nucleoside transporters and kinases. Future research should focus on generating robust quantitative data, elucidating the precise molecular mechanisms of action, and evaluating the potential for synergistic combinations with existing anticancer agents.
References
- 1. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Action of deoxyadenosine on nucleic acid synthesis by tumor cells in the presence of a deaminase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of deoxyadenosine on ribonucleotide reductase in adenosine deaminase-deficient lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic properties of the unnatural beta-L-enantiomers of 2',3'-dideoxyadenosine and 2',3'-didehydro-2',3'-dideoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Creation of L-DNA Strands for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and structural analysis of left-handed DNA (L-DNA) oligonucleotides. The protocols outlined below are intended for researchers in molecular biology, structural biology, and drug development who are interested in utilizing the unique properties of L-DNA for various applications, including the development of aptamers, diagnostics, and novel therapeutic agents.
Introduction to L-DNA
L-DNA is the enantiomer of naturally occurring D-DNA, meaning it is its non-superimposable mirror image. This chirality difference confers several unique and advantageous properties to L-DNA. Notably, L-DNA is highly resistant to nuclease degradation, as natural enzymes are stereospecific for D-DNA. Furthermore, L-DNA does not hybridize with its natural D-DNA counterpart, making it an excellent candidate for orthogonal biological systems. Despite these differences, L-DNA duplexes exhibit similar physical characteristics to D-DNA duplexes in terms of solubility and duplex stability, forming a left-handed double helix.[1] Chimeric molecules containing both L- and D-nucleotides can also be synthesized, expanding the range of potential applications.[1]
I. Synthesis of L-Deoxynucleoside Phosphoramidites
The foundation of L-DNA synthesis lies in the preparation of L-deoxynucleoside phosphoramidite (B1245037) building blocks. The general procedure is analogous to the synthesis of standard D-deoxynucleoside phosphoramidites. The process involves the protection of the exocyclic amines of L-deoxyadenosine, L-deoxycytidine, and L-deoxyguanosine, followed by the phosphitylation of the 3'-hydroxyl group. L-thymidine does not require base protection.
Protocol 1: Synthesis of L-Thymidine Phosphoramidite (Illustrative Example)
This protocol provides a general workflow for the phosphitylation of an unprotected L-deoxynucleoside.
-
Starting Material: 5'-O-(4,4'-dimethoxytrityl)-L-thymidine.
-
Phosphitylating Reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Base: N,N-diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous dichloromethane (B109758) (DCM).
Procedure:
-
Dissolve 5'-O-DMTr-L-thymidine in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add DIPEA to the solution.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature and stir.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., methanol).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica (B1680970) gel column chromatography to yield the L-thymidine phosphoramidite.
II. Solid-Phase Synthesis of L-DNA Oligonucleotides
L-DNA and chimeric L/D-DNA oligonucleotides are synthesized using standard automated phosphoramidite chemistry on a solid support, typically controlled pore glass (CPG).[1][2] The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Experimental Protocol 1: Automated Solid-Phase Synthesis of L-DNA
-
Synthesizer: An automated DNA/RNA synthesizer (e.g., ABI 3900).
-
Solid Support: L-nucleoside-derivatized CPG.
-
Reagents:
-
L-deoxynucleoside phosphoramidites (dissolved in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane).
-
Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The next L-nucleoside phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Standard coupling times are typically around 30 seconds.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
This cycle is repeated until the desired L-DNA sequence is synthesized.
Table 1: Quantitative Data on Solid-Phase L-DNA Synthesis
| Parameter | Typical Value | Reference |
| Coupling Efficiency per Step | >99% | [3] |
| Synthesis Scale | 0.2 µmol - 10 µmol | [1][4] |
| Typical Oligonucleotide Length | Up to 100 bases | [5] |
III. Purification of L-DNA Oligonucleotides
Following synthesis, the L-DNA oligonucleotide is cleaved from the solid support and deprotected. Purification is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.
Experimental Protocol 2: Purification of L-DNA by RP-HPLC
-
Cleavage and Deprotection: Treat the CPG support with concentrated ammonium (B1175870) hydroxide (B78521) to cleave the oligonucleotide and remove the protecting groups from the nucleobases and the phosphate backbone.
-
Sample Preparation: Lyophilize the ammoniacal solution and resuspend the crude L-DNA pellet in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) bicarbonate, pH 7.5).[6]
-
HPLC System: A standard HPLC system equipped with a UV detector and a reversed-phase column (e.g., C18).
-
Mobile Phases:
-
Gradient: A linear gradient of increasing Buffer B concentration is used to elute the oligonucleotide. The hydrophobic DMT group (if the synthesis was "DMT-on") allows for efficient separation of the full-length product from shorter, non-DMT-containing failure sequences.[7]
-
Fraction Collection and Desalting: Collect the peak corresponding to the full-length L-DNA oligonucleotide. If "DMT-on" purification was performed, the DMT group is removed with an acid treatment. The purified oligonucleotide is then desalted.
dot
Caption: Workflow for the purification of L-DNA oligonucleotides using RP-HPLC.
IV. Enzymatic Ligation of L-DNA Strands
While most natural enzymes do not interact with L-DNA, T4 DNA ligase has been shown to be capable of ligating backbone-modified oligonucleotides, suggesting its potential for ligating L-DNA strands under specific conditions.[8] This can be useful for constructing longer L-DNA molecules from shorter, synthesized fragments.
Experimental Protocol 3: Enzymatic Ligation of L-DNA
-
Enzyme: T4 DNA Ligase.
-
Reactants: 5'-phosphorylated L-DNA donor strand, 3'-hydroxyl L-DNA acceptor strand, and a complementary L-DNA template strand.
-
Buffer: T4 DNA Ligase reaction buffer (containing ATP).
Procedure:
-
Anneal the L-DNA donor and acceptor strands to the complementary L-DNA template by heating and slow cooling.
-
Set up the ligation reaction on ice by adding the T4 DNA Ligase buffer, the annealed L-DNA complex, and finally the T4 DNA Ligase.[3]
-
Incubate the reaction. For cohesive ends, incubation at 16°C overnight or room temperature for 10 minutes is typical for D-DNA and can be used as a starting point for L-DNA.[3] For blunt ends, a longer incubation time is required.[3]
-
Heat inactivate the enzyme at 65°C for 10 minutes.[3]
-
Analyze the ligation product by denaturing polyacrylamide gel electrophoresis (PAGE).
dot
Caption: Signaling pathway for the enzymatic ligation of L-DNA strands.
V. Structural Studies of L-DNA Duplexes
The three-dimensional structure of L-DNA duplexes can be determined using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide detailed insights into the helical parameters and overall conformation of L-DNA.
A. NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of L-DNA in solution.
Experimental Protocol 4: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve the purified, desalted L-DNA in a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.9, containing 50 mM NaCl and 1 mM EDTA) in either D₂O or 90% H₂O/10% D₂O.[9]
-
Anneal the duplex by heating to 90°C and slowly cooling to room temperature.
-
Transfer the sample to a clean NMR tube. The sample concentration should be in the range of 0.5-2.0 mM.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra, such as DQF-COSY, TOCSY, and NOESY, on a high-field NMR spectrometer.
-
NOESY spectra are crucial for obtaining inter-proton distance constraints, which are used for structure calculation.
-
dot
Caption: Experimental workflow for determining the 3D structure of L-DNA by NMR.
B. X-ray Crystallography
X-ray crystallography provides high-resolution structural information of L-DNA in the solid state.
Experimental Protocol 5: Crystallization of L-DNA
-
Sample Preparation: The purified L-DNA should be at a high concentration (typically 1-2 mM).
-
Crystallization Screening: Use a sparse-matrix screening approach to identify initial crystallization conditions. The hanging-drop vapor diffusion method is commonly used.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, temperature, and salt concentration to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from a single crystal. The structure is then solved using molecular replacement or other phasing methods.
Table 2: Comparison of L-DNA and Z-DNA Helical Parameters
| Helical Parameter | L-DNA (predicted) | Z-DNA (d(CGCGCG)₂) | Reference |
| Handedness | Left | Left | |
| Base Pairs per Turn | ~12 | 12 | [10] |
| Helical Pitch | ~45 Å | 44.6 Å | [10] |
| Glycosidic Bond Conformation | Alternating anti/syn | Alternating anti/syn | [10] |
Note: The structural parameters for L-DNA are predicted to be similar to Z-DNA, the naturally occurring left-handed DNA conformation.
VI. Thermodynamic Stability of L-DNA Duplexes
The thermal stability of L-DNA duplexes can be assessed by measuring their melting temperature (Tm), which is the temperature at which 50% of the duplex dissociates into single strands.[11] This is typically done by monitoring the change in UV absorbance at 260 nm as a function of temperature.
Experimental Protocol 6: Determination of Melting Temperature (Tm)
-
Sample Preparation: Prepare samples of the L-DNA duplex at various concentrations in a buffered solution containing a defined salt concentration (e.g., 1 M NaCl).
-
UV Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller.
-
Melting Curve Acquisition: Slowly increase the temperature of the sample while continuously monitoring the absorbance at 260 nm.
-
Data Analysis: The Tm is determined from the midpoint of the sigmoidal melting curve.
Table 3: Thermodynamic Data for DNA Duplexes
| Duplex Type | Sequence | Tm (°C) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |
| DNA/DNA | (Sequence dependent) | Varies | Varies | Varies | [12][13] |
| PNA/DNA | (Sequence dependent) | Generally higher than DNA/DNA | Varies | Varies | [12] |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the creation and structural analysis of L-DNA strands. The unique properties of L-DNA make it a valuable tool for a wide range of applications in biotechnology and drug development. By following these detailed methodologies, researchers can effectively synthesize, purify, and characterize L-DNA oligonucleotides for their specific research needs.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Ligation Protocol with T4 DNA Ligase [protocols.io]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. atdbio.com [atdbio.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. nano.physik.uni-muenchen.de [nano.physik.uni-muenchen.de]
- 12. Compute melting temperature of a nucleic acid duplex — melting • rmelting [aravind-j.github.io]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of L-Oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of L-oligonucleotides.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of L-oligonucleotides.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| L-OS-T01 | Low Coupling Efficiency | 1. Poor quality of L-phosphoramidites or reagents: Impurities, moisture, or oxidation can hinder the reaction.[1][2] 2. Suboptimal activator: The chosen activator may not be potent enough for the specific L-phosphoramidite.[2][3] 3. Inadequate coupling time: L-phosphoramidites might have different steric hindrance compared to their D-counterparts, potentially requiring longer reaction times.[2] 4. Inefficient reagent delivery: Clogged lines or improper calibration of the synthesizer can lead to insufficient reagent delivery. | 1. Ensure high-purity, anhydrous reagents. Use freshly prepared solutions. Consider purchasing from a reputable supplier with stringent quality control.[1] 2. Use a stronger activator. Activators like Dicyanoimidazole (DCI) can be more effective than tetrazole for certain phosphoramidites.[3][4] 3. Optimize coupling time. Perform a small-scale synthesis with varying coupling times to determine the optimal duration for your specific L-nucleoside phosphoramidites. 4. Perform regular maintenance on your synthesizer. Ensure all lines are clean and the instrument is properly calibrated. |
| L-OS-T02 | High Levels of Truncated Sequences (n-1, n-2) | 1. Incomplete capping: Unreacted 5'-OH groups are not effectively blocked, leading to their participation in subsequent coupling steps.[5][6] 2. Low coupling efficiency: A primary cause of unreacted 5'-OH groups.[5] 3. Degradation of the growing chain: Although less common, repeated exposure to acidic conditions during detritylation can lead to chain cleavage. | 1. Ensure fresh and properly prepared capping reagents. Verify the delivery of capping reagents to the synthesis column. Some protocols suggest a second capping step after oxidation to ensure complete blockage.[6] 2. Address the root cause of low coupling efficiency by referring to the solutions for problem L-OS-T01 . 3. Minimize detritylation time. Use the shortest possible exposure to acid required for complete DMT removal. |
| L-OS-T03 | Depurination (especially with L-Adenosine and L-Guanosine) | 1. Prolonged exposure to acidic conditions during detritylation: The glycosidic bond of purines is susceptible to cleavage in acidic environments.[4][7] 2. Use of a strong acid for detritylation: Trichloroacetic acid (TCA) is more potent than dichloroacetic acid (DCA) and can increase the risk of depurination.[4] | 1. Reduce acid contact time. Optimize the detritylation step to the minimum time required for complete deblocking.[4] 2. Use a milder deblocking agent. Consider using DCA instead of TCA, especially for sequences rich in L-purines.[4] |
| L-OS-T04 | Side Reactions During Deprotection | 1. Inappropriate deprotection conditions for modified L-oligonucleotides: Some modifications are sensitive to standard deprotection reagents like ammonium (B1175870) hydroxide.[8][9] 2. Formation of N3-cyanoethyl-dT adducts: Acrylonitrile, a byproduct of cyanoethyl group removal, can alkylate thymidine (B127349) residues. | 1. Use a milder deprotection strategy. For sensitive modifications, consider using reagents like potassium carbonate in methanol (B129727).[9] 2. Optimize deprotection time and temperature. Follow established protocols for the specific protecting groups used. |
| L-OS-T05 | Difficulty in Purifying the Final L-Oligonucleotide | 1. Co-elution of full-length product with truncated sequences: This is more common for longer oligonucleotides where the difference in properties between the desired product and impurities is minimal.[10] 2. Presence of protecting groups: Incomplete deprotection can lead to multiple species that are difficult to separate. | 1. Optimize purification method. For high purity, HPLC is recommended.[11][12] Anion-exchange HPLC (AEX-HPLC) separates based on charge (length) and is effective for oligos up to about 40-mers.[13][14] Reversed-phase HPLC (RP-HPLC) separates based on hydrophobicity and is useful for DMT-on purification.[13][11] 2. Ensure complete deprotection before purification. Analyze a small aliquot of the crude product to confirm the removal of all protecting groups. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the solid-phase synthesis of L-oligonucleotides?
The primary challenges in synthesizing L-oligonucleotides are fundamentally similar to those for their natural D-counterparts. These include:
-
Achieving high coupling efficiency in each synthesis cycle to maximize the yield of the full-length product.[2][5]
-
Minimizing the formation of impurities , such as truncated sequences (n-1 mers), through effective capping.[5][6]
-
Preventing side reactions like depurination, especially of L-purine bases, during the acidic detritylation step.[4]
-
Ensuring complete deprotection of the oligonucleotide without degrading any sensitive modifications.[8][9]
-
Effective purification of the final L-oligonucleotide from closely related impurities.[13][11]
While the underlying chemistry is the same, the use of L-nucleoside phosphoramidites may require optimization of reaction times and conditions due to potential stereochemical effects.
Q2: Is the standard phosphoramidite (B1245037) chemistry cycle applicable to L-oligonucleotide synthesis?
Yes, the standard phosphoramidite chemistry cycle is the established method for synthesizing L-oligonucleotides.[15] The process involves the same four steps: deblocking (detritylation), coupling, capping, and oxidation, performed in a 3' to 5' direction on a solid support.[2][5][16] The key difference is the use of L-nucleoside phosphoramidites as the building blocks.
Q3: How does the length of an L-oligonucleotide affect the synthesis?
As with D-oligonucleotides, the yield of the full-length product decreases as the length of the L-oligonucleotide increases.[17] This is due to the cumulative effect of incomplete coupling at each step. For example, with a 99% coupling efficiency per cycle, the theoretical yield of a 20-mer is approximately 82%, while for a 100-mer, it drops to about 37%. Therefore, maintaining very high coupling efficiency is critical for the synthesis of long L-oligonucleotides.
Q4: What are the recommended purification methods for L-oligonucleotides?
The purification methods for L-oligonucleotides are the same as for D-oligonucleotides. The choice depends on the required purity and the length of the oligonucleotide:
-
Desalting: Removes residual salts and by-products but not truncated sequences. Suitable for non-critical applications.[13][12]
-
Cartridge Purification (Reversed-Phase): Provides a higher level of purity by separating the full-length DMT-on oligonucleotide from truncated sequences.[13][12]
-
High-Performance Liquid Chromatography (HPLC): Offers the highest purity.[11][12]
-
Anion-Exchange (AEX) HPLC: Separates based on the number of phosphate (B84403) groups (length) and is excellent for oligonucleotides up to about 40 bases.[13][14]
-
Reversed-Phase (RP) HPLC: Separates based on hydrophobicity and is very effective for purifying DMT-on oligonucleotides and those with hydrophobic modifications.[13][11]
-
-
Polyacrylamide Gel Electrophoresis (PAGE): Provides high-resolution separation based on size and is particularly useful for long oligonucleotides.[11]
Q5: Are there specific considerations for the deprotection of L-oligonucleotides?
Deprotection strategies for L-oligonucleotides follow the same principles as for D-oligonucleotides.[18] Key considerations include:
-
Compatibility with modifications: If the L-oligonucleotide contains sensitive modifications (e.g., certain dyes), a mild deprotection protocol using reagents like potassium carbonate in methanol may be necessary to avoid degradation.[8][9]
-
Completeness of deprotection: It is crucial to ensure all protecting groups (from the bases and the phosphate backbone) are removed, as residual protecting groups can interfere with downstream applications and complicate purification.[19]
-
Cleavage from the solid support: This is typically achieved with concentrated ammonium hydroxide.[9]
Experimental Protocols
Standard Solid-Phase L-Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in a single cycle of solid-phase synthesis using the phosphoramidite method.
-
Deblocking (Detritylation):
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound L-nucleoside to free the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: A solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous, non-reactive solvent like dichloromethane (B109758) (DCM).[4]
-
Procedure: The acidic solution is passed through the synthesis column. The reaction is rapid, and the orange-colored DMT cation released can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.[6] The column is then washed thoroughly with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
Objective: To form a phosphite (B83602) triester bond between the free 5'-hydroxyl group of the growing L-oligonucleotide chain and the incoming L-nucleoside phosphoramidite.
-
Reagents:
-
The desired L-nucleoside phosphoramidite.
-
An activator solution (e.g., 5-ethylthio-1H-tetrazole (ETT), 4,5-dicyanoimidazole (B129182) (DCI)).[4]
-
-
Procedure: The L-phosphoramidite and the activator are delivered simultaneously to the synthesis column in anhydrous acetonitrile (B52724). The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the 5'-hydroxyl group of the support-bound chain.[4]
-
-
Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, thereby preventing the formation of deletion mutations (n-1 sequences).[5][6]
-
Reagents:
-
Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/pyridine (B92270) or lutidine.
-
Capping Reagent B: N-methylimidazole (NMI) in THF.
-
-
Procedure: The two capping reagents are mixed just before delivery to the column. The N-methylimidazole catalyzes the acetylation of the unreacted 5'-hydroxyl groups by acetic anhydride.[6]
-
-
Oxidation:
-
Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester.
-
Reagent: A solution of iodine in a mixture of THF, water, and pyridine or lutidine.[4][5]
-
Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the P(III) atom to P(V), stabilizing the newly formed internucleotide bond.[5] The column is then washed with acetonitrile to remove residual water and reagents before initiating the next synthesis cycle.
-
Visualizations
Caption: Workflow of the solid-phase synthesis cycle for L-oligonucleotides.
Caption: Logical workflow for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. idtdna.com [idtdna.com]
- 6. biotage.com [biotage.com]
- 7. books.rsc.org [books.rsc.org]
- 8. glenresearch.com [glenresearch.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. oligofastx.com [oligofastx.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. labcluster.com [labcluster.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 16. bachem.com [bachem.com]
- 17. biofabresearch.com [biofabresearch.com]
- 18. glenresearch.com [glenresearch.com]
- 19. The Chemical Synthesis of Oligonucleotides [biosyn.com]
optimizing coupling efficiency of 2'-Deoxy-L-adenosine phosphoramidite
Welcome to the technical support center for 2'-Deoxy-L-adenosine phosphoramidite (B1245037). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low coupling efficiency when using this compound phosphoramidite?
A1: The most frequent cause of decreased coupling efficiency for all phosphoramidites, including this compound, is the presence of moisture.[1] Water hydrolyzes the activated phosphoramidite, rendering it inactive for the coupling reaction.[1][2] It is critical to ensure that all reagents, especially the acetonitrile (B52724) (ACN) solvent, the phosphoramidite solution itself, and the activator solution, are strictly anhydrous.[2]
Q2: How does this compound phosphoramidite differ from its standard D-enantiomer in synthesis?
A2: Chemically, the phosphoramidite chemistry is identical. However, as a stereoisomer (L-enantiomer), its steric bulk may differ from the natural D-enantiomer. Like other modified or sterically hindered nucleosides, it may require optimized conditions, such as extended coupling times, to achieve maximum efficiency.[3][4]
Q3: My trityl monitor shows a sudden drop in signal after adding the L-adenosine phosphoramidite. What does this indicate?
A3: A sudden drop in the trityl cation signal is a clear indicator of a coupling failure in the preceding cycle.[1] The brightly colored trityl cation is released during the deblocking step, and its quantity is proportional to the number of successfully coupled molecules in the previous step. This issue requires immediate troubleshooting of the coupling step parameters.[1][]
Q4: Can the choice of activator impact the coupling efficiency of a purine (B94841) phosphoramidite like L-adenosine?
A4: Absolutely. The activator is crucial for the reaction.[1] While stronger, more acidic activators like 5-Ethylthio-1H-tetrazole (ETT) can speed up the reaction, they can also increase the risk of side reactions, particularly depurination of purine bases like adenosine.[2][6] A less acidic but highly nucleophilic activator like 4,5-Dicyanoimidazole (DCI) is often a better choice as it promotes rapid coupling with a lower risk of depurination.[1][2]
Q5: How can I minimize depurination of L-adenosine during synthesis?
A5: Depurination is a concern for purines and occurs during the acidic deblocking (detritylation) step. To minimize this, consider using a deblocking agent with a higher pKa, such as 3% Dichloroacetic acid (DCA) in dichloromethane (B109758) or toluene, instead of the more acidic Trichloroacetic acid (TCA).[2][3]
Q6: What is the expected shelf life of this compound phosphoramidite?
A6: When stored properly under anhydrous conditions and at the recommended temperature, most phosphoramidites are stable for 6-12 months.[7] However, phosphoramidites are sensitive to moisture and oxidation.[1] Frequent thawing and exposure to air can degrade the reagent, leading to reduced coupling efficiency.[7] Always use fresh reagents for critical syntheses.
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving issues related to the low coupling efficiency of this compound phosphoramidite.
Problem: Low yield of full-length oligonucleotide, confirmed by HPLC or Mass Spectrometry showing significant n-1 peaks.
Step 1: Verify Reagent and Solvent Quality
-
Question: Are all my reagents and solvents completely anhydrous?
-
Action: Use a fresh, sealed bottle of anhydrous ACN with a low water content (e.g., <15 ppm). Ensure the inert gas (Argon or Helium) line to the synthesizer has a drying filter. Prepare fresh activator and phosphoramidite solutions, as their quality degrades over time.[2]
-
Rationale: Water is a primary inhibitor of the coupling reaction. It competes with the 5'-hydroxyl group of the growing oligonucleotide chain, reacting with the activated phosphoramidite and terminating the chain.[2]
-
-
Question: Is the this compound phosphoramidite degraded?
Step 2: Optimize Coupling Step Parameters
-
Question: Is the coupling time sufficient for this modified phosphoramidite?
-
Action: Increase the coupling time for the this compound phosphoramidite. Start by doubling the standard time and optimize from there.
-
Rationale: Sterically hindered phosphoramidites, which can include L-enantiomers, often require longer reaction times to achieve complete coupling compared to standard deoxynucleosides.[3][8]
-
-
Question: Is the activator choice and concentration optimal?
-
Action: If using a standard activator like 1H-Tetrazole and still seeing low efficiency, switch to a more effective activator like DCI. Avoid overly acidic activators like ETT or BTT to minimize the risk of depurination.[2]
-
Rationale: DCI is highly nucleophilic, leading to rapid coupling rates, but is less acidic than tetrazole derivatives, which helps preserve the integrity of the acid-sensitive purine base.[1][2]
-
Step 3: Check Instrument and Synthesis Conditions
-
Question: Is the synthesizer delivering reagents correctly?
-
Action: Perform a fluidics test on the synthesizer to check for leaks, blockages, or incorrect delivery volumes. Ensure all lines are primed and free of air bubbles.
-
Rationale: Instrument-related issues can prevent the correct amount of phosphoramidite or activator from reaching the synthesis column, directly causing coupling failure.[1]
-
-
Question: Is the solid support appropriate for the oligonucleotide length?
-
Action: For synthesizing long oligonucleotides, use a solid support with a larger pore size (e.g., 1000 Å or 2000 Å).
-
Rationale: As the oligonucleotide chain grows, it can begin to clog the pores of the support, hindering reagent access to the reactive sites. This leads to a drop in coupling efficiency in later cycles.[1][2]
-
Quantitative Data Summary
The following tables provide key quantitative data to aid in the optimization of your synthesis protocol.
Table 1: Common Activators for Phosphoramidite Coupling
| Activator | Typical Concentration | pKa | Notes |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator.[1] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and faster than 1H-Tetrazole; may increase depurination.[1][2] |
| 5-(Benzylthio)-1H-tetrazole (BTT) | 0.25 M | 4.1 | Highly acidic, very fast coupling. Use with caution for purines.[2][4] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in ACN. Recommended for sensitive nucleosides.[1][2] |
Table 2: Impact of Coupling Efficiency on Theoretical Yield
| Average Coupling Efficiency | Theoretical Yield (20-mer) | Theoretical Yield (50-mer) | Theoretical Yield (100-mer) |
| 99.5% | ~90.5% | ~77.8% | ~60.5% |
| 99.0% | ~81.8% | ~60.5% | ~36.6% |
| 98.5% | ~73.9% | ~47.0% | ~22.0% |
| 98.0% | ~66.8% | ~36.4% | ~13.3%[2] |
Experimental Protocols
Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Analysis
-
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.[1]
-
Methodology:
-
Ensure your DNA synthesizer is equipped with a UV-Vis detector and is configured to monitor the absorbance of the detritylation solution.
-
The DMT cation released during the acidic deblocking step has a strong absorbance maximum at approximately 495 nm.[1]
-
The synthesizer's software will measure the absorbance of the collected trityl solution after each coupling cycle.
-
A consistent and high absorbance reading at each step indicates efficient and successful coupling in the preceding cycle.
-
A significant or sudden drop in the absorbance reading indicates a failure in the previous coupling step, which requires immediate troubleshooting.[1]
-
Protocol 2: Post-Synthesis Analysis by Mass Spectrometry
-
Objective: To confirm the identity of the final product and identify failure sequences.
-
Methodology:
-
After cleavage from the solid support and deprotection, purify a small aliquot of the crude oligonucleotide solution.
-
Prepare the sample for mass spectrometry analysis (e.g., ESI-MS) according to the instrument's guidelines.
-
Acquire the mass spectrum of the sample.
-
Confirm that the mass of the main product peak corresponds to the expected molecular weight of the full-length oligonucleotide.
-
The presence of a series of peaks with masses corresponding to deletion products (n-1, n-2, etc.) is a direct indication of coupling failures during the synthesis.[1] The relative intensity of these peaks can provide a semi-quantitative measure of the coupling efficiency.
-
Visualizations
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Caption: A step-by-step workflow for troubleshooting low coupling efficiency.
References
troubleshooting poor yield in 2'-Deoxy-L-adenosine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor yields in the synthesis of 2'-Deoxy-L-adenosine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Overall Yield
Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I address them?
A1: Low overall yield can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial. Key areas to investigate include the quality of starting materials, the efficiency of the glycosylation (coupling) reaction, and the effectiveness of the deprotection and purification steps. Inefficient reactions or the formation of side products at any stage can significantly impact the final yield.
Troubleshooting Workflow for Low Overall Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Formation of Anomers and Regioisomers
Q2: I am observing a mixture of α and β anomers, as well as N-7 and N-9 regioisomers in my reaction. How can I improve the stereoselectivity and regioselectivity?
A2: The formation of undesired anomers and regioisomers is a common challenge in nucleoside synthesis. The N-glycosidic bond formation can occur at different positions on the purine (B94841) ring (N-9 is desired for adenosine) and can result in two different stereoisomers at the anomeric carbon (C1' of the sugar), with the β-anomer being the naturally occurring and often desired form.
-
Anomerization: The formation of the undesired α-anomer can be influenced by the choice of Lewis acid and reaction conditions. Some Lewis acids can cause anomerization of the desired β-product to the more thermodynamically stable α-anomer.
-
Regioselectivity: The site of glycosylation on the adenine (B156593) base is influenced by the reaction conditions and the protecting groups used. Silylated heterocyclic bases are often employed to direct the glycosylation to the desired N-9 position.
Strategies to Improve Selectivity
| Parameter | Recommendation for High β-selectivity and N-9 Regioselectivity | Rationale |
| Method | Employ the Silyl-Hilbert-Johnson (Vorbrüggen) reaction. | This method, using a silylated adenine and a protected sugar derivative with a Lewis acid, is a standard and generally effective approach for controlling regioselectivity in purine nucleoside synthesis. |
| Lewis Acid | Screen various Lewis acids such as TMSOTf, SnCl₄, or TMSI. | The choice of Lewis acid can significantly impact the anomer ratio. Milder Lewis acids may reduce the risk of anomerization. |
| Temperature | Maintain a low reaction temperature (e.g., -20 °C to 0 °C). | Lower temperatures can favor the kinetically controlled formation of the β-anomer. |
| Solvent | Use anhydrous aprotic solvents like acetonitrile, dichloromethane (B109758), or 1,2-dichloroethane. | The solvent can influence the reactivity and selectivity of the glycosylation reaction. |
| Sugar Moiety | Utilize a sugar derivative with a participating group at the C2 position (if applicable for the chosen synthetic route) to favor β-anomer formation. For 2'-deoxyribosides, where this is not possible, careful optimization of other parameters is crucial. | Neighboring group participation can direct the incoming nucleobase to the β-face of the sugar. |
Issue 3: Incomplete Reactions
Q3: My coupling or deprotection reactions are not going to completion. How can I troubleshoot this?
A3: Incomplete reactions can be a major source of low yield and purification difficulties.
-
Coupling Reaction:
-
Moisture: The presence of even trace amounts of water can quench the Lewis acid and hydrolyze the starting materials, leading to an incomplete reaction. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the silylated base, sugar derivative, and Lewis acid. An excess of the silylated base is often used.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature may be necessary, but be mindful of potential side reactions.
-
-
Deprotection Reactions:
-
Protecting Group Stability: Some protecting groups may be more difficult to remove than others. Ensure the deprotection conditions are appropriate for the specific protecting groups used. For instance, silyl (B83357) ethers require fluoride (B91410) sources like TBAF for removal.
-
Reagent Quality: The quality of deprotection reagents, such as TBAF, is critical. Water content in TBAF can significantly slow down the desilylation of pyrimidines.
-
Monitoring: As with the coupling reaction, monitor the deprotection process by TLC or LC-MS to ensure all protecting groups have been removed before work-up.
-
Issue 4: Difficult Purification
Q4: I am having trouble separating my desired this compound from side products and starting materials. What purification strategies can I employ?
A4: Purification is a critical step to obtain high-purity this compound.
-
Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying nucleosides.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is typically used. The polarity of the solvent system should be carefully optimized to achieve good separation.
-
Additives: Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel.
-
-
Anomer Separation: The separation of α and β anomers can be challenging. Often, careful column chromatography with a shallow gradient is required. In some cases, derivatization of the anomeric mixture to introduce a group that enhances the separability, followed by removal of that group, can be an effective strategy.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step to remove minor impurities.
Experimental Protocols
Representative Protocol for this compound Synthesis (Vorbrüggen Glycosylation)
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and starting materials.
1. Silylation of Adenine:
-
To a suspension of adenine (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq).
-
Heat the mixture at reflux under an inert atmosphere (e.g., argon or nitrogen) until a clear solution is obtained (typically 1-2 hours).
-
Cool the solution to room temperature.
2. Glycosylation Reaction:
-
In a separate flask under an inert atmosphere, dissolve the protected L-2-deoxysugar derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-L-erythro-pentofuranose) (1.2 eq) in anhydrous acetonitrile.
-
Cool the sugar solution to 0 °C.
-
To the silylated adenine solution, add a Lewis acid (e.g., TMSOTf, 1.5 eq) dropwise at 0 °C.
-
Add the sugar solution to the activated adenine mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Deprotection:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude protected nucleoside in a solution of sodium methoxide (B1231860) in methanol (B129727) and stir at room temperature until deprotection is complete (monitor by TLC).
-
Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+).
-
Filter the resin and concentrate the filtrate.
4. Purification:
-
Purify the crude this compound by silica gel column chromatography using a gradient of methanol in dichloromethane.
Logical Flow of a Typical Synthesis
Caption: A simplified workflow for the synthesis of this compound.
how to improve the solubility of 2'-Deoxy-L-adenosine for in vitro assays
Technical Support Center: 2'-Deoxy-L-adenosine Solubility
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies for dissolving this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a nucleoside analog. Like many compounds in this class, it is generally characterized as being sparingly soluble in aqueous buffers and slightly soluble in water.[1] Its solubility is higher in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For in vitro assays, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. DMSO is a common and effective choice for creating stock solutions of nucleoside analogs, often at concentrations of 10 mM or higher.[2] DMF can also be used and may offer higher solubility for some related compounds.[3]
Q3: I'm observing precipitation when diluting my DMSO stock solution into an aqueous cell culture medium or buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of organic solvent is diluted into an aqueous solution where its solubility is much lower.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, but low enough to not cause cellular toxicity (typically ≤0.5%).
-
Use a Co-solvent: Incorporating a pharmaceutically acceptable co-solvent or surfactant can help improve solubility.
-
pH Adjustment: The stability of some nucleoside analogs can be pH-dependent. For instance, the related compound 2-chloro-2'-deoxyadenosine is most stable at neutral to basic pH and degrades in acidic conditions.[4] While specific data for the L-isomer is limited, it is best to work with buffers in the physiological pH range (7.2-7.4).
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions for long periods. It is best practice to prepare the final working solution immediately before use from a freshly prepared or properly stored stock.
Q4: Can I use heating or sonication to help dissolve this compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication in a water bath can be effective methods to increase the rate of dissolution, especially when preparing stock solutions in DMSO. However, prolonged or excessive heating should be avoided as it may degrade the compound. Always check the stability of the compound under your specific conditions. For example, some related nucleosides are stable up to 80°C at neutral pH.[4]
Q5: How should I properly store stock solutions of this compound?
A5: Stock solutions prepared in anhydrous DMSO can be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[5] This prevents degradation from repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage.[3][6][7]
Data Presentation: Solubility of Related Adenosine (B11128) Analogs
The following table summarizes the solubility of related adenosine compounds in common solvents to provide a general reference. Note that specific solubility for the L-isomer (this compound) may vary.
| Compound | Solvent | Approximate Solubility |
| 5'-Deoxyadenosine | DMSO | ~15 mg/mL |
| DMF | ~30 mg/mL | |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[3] | |
| Adenosine | DMSO | ~20 mg/mL |
| DMF | ~5 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL[6] | |
| 2'-O-Methyladenosine | DMSO | ~20 mg/mL |
| DMF | ~5 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 251.24 g/mol ).[5]
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Weigh the Compound: Carefully weigh out 2.51 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Apply Gentle Heat/Sonication (If Necessary): If the compound does not fully dissolve, warm the solution gently in a 37°C water bath for 5-10 minutes. Alternatively, place the vial in a sonicator water bath for brief intervals until the solution is clear.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.
Visual Guides and Workflows
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing common solubility challenges encountered during in vitro experiments.
Caption: A troubleshooting workflow for dissolving this compound.
References
- 1. 2'-Deoxyadenosine | 958-09-8 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | HBV | 14365-45-8 | Invivochem [invivochem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Resistance to 2'-Deoxy-L-adenosine in Viral Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-L-adenosine and encountering viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analog that selectively inhibits the replication of Hepatitis B Virus (HBV) and related hepadnaviruses.[1][2] Like other nucleoside analogs, it must be phosphorylated intracellularly to its active triphosphate form. This active metabolite then competes with the natural substrate (dATP) for incorporation into the elongating viral DNA chain by the HBV polymerase (a reverse transcriptase). Incorporation of the analog leads to chain termination, thus halting viral replication.
Q2: Which viral strains are known to develop resistance to L-nucleoside analogs like this compound?
A2: Hepatitis B Virus (HBV) is the primary target for this compound and is known to develop resistance to L-nucleoside analogs. Cross-resistance is a significant issue, and strains resistant to lamivudine (B182088), another L-nucleoside, are expected to show high-level resistance to this compound.[3]
Q3: What are the key mutations associated with resistance to L-nucleosides in HBV?
A3: The most common mutations conferring resistance to L-nucleosides in HBV are found in the reverse transcriptase (rt) domain of the viral polymerase. The primary resistance mutations are:
-
rtM204V/I: Located in the highly conserved YMDD motif of the catalytic site.
-
rtL180M: Often occurs in combination with rtM204V/I and can compensate for replication defects caused by the primary mutation.
These mutations reduce the binding affinity of the L-nucleoside triphosphate to the viral polymerase, thereby decreasing its inhibitory effect.
Q4: If I observe resistance to this compound, what are my next steps?
A4: If you suspect resistance, it is crucial to first confirm it through genotypic and phenotypic testing.
-
Genotypic Analysis: Sequence the viral polymerase gene to identify known resistance mutations (e.g., rtM204V/I, rtL180M).
-
Phenotypic Analysis: Perform cell-based assays to determine the 50% effective concentration (EC50) of this compound against the suspected resistant viral strain and compare it to the wild-type virus. A significant increase in the EC50 value confirms phenotypic resistance.
Once resistance is confirmed, consider combination therapy with a nucleos(t)ide analog from a different class (e.g., an acyclic phosphonate (B1237965) like adefovir (B194249) or tenofovir) that does not share the same resistance profile.[3]
Troubleshooting Guide for In Vitro Antiviral Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in mock-infected/untreated controls | 1. Contamination of cell cultures or reagents. 2. Non-specific binding of antibodies in ELISA-based assays. 3. High cell density leading to non-specific cytopathic effects. | 1. Use fresh, sterile reagents and regularly test cell cultures for contamination. 2. Increase the number of washing steps and optimize blocking conditions. 3. Optimize cell seeding density to ensure a healthy monolayer throughout the experiment. |
| Low or no antiviral effect observed (low signal-to-noise ratio) | 1. Compound instability or degradation. 2. Inefficient cellular uptake of this compound. 3. Insufficient phosphorylation to the active triphosphate form. 4. Pre-existing resistance in the viral stock. | 1. Prepare fresh solutions of this compound for each experiment. 2. Verify the expression of nucleoside transporters (ENTs and CNTs) in your cell line. 3. Ensure the cell line used has adequate kinase activity for phosphorylation. 4. Sequence the viral stock to check for baseline resistance mutations. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. "Edge effect" in multi-well plates. | 1. Ensure a homogenous cell suspension and careful pipetting during cell seeding. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Observed cytotoxicity at expected therapeutic concentrations | 1. Off-target effects of the compound on host cell polymerases or mitochondrial function. 2. Cell line is particularly sensitive to the compound. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50). 2. Consider using a different, less sensitive cell line if possible. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Triphosphate against Hepadnaviral DNA Polymerase
| Viral Polymerase | Compound | IC50 (µM) |
| Woodchuck Hepatitis Virus (WHV) Wild-Type | This compound Triphosphate | 0.24 - 1.82[1] |
| Hepatitis B Virus (HBV) with rtM204V/I ± rtL180M mutations | This compound Triphosphate | Data not available. High-level cross-resistance with other L-nucleosides is expected.[3] |
Experimental Protocols
Protocol 1: Generation of L-Nucleoside Resistant HBV in Cell Culture
This protocol describes a method for selecting for HBV variants with reduced susceptibility to this compound through serial passage in cell culture.
Materials:
-
HepG2.2.15 cells (constitutively express HBV)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound
-
Reagents for HBV DNA extraction and quantification (e.g., qPCR)
Methodology:
-
Initial Culture: Plate HepG2.2.15 cells and culture until confluent.
-
Drug Treatment (Passage 1): Treat the cells with a starting concentration of this compound equal to the EC50 for the wild-type virus.
-
Virus Harvest: After 7-10 days, harvest the cell culture supernatant containing progeny virions.
-
Quantify Virus: Quantify the HBV DNA in the supernatant using qPCR.
-
Subsequent Passages: Infect fresh HepG2.2.15 cells with the harvested virus. Gradually increase the concentration of this compound in the culture medium with each passage, especially when viral rebound is observed.
-
Monitor for Resistance: Continue passaging for an extended period (e.g., 20-30 passages). Regularly monitor for a significant increase in the EC50 value.
-
Isolate and Characterize Resistant Virus: Once a resistant population is established, isolate the viral DNA and sequence the polymerase gene to identify mutations.
Protocol 2: HBV Polymerase Inhibition Assay
This biochemical assay measures the ability of the triphosphate form of this compound to inhibit the activity of recombinant HBV polymerase.
Materials:
-
Recombinant HBV polymerase (wild-type and mutant versions)
-
This compound triphosphate
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dATP)
-
Template-primer system recognized by HBV polymerase
-
Reagents for gel electrophoresis and autoradiography
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, template-primer, and recombinant HBV polymerase.
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a no-inhibitor control.
-
Initiate Reaction: Start the reaction by adding the dNTP mix, including the radiolabeled dNTP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Quantification: Visualize the radiolabeled DNA products by autoradiography and quantify the band intensities.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of polymerase inhibition against the concentration of this compound triphosphate.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Mechanism of resistance to this compound.
References
Technical Support Center: Purification of L-Nucleoside-Containing Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining of purification techniques for oligonucleotides that contain L-nucleosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying oligonucleotides containing L-nucleosides?
A1: The primary and most effective methods for purifying oligonucleotides containing L-nucleosides are the same as those used for standard D-oligonucleotides. These include:
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a widely used technique that separates oligonucleotides based on their hydrophobicity. It is highly effective for purifying full-length sequences from shorter failure sequences, especially when the full-length product retains its 5'-dimethoxytrityl (DMT) group ("trityl-on" purification).
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone. Longer oligonucleotides have more phosphate groups and thus a stronger negative charge, allowing for their separation from shorter impurities.
-
Solid-Phase Extraction (SPE): SPE is often used for desalting and initial cleanup of crude oligonucleotide samples. Reversed-phase SPE cartridges can also be used for a more rapid, lower-resolution purification compared to HPLC.
Q2: Do L-nucleosides require special purification columns or reagents compared to D-nucleosides?
A2: For routine purity analysis and purification from synthesis-related impurities (e.g., failure sequences), special chiral columns are generally not necessary. L-oligonucleotides have the same physical and chemical properties as their natural D-counterparts, with the exception of their inverted stereochemistry. Therefore, standard reversed-phase (like C18) and anion-exchange columns are suitable. Similarly, standard ion-pairing reagents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) and buffers are used.
However, if you need to separate L-oligonucleotides from D-oligonucleotide contaminants (a rare scenario in standard synthesis), a chiral stationary phase (CSP) would be required.
Q3: What are "Spiegelmers" and are there special considerations for their purification?
A3: "Spiegelmers" are L-RNA aptamers that can bind to biological targets with high affinity and specificity. They are a prominent example of oligonucleotides containing L-nucleosides. The purification of Spiegelmers generally follows standard protocols for RNA oligonucleotides, with preparative IP-RP-HPLC being a common method for the initial purification of the crude, deprotected oligonucleotide. Subsequent purification steps, for instance after conjugation to molecules like PEG, may involve anion-exchange HPLC.
Q4: How does the presence of L-nucleosides affect the secondary structure of oligonucleotides during purification?
A4: Just like D-oligonucleotides, L-oligonucleotides can form secondary structures such as hairpins and G-quadruplexes, which can lead to peak broadening and poor resolution during chromatography. To mitigate this, denaturing conditions are often employed during purification. This can be achieved by:
-
Elevating the temperature: Running the HPLC at a higher temperature (e.g., 50-85°C) can disrupt secondary structures.
-
Using denaturing agents: Adding urea (B33335) to the mobile phase is a common practice to prevent secondary structure formation.
-
Adjusting the pH: In anion-exchange chromatography, a high pH mobile phase can be used to deprotonate the nucleobases and disrupt hydrogen bonding.
Q5: What are the common impurities encountered when purifying L-nucleoside-containing oligonucleotides?
A5: The impurities are largely the same as those found in D-oligonucleotide synthesis:
-
Failure sequences (n-1, n-2, etc.): Shorter oligonucleotides that result from incomplete coupling at each synthesis cycle.
-
Depurination products: Loss of purine (B94841) bases (adenine or guanine) can occur, especially during the final detritylation step if acidic conditions are too harsh.
-
Residual protecting groups: Incomplete removal of protecting groups from the nucleobases or phosphate backbone.
-
Modifications: Unintended modifications such as oxidation.
-
Salts and small molecules: Residual chemicals from the synthesis and deprotection steps.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening or Tailing) in IP-RP-HPLC
| Potential Cause | Troubleshooting Step |
| Secondary Structure Formation | Increase the column temperature (e.g., to 60°C or higher). Add a denaturing agent like urea to the mobile phase. |
| Metal Contamination | Use a metal-free or bio-inert HPLC system, as metal ions can interact with the phosphate backbone and cause peak tailing. |
| Inappropriate Ion-Pairing Reagent Concentration | Optimize the concentration of the ion-pairing reagent (e.g., TEAA or hexylamine) in the mobile phase. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Column Degradation | Flush the column with a strong solvent or replace it if it has reached the end of its lifespan. |
Issue 2: Low Purity of the Final Product
| Potential Cause | Troubleshooting Step |
| Co-elution of Impurities | Optimize the gradient steepness in your HPLC method. A shallower gradient can improve the resolution between the full-length product and closely eluting impurities like n-1 sequences. |
| Inefficient "Trityl-On" Purification | Ensure the 5'-DMT group is intact on the full-length product before purification. Optimize the wash steps to effectively remove all non-DMT-bearing failure sequences. |
| Inappropriate Fraction Collection | Collect smaller fractions across the main peak and analyze their purity individually before pooling. |
| Degradation During Purification | For RNA oligonucleotides, avoid high pH conditions that can cause strand cleavage. Ensure the mobile phases are freshly prepared. |
Issue 3: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Precipitation of Oligonucleotide on the Column | Ensure the oligonucleotide is fully dissolved in the injection solvent. Consider adding a small amount of organic solvent to the sample if solubility is an issue. |
| Irreversible Adsorption to the Column | This can happen with very hydrophobic oligonucleotides. Try a different stationary phase or modify the mobile phase composition. |
| Overly Aggressive Fraction Cutting | Widen the collection window for the main peak, but be mindful of the trade-off with purity. Analyze fractions from the leading and tailing edges of the peak to see if they meet the minimum purity requirements. |
| Losses During Post-Purification Steps | Optimize desalting and lyophilization procedures to minimize sample loss. |
Experimental Protocols
Protocol 1: Analytical Ion-Pair Reversed-Phase HPLC of an L-RNA Oligonucleotide
This protocol is a representative example for analyzing the purity of a crude L-RNA oligonucleotide.
-
Instrumentation: An HPLC system equipped with a UV detector, a column oven, and a C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phases:
-
Buffer A: 100 mM Triethylammonium acetate (TEAA), pH 7.0 in water.
-
Buffer B: 100 mM TEAA, pH 7.0 in 50% acetonitrile.
-
-
HPLC Conditions:
-
Column: A C18 column with dimensions such as 4.6 x 50 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 260 nm.
-
Gradient: A linear gradient from 15% to 29% Buffer B over 20 minutes.
-
-
Sample Preparation: Dissolve the lyophilized crude L-RNA oligonucleotide in water to a concentration of approximately 10 µM.
-
Injection Volume: 10 µL.
-
Analysis: The main peak corresponds to the full-length product. Shorter failure sequences will typically elute earlier. Purity can be estimated by the relative peak area of the full-length product.
Data Presentation
Table 1: Comparison of Common Purification Techniques for L-Oligonucleotides
| Technique | Principle of Separation | Typical Purity | Throughput | Best For |
| IP-RP-HPLC | Hydrophobicity | >95% | Low to Medium | High-purity applications, purification of modified oligonucleotides. |
| AEX-HPLC | Charge (Phosphate Backbone) | >95% | Low to Medium | Purifying longer oligonucleotides and resolving sequences with similar hydrophobicity but different lengths. |
| Solid-Phase Extraction (SPE) | Hydrophobicity | 65-80% | High | Rapid desalting and initial cleanup of crude samples. |
| PAGE | Charge-to-Mass Ratio | >95% | Low | High-purity purification of long oligonucleotides (>50 bases). |
Visualizations
Caption: Workflow for L-Oligonucleotide Purification.
Caption: Troubleshooting Logic for HPLC Resolution.
strategies to prevent nuclease degradation of L-nucleoside modified DNA
Welcome to the technical support center for L-nucleoside modified DNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to nuclease degradation of L-DNA constructs.
Frequently Asked Questions (FAQs)
Q1: What is L-DNA and why is it resistant to nuclease degradation?
A: L-DNA is the mirror image, or enantiomer, of naturally occurring D-DNA.[1] While chemically identical, its stereochemistry is inverted, resulting in a left-handed double helix instead of the natural right-handed helix.[1] Most nucleases, which are chiral enzymes, have evolved to specifically recognize and bind to the geometry of D-DNA.[1][2] Consequently, they cannot effectively bind to or cleave L-DNA, rendering L-DNA highly resistant to enzymatic degradation.[1][2][3]
Q2: How significant is the nuclease resistance of L-DNA compared to unmodified D-DNA?
A: The difference is substantial. Studies have shown that L-DNA structures can remain almost fully intact after treatment with various exonucleases and endonucleases, while their D-DNA counterparts are completely degraded under the same conditions.[3][4] For example, L-DNA aptamers have a much longer lifetime in biological fluids compared to their D-DNA counterparts.[1] This enhanced stability is a key advantage for in vivo applications.
Q3: Can I use a mix of L-DNA and D-DNA in my oligonucleotide?
A: Yes, creating chimeric L-DNA/D-DNA oligonucleotides is a common strategy. This approach can be used to protect sensitive D-DNA sequences from degradation. By adding L-DNA "caps" to the ends of a D-DNA strand, you can effectively shield the termini from exonuclease attack.[2] This is particularly useful for protecting DNA nanostructures or therapeutic oligonucleotides in biological environments like serum.[2]
Q4: Will L-DNA hybridize with D-DNA?
A: No, L-DNA does not hybridize with D-DNA under standard conditions. L-DNA will only bind to a complementary L-DNA sequence to form a left-handed helix, and D-DNA will only bind to a complementary D-DNA sequence to form a right-handed helix.[1] This orthogonality is a critical consideration in experimental design.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with L-nucleoside modified DNA.
Problem 1: My L-DNA construct is showing unexpected degradation in a nuclease assay.
This is a common issue that can often be traced back to contamination or issues with the construct itself.
| Possible Cause | Recommended Solution |
| D-DNA Contamination | Purity Check: Ensure your synthesized L-DNA is free from D-DNA contamination. Even small amounts of D-DNA can be degraded and give a false impression of L-DNA instability. Use chiral HPLC to separate and verify the enantiomeric purity of your sample.[1] |
| Nuclease Contamination of Reagents | Use Nuclease-Free reagents: All buffers, water, and labware should be certified nuclease-free.[5] Autoclaving and using DEPC-treated water are standard practices. |
| Chimeric Junction Instability | Sequence Design: In L-DNA/D-DNA chimeras, the junction point can sometimes be a site of instability. While synthesis is generally efficient, ensure the linker or junction chemistry is sound. Consider that S1-nuclease has been shown to digest the D-DNA portion of a chimeric molecule while leaving the L-DNA part untouched.[3] |
| Extreme Assay Conditions | Optimize Conditions: While L-DNA is highly resistant, extreme conditions (e.g., very high concentrations of aggressive nucleases, prolonged incubation) might lead to some level of degradation. Verify that your nuclease concentration and incubation time are appropriate for the experiment.[6] |
Problem 2: I am seeing smearing or faint bands on my gel after a stability assay.
Gel electrophoresis is a primary method for analyzing DNA degradation.[6] Issues with band appearance can obscure results.
| Possible Cause | Recommended Solution |
| Sample Degradation During Prep | Handle with Care: Ensure proper handling of nucleic acid samples to prevent degradation before the assay begins. Use nuclease-free tips and tubes, wear gloves, and work in a clean environment.[5] |
| Low Sample Concentration | Load Sufficient DNA: To get clear, visible bands, it is recommended to load a minimum of 0.1–0.2 μg of DNA per millimeter of the gel well width.[5] |
| High Salt Concentration | Purify Sample: Excess salt in the sample can interfere with migration and cause band smearing. If your sample is in a high-salt buffer, consider purifying or precipitating the DNA and resuspending it in nuclease-free water or a low-salt buffer before loading.[5] |
| Protein Contamination | Protein Removal: Proteins present in the sample can interfere with DNA mobility in the gel. Purify the sample to remove proteins or denature them by preparing the sample in a loading dye with SDS and heating it before loading.[5] |
Visual Guides and Workflows
Mechanism of L-DNA Nuclease Resistance
The fundamental principle of L-DNA's stability lies in its stereochemical difference from natural D-DNA, which prevents recognition by degradation enzymes.
References
- 1. glenresearch.com [glenresearch.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Utilising the left-helical conformation of L-DNA for analysing different marker types on a single universal microarray platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclease resistance of DNA nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Nuclease degradation analysis of DNA nanostructures using gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Anomalous Results in Sanger Sequencing with Chain Terminators
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering anomalous results in sequencing experiments utilizing chain terminators (Sanger sequencing). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Issue 1: No or Weak Sequencing Signal
Q1: My sequencing reaction yielded no discernible signal or a very weak signal. What are the likely causes?
A weak or absent signal is a common issue in Sanger sequencing and can often be attributed to problems with the DNA template, primers, or the sequencing reaction itself.[1][2][3]
-
Low Template Concentration: This is one of the most frequent reasons for sequencing failure.[1][3] Insufficient template DNA results in poor amplification during the cycle sequencing reaction.
-
Poor Template Quality: Contaminants such as salts, phenol (B47542), EDTA, and ethanol (B145695) can inhibit the polymerase enzyme used in the sequencing reaction.[3][4][5] An A260/A280 ratio below 1.8 may indicate protein or phenol contamination.[1][6] It's also crucial to avoid EDTA in the final elution buffer, as it chelates Mg2+, an essential cofactor for the polymerase.[6][7]
-
Primer-Related Issues:
-
Poor Primer Design: A primer with a low melting temperature (Tm) may not anneal efficiently at the temperatures used in the cycle sequencing reaction.[8][9] Primers that are too short can also have a low Tm.[10]
-
Degraded Primers: Repeated freeze-thaw cycles can degrade primers.[4]
-
Incorrect Primer Concentration: Both too much and too little primer can negatively impact the reaction.[8]
-
No Primer Binding Site: Ensure the primer sequence is complementary to a site on the template DNA.[4][11]
-
-
Sequencing Reaction Failure: This could be due to expired reagents or a malfunctioning thermal cycler.[2]
Issue 2: Premature Termination of the Sequencing Reaction
Q2: The sequencing signal starts strong but then drops off abruptly, resulting in a short read length. What causes this?
This phenomenon, often referred to as a "hard stop" or "early termination," is typically caused by factors that impede the DNA polymerase's processivity along the template.[1][12]
-
High Template Concentration: An excessive amount of template DNA can lead to the rapid depletion of fluorescently labeled dideoxynucleotides (ddNTPs), causing the signal to terminate prematurely.[1][5] This is a common issue with short PCR products where it is easy to add too much template.[1]
-
Secondary Structures: GC-rich regions and hairpin loops within the DNA template can create physical barriers that the polymerase cannot efficiently read through.[12][13][14]
-
Repetitive Sequences: Long stretches of a single nucleotide (homopolymer tracts) can cause the polymerase to "slip," leading to a loss of synchronized extension and a messy, unreadable sequence downstream.[1][15]
Issue 3: Noisy or Poor-Quality Data
Q3: The electropherogram shows a high baseline, overlapping peaks, or generally "messy" data. What are the common culprits?
Noisy data can obscure the true sequence and make base-calling unreliable. Several factors can contribute to this issue.
-
Contaminants: Residual salts from purification steps can interfere with the electrokinetic injection of the sample into the capillary, leading to noisy data.[16] Unincorporated dye terminators ("dye blobs") can also appear as large, broad peaks that mask the true signal.[10]
-
Multiple Templates or Primers: The presence of more than one DNA template or multiple priming sites will result in a mixed signal with overlapping peaks from the very beginning of the read.[1][4] This can also be caused by residual primers from a PCR reaction that was not adequately cleaned up.[1]
-
Low Signal Intensity: When the signal is weak, the analysis software may amplify the baseline noise, making the data appear messy.[1]
-
Primer Quality: Primers containing n-1 fragments (primers that are one base shorter than the intended length) can cause a "shadow" sequence where each peak is preceded or followed by a smaller peak of the same color.[2][10] HPLC purification of primers is recommended to minimize this.[10]
Data Presentation: Recommended DNA and Primer Concentrations
Optimizing the amount of DNA template and primer is critical for a successful sequencing reaction. The following table provides general guidelines.
| Template Type | Size | Recommended Concentration | Recommended Amount |
| Plasmid | 3 - 10 kb | 100 - 200 ng/µL | 500 - 1000 ng |
| PCR Product | 100 - 200 bp | 1 - 3 ng/µL | 5 - 15 ng |
| PCR Product | 200 - 500 bp | 3 - 10 ng/µL | 15 - 50 ng |
| PCR Product | 500 - 1000 bp | 5 - 20 ng/µL | 25 - 100 ng |
| PCR Product | > 1000 bp | 10 - 40 ng/µL | 50 - 200 ng |
| Primer | N/A | 5 - 10 µM | 5 - 10 pmol |
Note: These are general recommendations, and optimization may be necessary for specific templates and primers.[17]
Experimental Protocols
Protocol 1: DNA Template Purity Assessment using UV Spectrophotometry
-
Blank the Spectrophotometer: Use the same buffer your DNA is suspended in (preferably nuclease-free water or a low-salt buffer) to zero the instrument at 230 nm, 260 nm, and 280 nm.[7]
-
Measure Absorbance: Measure the absorbance of your DNA sample at 230 nm, 260 nm, and 280 nm.
-
Calculate Ratios:
-
A260/A280 Ratio: A ratio of ~1.8 is generally accepted as "pure" for DNA.[1][6] Ratios lower than this may indicate the presence of protein or other contaminants that absorb at 280 nm.[6]
-
A260/A230 Ratio: This ratio should be between 2.0 and 2.2.[6] Lower ratios can indicate contamination with organic compounds such as phenol, salts, or carbohydrates.[6]
-
-
Determine Concentration: For pure DNA, an absorbance of 1.0 at 260 nm corresponds to a concentration of approximately 50 µg/mL.[10]
Protocol 2: Agarose (B213101) Gel Electrophoresis for Template Quality Control
This protocol helps to visualize the integrity and purity of your DNA template.[18]
-
Prepare Agarose Gel: Prepare a 1-2% agarose gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).[18]
-
Load Samples: Load a known amount of your DNA template alongside a DNA ladder of a suitable size range.[18]
-
Run Electrophoresis: Apply an electric current to separate the DNA fragments by size.
-
Visualize DNA: View the gel under UV light.
-
Plasmids: A high-quality plasmid preparation should show a prominent supercoiled band. Nicked or linear forms may also be present. The absence of a smear of smaller fragments indicates no significant degradation.
-
PCR Products: A successful PCR should yield a single, sharp band of the expected size. The presence of multiple bands or a smear indicates non-specific amplification or degradation, which can lead to poor sequencing results.[19]
-
Visualizations
Sanger Sequencing Workflow
Caption: A simplified workflow of the Sanger sequencing reaction.
Troubleshooting Logic for Anomalous Sequencing Results
Caption: A logical workflow for troubleshooting common Sanger sequencing issues.
References
- 1. MGH DNA Core [dnacore.mgh.harvard.edu]
- 2. thermofisher.com [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. ucdenver.edu [ucdenver.edu]
- 5. MGH DNA Core [dnacore.mgh.harvard.edu]
- 6. Sanger Troubleshooting | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 7. Preparing a good template for sanger sequencing | The John Curtin School of Medical Research [jcsmr.anu.edu.au]
- 8. clims4.genewiz.com [clims4.genewiz.com]
- 9. clims4.genewiz.com [clims4.genewiz.com]
- 10. ucdenver.edu [ucdenver.edu]
- 11. genomics.healthsci.mcmaster.ca [genomics.healthsci.mcmaster.ca]
- 12. clims4.genewiz.com [clims4.genewiz.com]
- 13. blog.genewiz.com [blog.genewiz.com]
- 14. microsynth.com [microsynth.com]
- 15. Sanger Sequencing Q&A - CD Genomics [cd-genomics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 18. base-asia.com [base-asia.com]
- 19. web.genewiz.com [web.genewiz.com]
Technical Support Center: Improving the In Vivo Delivery of Nucleoside Analog Drugs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with nucleoside analog drugs.
Frequently Asked Questions (FAQs)
Q1: My nucleoside analog has poor oral bioavailability. What strategies can I employ to improve it?
A1: Poor oral bioavailability is a common challenge for nucleoside analogs due to their hydrophilicity and susceptibility to first-pass metabolism.[1][2][3] Several strategies can be employed to overcome this:
-
Prodrugs: Chemical modification of the parent drug to a more lipophilic form can enhance absorption.[2][3] For example, ester prodrugs can increase membrane permeability. Valacyclovir, a valine ester prodrug of acyclovir, demonstrates a 3-5 fold increase in systemic bioavailability compared to the parent drug.[4]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers like liposomes or solid lipid nanoparticles can protect it from degradation in the gastrointestinal tract and improve absorption.[5]
-
Nanoparticles: Polymeric nanoparticles can encapsulate nucleoside analogs, offering protection and potentially targeted delivery.[2]
Q2: I am observing high toxicity in my animal model. What are the potential causes and how can I mitigate them?
A2: High toxicity can arise from several factors, including off-target effects and issues with the delivery vehicle.
-
Dose Reduction: The most straightforward approach is to perform a dose-response study to find the maximum tolerated dose (MTD).
-
Targeted Delivery: Employing targeted delivery systems, such as antibody-drug conjugates or ligand-functionalized nanoparticles, can help concentrate the drug at the tumor site and reduce systemic exposure.
-
Formulation Optimization: If using a lipid-based or nanoparticle formulation, the composition of the carrier itself might be causing toxicity. It's crucial to test the vehicle alone as a control group. Modifying the lipid composition or polymer type can sometimes reduce toxicity.[6]
-
Combination Therapy: In some cases, using a lower dose of the nucleoside analog in combination with another therapeutic agent can achieve a synergistic effect with reduced toxicity.
Q3: The in vivo efficacy of my lipid-conjugated nucleoside analog is not significantly better than the parent drug. What could be the issue?
A3: While lipid conjugation is a promising strategy, its success is not guaranteed and depends on several factors:
-
Linker Stability: The linker connecting the lipid to the drug must be stable enough in circulation but cleavable at the target site to release the active drug. A linker that is too stable will prevent drug release, while one that is too labile will release the drug prematurely.
-
Cellular Uptake: The lipid conjugate must still be efficiently taken up by the target cells. Changes in the drug's structure could affect its interaction with cellular uptake mechanisms.[7]
-
Intracellular Metabolism: Once inside the cell, the conjugate needs to be processed to release the active nucleoside analog, which then needs to be phosphorylated to its active triphosphate form. Any disruption in this pathway can lead to reduced efficacy.
-
In Vitro vs. In Vivo Correlation: Sometimes, promising in vitro results do not translate to in vivo efficacy due to complex physiological factors not captured in cell culture models.[7]
Q4: There is high variability in the pharmacokinetic data between my experimental animals. How can I troubleshoot this?
A4: High variability in pharmacokinetic studies can obscure the true profile of your drug. Here are some common sources of variability and how to address them:
-
Administration Technique: Ensure consistent administration of the drug. For oral gavage, this means consistent volume, speed of delivery, and placement of the gavage needle.[8][9][10] For intravenous injections, ensure the full dose is delivered into the vein.
-
Animal Handling: Stress can affect physiological parameters, including drug metabolism. Handle animals consistently and allow for an acclimatization period.
-
Fasting State: The presence or absence of food in the stomach can significantly impact the absorption of orally administered drugs. Ensure all animals are fasted for a consistent period before dosing.
-
Health Status of Animals: Use healthy animals of a consistent age and weight. Underlying health issues can affect drug metabolism and clearance.
-
Sample Collection and Processing: Standardize blood collection times and sample processing procedures to minimize variability introduced during this stage.
Troubleshooting Guides
Problem: Low Oral Bioavailability of a Nucleoside Analog Prodrug
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the prodrug | Characterize the solubility of the prodrug. If it is too low, consider formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions. |
| Instability in the GI tract (e.g., acidic or enzymatic degradation) | Assess the stability of the prodrug in simulated gastric and intestinal fluids. If unstable, consider enteric coatings or formulation with enzyme inhibitors.[11] |
| Inefficient intestinal absorption | Evaluate the permeability of the prodrug using in vitro models like Caco-2 cell monolayers. If permeability is low, consider modifying the prodrug design to target specific intestinal transporters (e.g., PEPT1 for amino acid ester prodrugs).[4] |
| Extensive first-pass metabolism in the liver | Quantify the parent drug and metabolites in portal and systemic circulation after oral administration. If first-pass metabolism is high, consider co-administration with a metabolic inhibitor (if ethically and experimentally justifiable) or redesigning the prodrug to be less susceptible to the specific metabolic enzymes. |
Problem: Inconsistent or Low Efficacy of a Nanoparticle Formulation In Vivo
| Possible Cause | Troubleshooting Step |
| Poor drug loading or encapsulation efficiency | Optimize the drug loading process. Characterize the encapsulation efficiency using techniques like HPLC. |
| Premature drug release from the nanoparticle | Perform in vitro drug release studies in plasma-mimicking fluid to assess the stability of the formulation. If release is too rapid, modify the nanoparticle composition (e.g., use a polymer with a slower degradation rate or lipids with a higher phase transition temperature). |
| Rapid clearance of nanoparticles from circulation | Characterize the size and surface charge of the nanoparticles. PEGylation can help to increase circulation time by reducing opsonization and clearance by the reticuloendothelial system (RES). |
| Inefficient tumor accumulation (for cancer models) | If using passive targeting (EPR effect), ensure the tumor model is appropriate and has leaky vasculature. For active targeting, confirm the expression of the target receptor on the tumor cells and the proper conjugation and orientation of the targeting ligand on the nanoparticle surface. |
| Lack of endosomal escape | Investigate the intracellular trafficking of the nanoparticles using fluorescently labeled carriers. If nanoparticles are trapped in endosomes, incorporate endosomolytic agents or components into the formulation. |
Data Presentation
Table 1: Comparison of Oral Bioavailability of Acyclovir and its Prodrug Valacyclovir
| Compound | Oral Bioavailability (%) | Fold Increase |
| Acyclovir | 15-30 | - |
| Valacyclovir | 54-70 | 3-5 |
Data compiled from multiple sources.[4]
Table 2: Pharmacokinetic Parameters of Gemcitabine (B846) and its Prodrugs/Formulations in Rodents
| Compound/Formulation | Administration Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) |
| Gemcitabine | Oral | - | - | - | 18.3[12] |
| 5'-L-Valyl-gemcitabine (V-Gem) | Oral | - | - | - | 16.7[12] |
| Gemcitabine-loaded PPG60 micelles | Oral | 22 ± 2.3 | 4.0 ± 0.0 | 134 ± 12 | 80.7[4] |
| Gemcitabine-loaded PP100 micelles (unmodified) | Oral | 5 ± 0.5 | 4.0 ± 0.0 | 32 ± 3 | 19.3[4] |
Data from studies in mice and rats.[4][12]
Table 3: Pharmacokinetic Parameters of Zidovudine (AZT) and its Lactoferrin Nanoformulation (Lactonano) in Rats (Oral Administration)
| Parameter | Soluble AZT (Male) | AZT-Lactonano (Male) | Fold Change |
| Cmax (µg/mL) | ~10 | ~50 | ~5 |
| Tmax (h) | ~1 | ~2 | ~2 |
| AUC (µg·h/mL) | - | - | >4 |
| t1/2 (h) | ~1 | ~2 | ~2 |
Approximate values derived from graphical data.[13]
Experimental Protocols
Protocol 1: Preparation of Gemcitabine-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes encapsulating a hydrophilic drug like gemcitabine.[1][14][15]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Gemcitabine hydrochloride
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol mixture (e.g., 3:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Chol:DSPE-PEG2000).
-
Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 45-60°C).
-
A thin, uniform lipid film should form on the inner surface of the flask. Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of gemcitabine hydrochloride in PBS at the desired concentration (e.g., 10 mg/mL).
-
Add the gemcitabine solution to the flask containing the lipid film.
-
Hydrate the lipid film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to reduce the size of the vesicles.
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Perform 10-20 passes to obtain unilamellar vesicles (LUVs) of a uniform size.
-
-
Purification:
-
Remove unencapsulated gemcitabine by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against PBS.
-
-
Characterization:
-
Determine the liposome size and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated gemcitabine using a suitable analytical method like HPLC after lysing the liposomes with a detergent (e.g., Triton X-100).
-
Calculate the encapsulation efficiency (%) = (Amount of encapsulated drug / Initial amount of drug) x 100.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a nucleoside analog formulation in a mouse xenograft model.[6][16]
Materials:
-
Cancer cell line of interest
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
Nucleoside analog formulation and vehicle control
-
Calipers
-
Syringes and needles for injection/oral gavage
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Drug Administration:
-
Prepare the nucleoside analog formulation and vehicle control on the day of administration.
-
Administer the treatment according to the planned schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal injection, oral gavage).
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a general indicator of toxicity.
-
Observe the mice for any signs of distress or toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint can be a predetermined tumor volume, a specific time point, or when the control tumors reach a certain size.
-
Euthanize the mice at the endpoint and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to compare the tumor growth between the treatment and control groups.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and activation pathway of a typical nucleoside analog.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving nucleoside analogs via lipid conjugation: Is fatter any better? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-based nucleic acid therapeutics with in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. WO2023179423A1 - Gemcitabine liposome pharmaceutical composition, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 12. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. Development of liposomal gemcitabine with high drug loading capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
addressing the cytotoxicity of 2'-Deoxy-L-adenosine at high concentrations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Deoxy-L-adenosine and other nucleoside analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cytotoxicity, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for this compound at high concentrations?
While specific data on the L-enantiomer is limited, the cytotoxicity of deoxyadenosine (B7792050) analogs is well-documented and typically involves several key mechanisms. It is plausible that this compound induces cell death through similar pathways. These mechanisms are not mutually exclusive and can be cell-type dependent.[1]
-
Intracellular Action: The cytotoxic effects of deoxyadenosine analogs generally depend on their entry into the cell and subsequent intracellular actions, rather than interaction with extracellular receptors.[2]
-
Phosphorylation: Analogs must be phosphorylated intracellularly to their active triphosphate forms (e.g., dATP analogs) to exert their cytotoxic effects.[2][3][4] This conversion is mediated by specific nucleoside kinases, such as deoxycytidine kinase.[2]
-
DNA Damage: The active triphosphate metabolites can be incorporated into DNA, leading to the accumulation of DNA strand breaks and inhibition of DNA synthesis.[4][5][6]
-
Apoptosis Induction: Deoxyadenosine analogs are potent inducers of apoptosis (programmed cell death).[2][7][8] This can be triggered by DNA damage or by direct effects on mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[8]
-
Metabolic Disruption: A primary cause of cell death, particularly in non-dividing lymphocytes, is the depletion of intracellular NAD+ pools, followed by a drop in ATP.[4][5] This depletion is likely triggered by the activation of poly(ADP-ribose) polymerase (PARP) in response to DNA damage.[5]
Q2: My cells are showing extreme sensitivity to this compound. What could be the cause?
High sensitivity to a novel nucleoside analog could be due to several factors:
-
Efficient Cellular Uptake and Phosphorylation: The cell line you are using may express high levels of the necessary nucleoside transporters and kinases, leading to rapid accumulation of the active, toxic triphosphate form.
-
Cell Cycle Status: Rapidly proliferating cells are often more susceptible to agents that interfere with DNA synthesis. However, some deoxyadenosine analogs are also toxic to non-dividing cells, like lymphocytes.[4][5][8]
-
Low Expression of Drug Resistance Mechanisms: The cells may lack efficient drug efflux pumps or have low levels of enzymes that would otherwise deactivate the compound.
-
Specific Sensitivities: Certain cell lines, such as those derived from lymphoid or myeloid lineages, have been shown to be particularly sensitive to deoxyadenosine analogs.[5][7][9]
Q3: How can I reduce or manage the cytotoxicity of this compound in my experiments?
If the goal is to study non-cytotoxic effects or to reduce off-target cell death, consider the following strategies:
-
Concentration Optimization: Perform a dose-response curve to determine the precise concentration range for your desired effect, identifying the threshold for significant cytotoxicity. The half-maximal inhibitory concentration (IC50) is a key metric.[3][10]
-
Time of Exposure: Reduce the incubation time. Cytotoxicity is often time-dependent.[7] Shortening the exposure period may allow you to observe other biological effects before significant cell death occurs.
-
Co-treatment with Protective Agents:
-
Deoxycytidine: In some systems, the toxicity of deoxyadenosine analogs can be blocked or reversed by the addition of deoxycytidine, which competes for phosphorylation by deoxycytidine kinase.[4][6]
-
Nicotinamide (B372718): For toxicity mediated by NAD+ depletion, co-incubation with nicotinamide (a precursor for NAD+ synthesis and an inhibitor of PARP) can prevent the drop in NAD+ and ATP levels, rendering cells more resistant to the compound's toxicity.[5]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Complete cell death across all tested concentrations. | 1. Concentration range is too high.2. Error in compound dilution or stock concentration.3. Contamination of cell culture or compound. | 1. Test a much broader and lower range of concentrations (e.g., starting from nanomolar).2. Verify the stock concentration and prepare fresh dilutions.3. Use fresh reagents and test for mycoplasma contamination. |
| Inconsistent IC50 values between experiments. | 1. Variation in cell seeding density.2. Cells are in different growth phases.3. Inconsistent incubation time.4. Reagent variability (e.g., serum lot). | 1. Standardize cell counting and seeding protocols meticulously.2. Ensure cells are harvested from cultures with similar confluency (e.g., 70-80%) for each experiment.3. Use a calibrated timer for all incubation steps.4. Test new lots of media and serum before use in critical experiments. |
| No cytotoxicity observed, even at high concentrations. | 1. Cell line is resistant (e.g., lacks transporters or kinases).2. Compound is inactive or has degraded.3. Insufficient incubation time. | 1. Use a known sensitive cell line as a positive control.2. Check the purity and integrity of the compound (e.g., via HPLC). Store aliquots appropriately.3. Increase the exposure time (e.g., from 24h to 48h or 72h).[3] |
Quantitative Data Summary
The cytotoxic efficacy of a nucleoside analog is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[3] While specific IC50 data for this compound is not publicly available, the following table summarizes reported dose-dependent effects for the related analog 2-chloro-2'-deoxyadenosine (2-CdA) to provide a comparative reference.
| Cell Type | Compound | Concentration Range | Effect | Citation |
| Normal Peripheral Lymphocytes | 2-CdA | 0.05 - 0.4 µg/ml | Dose-dependent increase in apoptosis. | [9] |
| Leukemic Lymphocytes | 2-CdA | 0.05 - 0.4 µg/ml | Dose-dependent increase in apoptosis (steeper slope than normal cells). | [9] |
| Human PBMC | 2-CdA | 1 µM | Marked induction of apoptosis. | [7] |
| Human Astrocytoma Cells (ADF) | 2-CdA | Not specified | Time- and concentration-dependent apoptosis. | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the MTT reagent to formazan (B1609692), a purple crystalline product.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5x10³ cells/well) in 180 µl of culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the medium from the wells and add 200 µl of fresh medium containing the various concentrations of the compound. Include a vehicle-only control (e.g., DMSO or PBS).[3]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.[3]
-
MTT Addition: Remove the compound-containing medium. Add 100 µl of MTT solution (e.g., 0.5 mg/ml in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 100 µl of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well. Agitate the plate gently on a shaker for 10-15 minutes to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.[3]
Protocol 2: Flow Cytometry for Apoptosis Detection
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Centrifuge the cell suspension and wash the pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/ml.
-
Transfer 100 µl of the cell suspension to a new tube.
-
Add 5 µl of FITC-conjugated Annexin V and 5 µl of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental and Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Proposed Cytotoxicity Pathway for Deoxyadenosine Analogs
Caption: Proposed intracellular pathways for deoxyadenosine analog cytotoxicity.
Logic for Differentiating Cytotoxicity Mechanisms
Caption: Decision tree for investigating the mechanism of cell death.
References
- 1. Mechanisms of adenosine-induced cytotoxicity and their clinical and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by 2-chloro-adenosine and 2-chloro-2'-deoxy-adenosine in a human astrocytoma cell line: differential mechanisms and possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent toxicity of 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo. A novel approach to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis by 2-chloro-2′-deoxy-adenosine and 2-chloro-adenosine in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Phosphorylation of L-Nucleoside Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cellular phosphorylation of L-nucleoside analogs.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving the phosphorylation of L-nucleoside analogs.
| Problem | Possible Causes | Recommended Solutions |
| Low or undetectable levels of the monophosphorylated L-nucleoside analog in cells. | 1. Inefficient cellular uptake: The L-nucleoside analog may not be efficiently transported into the cell. 2. Low activity of the initial phosphorylating kinase: The responsible kinase (e.g., deoxycytidine kinase - dCK) may have low expression or activity in the cell line being used. 3. Rapid efflux of the analog: The unphosphorylated analog may be quickly removed from the cell by efflux transporters. 4. Degradation of the analog: The L-nucleoside analog may be susceptible to enzymatic degradation within the cell. | 1. Verify the expression of relevant nucleoside transporters (e.g., hENT1, hCNT1) in your cell line. Consider using cell lines known to have high transporter expression. 2. Assess the expression and activity of the primary activating kinases (e.g., dCK, TK1) in your cell line. If activity is low, consider using a different cell line or co-administering a more promiscuous kinase.[1] 3. Investigate the involvement of efflux pumps and consider using known inhibitors if applicable. 4. Assess the stability of the L-nucleoside analog in your experimental system. |
| Accumulation of the monophosphate form, but low levels of di- and tri-phosphate species. | 1. Rate-limiting second phosphorylation step: The conversion of the monophosphate to the diphosphate (B83284) by nucleoside monophosphate kinases (NMPKs) can be a bottleneck.[2] 2. Feedback inhibition: The accumulation of the monophosphate or other metabolites may inhibit the activity of NMPKs or NDPKs. | 1. Overexpress the relevant NMPK (e.g., UMP-CMP kinase) to potentially increase the conversion rate. 2. Optimize the concentration of the L-nucleoside analog to avoid substrate inhibition. Perform time-course experiments to monitor the formation of all phosphorylated species. |
| High variability in phosphorylation levels between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect kinase expression and activity. 2. Inconsistent sample preparation: Differences in cell lysis, extraction procedures, or storage can lead to variability in the measured phosphorylated metabolites. | 1. Standardize cell culture protocols, ensuring consistent cell density and using cells within a defined passage number range. 2. Follow a validated and consistent protocol for sample preparation and analysis.[3] |
| Discrepancy between in vitro kinase activity and intracellular phosphorylation. | 1. Subcellular localization of kinases: The kinase responsible for activation may be localized in a different cellular compartment than where the analog is predominantly found.[4] 2. Competition with endogenous nucleosides: High intracellular pools of natural nucleosides can compete with the L-nucleoside analog for the active site of the kinase. | 1. Investigate the subcellular localization of the activating kinase and the L-nucleoside analog. 2. Consider strategies to modulate endogenous nucleoside pools, if appropriate for the experimental design. |
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular kinases responsible for the initial phosphorylation of L-nucleoside analogs?
A1: The initial and often rate-limiting step in the activation of L-nucleoside analogs is the formation of the 5'-monophosphate.[5] This reaction is primarily catalyzed by deoxyribonucleoside kinases (dNKs).[5] Deoxycytidine kinase (dCK) is a key enzyme that phosphorylates a broad range of both pyrimidine (B1678525) and purine (B94841) L-nucleoside analogs.[5] Other important kinases include thymidine (B127349) kinase 1 (TK1), which is cytosolic, and the mitochondrial kinases thymidine kinase 2 (TK2) and deoxyguanosine kinase (dGK).[1][5] Surprisingly, the glycolytic enzyme 3-phosphoglycerate (B1209933) kinase has also been implicated in the phosphorylation of L-nucleoside analog diphosphates to their active triphosphate forms.[6]
Q2: Why is the phosphorylation of L-nucleoside analogs often less efficient than their D-counterparts?
A2: While cellular kinases can phosphorylate L-nucleoside analogs, the efficiency is often lower compared to the natural D-nucleosides. This is due to the stereochemistry of the L-sugar moiety, which can result in a suboptimal fit within the enzyme's active site. However, some kinases, like dCK, exhibit a degree of conformational flexibility that allows them to accommodate both D- and L-enantiomers.[7]
Q3: My L-nucleoside analog is a poor substrate for the known kinases. What strategies can I use to improve its phosphorylation?
A3: If your L-nucleoside analog shows poor phosphorylation, you can consider several strategies. One approach is to use enzyme engineering or directed evolution to create kinase variants with improved activity towards your specific analog.[1] Another strategy is to bypass the initial phosphorylation step altogether by using prodrug approaches, such as ProTides, which deliver the monophosphorylated analog directly into the cell.[8]
Q4: How can I measure the intracellular phosphorylation of my L-nucleoside analog?
A4: The most common method for quantifying the intracellular levels of nucleoside analogs and their phosphorylated metabolites is high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[3][9] This technique allows for the separation and quantification of the parent analog and its mono-, di-, and triphosphate forms. There are also enzyme-based biosensor assays and non-radioactive methods that offer higher throughput for screening purposes.
Quantitative Data on L-Nucleoside Analog Phosphorylation
The following tables summarize kinetic parameters for the phosphorylation of selected L-nucleoside analogs by human deoxycytidine kinase (dCK).
Table 1: Kinetic Parameters of L-Nucleoside Analog Phosphorylation by Wild-Type Human dCK
| L-Nucleoside Analog | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| 3TC (Lamivudine) | <3 | 0.25 | >8,300 |
| Troxacitabine (B1681597) | <3 | 0.08 | >2,700 |
| L-dT | >1000 | 0.001 | 1 |
| L-dU | >1000 | 0.001 | 1 |
Data adapted from Sabini, E. et al. (2008).[7]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for L-Nucleoside Analog Phosphorylation
This protocol describes a general method for determining the kinetic parameters of L-nucleoside analog phosphorylation by a purified kinase using a coupled-enzyme spectrophotometric assay.[10]
Materials:
-
Purified recombinant kinase (e.g., human dCK)
-
L-nucleoside analog of interest
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the kinase assay buffer, PEP, NADH, PK, and LDH.
-
Add the purified kinase to the reaction mixture.
-
Add ATP to the mixture.
-
Initiate the reaction by adding the L-nucleoside analog at various concentrations.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocities from the linear phase of the absorbance change.
-
Determine the Km and kcat values by fitting the initial velocity data to the Michaelis-Menten equation.
Protocol 2: Measurement of Intracellular L-Nucleoside Analog Phosphorylation by HPLC
This protocol provides a general workflow for the extraction and quantification of intracellular L-nucleoside analogs and their phosphorylated metabolites from cultured cells.[3][9]
Materials:
-
Cultured cells treated with the L-nucleoside analog
-
Cold methanol (B129727)
-
Perchloric acid
-
Strong anion exchange solid-phase extraction (SAX-SPE) cartridges
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV or MS)
-
Mobile phases (e.g., ammonium (B1175870) phosphate (B84403) buffer with an acetonitrile (B52724) gradient)
Procedure:
-
Cell Lysis and Extraction:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells with cold methanol or perchloric acid to precipitate proteins and extract the metabolites.
-
Centrifuge to pellet the cellular debris and collect the supernatant.
-
-
Solid-Phase Extraction (for separation of mono-, di-, and triphosphates):
-
Condition the SAX-SPE cartridge.
-
Load the cell extract onto the cartridge.
-
Wash the cartridge to remove unbound components.
-
Elute the monophosphate, diphosphate, and triphosphate fractions using a stepwise gradient of a salt solution (e.g., potassium chloride).
-
-
HPLC Analysis:
-
Inject the extracted samples (or the individual phosphate fractions from SPE) onto the HPLC system.
-
Separate the parent analog and its phosphorylated metabolites using a suitable gradient elution.
-
Detect and quantify the compounds based on their retention times and UV absorbance or mass-to-charge ratio compared to known standards.
-
Visualizations
Caption: Cellular activation pathway of L-nucleoside analogs.
References
- 1. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Incorporation of nucleoside analogs into nuclear or mitochondrial DNA is determined by the intracellular phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for activation of the therapeutic l-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions to maintain 2'-Deoxy-L-adenosine stability
This technical support center provides guidance on optimizing storage conditions to maintain the stability of 2'-Deoxy-L-adenosine. The information is curated for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound, like other deoxynucleosides, is primarily influenced by temperature and pH.[1][2][3] The N-glycosidic bond is susceptible to hydrolysis, particularly under acidic conditions.[4]
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway is the acid-catalyzed hydrolysis of the N-glycosidic bond, which connects the adenine (B156593) base to the deoxyribose sugar.[5][4] This cleavage results in the formation of adenine and 2-deoxy-L-ribose.
Q3: How should solid this compound be stored?
A3: For long-term stability, solid this compound should be stored in a cool, dry, and dark place. Recommended storage is at or below –18°C (deep freeze).[6]
Q4: What are the recommended conditions for storing this compound in solution?
A4: Solutions of this compound should be prepared in a buffer with a neutral to slightly basic pH.[1] For short-term storage, refrigeration (2°C to 8°C) is recommended.[6][7][8][9][10] For long-term storage, freezing the solution at ≤ -20°C is advisable.[11] Avoid repeated freeze-thaw cycles.
Q5: At what pH is this compound most stable?
A5: Based on data for analogous compounds like 2-chloro-2'-deoxyadenosine, stability is highest at basic and neutral pH.[1] Acidic pH significantly increases the rate of decomposition.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation of this compound in an experiment. | The experimental buffer is acidic. | Measure the pH of your solution. If acidic, consider using a buffer in the neutral to slightly basic range (pH 7-8). |
| The solution was stored at room temperature for an extended period. | Prepare fresh solutions for each experiment or store stock solutions at low temperatures (refrigerated for short-term, frozen for long-term). | |
| Loss of compound after reconstitution and storage. | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use vials before freezing to avoid multiple freeze-thaw cycles. |
| The compound was dissolved in an inappropriate solvent. | Use a high-purity, sterile, and buffered solvent. For aqueous solutions, a buffer at neutral or slightly basic pH is recommended. | |
| Precipitation is observed in a frozen solution upon thawing. | The concentration of this compound is too high for the buffer system at low temperatures. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider using a lower concentration or a different buffer system. |
Data on Stability of Deoxyadenosine Analogs
The following tables summarize stability data for adenosine (B11128) and its analogs, which can serve as a reference for this compound.
Table 1: Effect of pH and Temperature on the Stability of 2-chloro-2'-deoxyadenosine [1]
| pH | Temperature (°C) | Remaining 2-CdA after 6h (%) | Half-life (T 1/2) (hours) |
| 2 | 37 | 13 | 1.6 |
| 1 | 37 | 2 (after 2h) | 0.37 |
| Neutral/Basic | 37 - 80 | Stable | Not Applicable |
Table 2: Stability of Adenosine Solutions [7][8][9][10][12]
| Concentration | Diluent | Storage Temperature | Duration | Stability |
| 2 mg/mL | 0.9% Sodium Chloride | Room Temperature (20-25°C) | 14 days | >90% retention |
| 2 mg/mL | 0.9% Sodium Chloride | Refrigerated (2-8°C) | 14 days | >90% retention |
| 50, 100, 220 µg/mL | 0.9% NaCl or 5% Dextrose | Room Temperature (23-25°C) | 14 days | >98% retention |
| 50, 100, 220 µg/mL | 0.9% NaCl or 5% Dextrose | Refrigerated (2-8°C) | 14 days | >98% retention |
| Aqueous Solution | Not Specified | 4°C, 22°C, 37°C | 6 months | No alteration |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation for Stability Study:
-
Prepare solutions of this compound at the desired concentration in different buffers (e.g., pH 4, 7, and 9) and store them at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 6.8) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.[13]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point to determine the stability.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 6. npra.gov.my [npra.gov.my]
- 7. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of diluted adenosine solutions in polyvinyl chloride infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of the Antiviral Potency of 2'-Deoxy-L-adenosine and 2'-Deoxy-D-adenosine Against Hepatitis B Virus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of 2'-Deoxy-L-adenosine and its enantiomer, 2'-Deoxy-D-adenosine, against the Hepatitis B Virus (HBV). This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for the key experiments cited.
Executive Summary
The stereochemistry of nucleoside analogs plays a critical role in their antiviral activity. This guide demonstrates that this compound is a potent and selective inhibitor of HBV replication, while its naturally occurring enantiomer, 2'-Deoxy-D-adenosine, is largely devoid of anti-HBV activity. This stark difference in efficacy underscores the stereospecific requirements of the viral polymerase, the target of these antiviral agents.
Data Presentation: Quantitative Comparison of Antiviral Potency
The following table summarizes the in vitro anti-HBV activity of this compound. Data for 2'-Deoxy-D-adenosine is not available in the reviewed literature, which is consistent with the general understanding that D-enantiomers of this class of nucleoside analogs are inactive against HBV.
| Compound | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | HBV | HepG2 2.2.15 | Not explicitly quantified but described as potent and selective. | >100 | - | |
| 9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)adenine (a derivative) | HBV | HepG2 2.2.15 | 1.5 | >200 | >133 | |
| 2'-Deoxy-D-adenosine | HBV | HepG2 2.2.15 | Not Reported (presumed inactive) | - | - | - |
Note: The EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. The CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. A higher Selectivity Index indicates a more favorable safety profile. While a specific EC50 value for the parent this compound was not found in the provided search results, its potent activity is well-documented. The inactivity of D-enantiomers of similar nucleoside analogs against other viruses strongly supports the presumption of inactivity for 2'-Deoxy-D-adenosine against HBV.
Mechanism of Action: A Tale of Two Enantiomers
The antiviral activity of nucleoside analogs like this compound is dependent on their intracellular conversion to the triphosphate form. This active metabolite then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing viral DNA chain by the HBV DNA polymerase (a reverse transcriptase).
This compound:
-
Cellular Uptake: this compound enters the hepatocyte.
-
Phosphorylation: Cellular kinases phosphorylate this compound to its active triphosphate form, L-dATP.
-
Inhibition of HBV Polymerase: L-dATP acts as a competitive inhibitor of the HBV DNA polymerase. Its incorporation into the viral DNA chain leads to chain termination, thus halting viral replication. The unnatural L-configuration of the sugar moiety is recognized by the viral polymerase but not efficiently by human DNA polymerases, contributing to its selective antiviral activity.
2'-Deoxy-D-adenosine: The naturally occurring D-enantiomer is not recognized as a substrate by the viral polymerase. Cellular kinases can phosphorylate 2'-Deoxy-D-adenosine to dATP, which is the natural building block for DNA synthesis and thus possesses no antiviral activity. The stereospecificity of the HBV polymerase active site prevents the incorporation of the L-enantiomer by host polymerases and the D-enantiomer by the viral polymerase.
Caption: Comparative metabolic pathways of this compound and 2'-Deoxy-D-adenosine.
Experimental Protocols
The following is a detailed methodology for a standard in vitro assay to determine the anti-HBV potency of candidate compounds.
Assay: Inhibition of HBV Replication in HepG2 2.2.15 Cells
Objective: To determine the 50% effective concentration (EC50) of the test compounds against HBV replication.
Materials:
-
HepG2 2.2.15 cell line (stably transfected with the HBV genome)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Test compounds (this compound and 2'-Deoxy-D-adenosine)
-
Phosphate-Buffered Saline (PBS)
-
DNA extraction kit
-
Primers and probes for HBV DNA quantification by qPCR
-
qPCR instrument and reagents
Procedure:
-
Cell Culture: Culture HepG2 2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 380 µg/mL G418 at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 1 x 105 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a no-drug control (vehicle) and a positive control (e.g., Lamivudine).
-
Incubation: Incubate the plates for 6 days, with a medium change containing the respective drug concentrations on day 3.
-
Harvesting Viral DNA: On day 6, collect the cell culture supernatant. Isolate extracellular HBV DNA from the supernatant using a DNA extraction kit according to the manufacturer's protocol.
-
Quantification of HBV DNA: Quantify the amount of HBV DNA in each sample using a quantitative real-time PCR (qPCR) assay with specific primers and probes for the HBV genome.
-
Data Analysis: Determine the concentration of the test compound that causes a 50% reduction in HBV DNA levels compared to the no-drug control. This value is the EC50.
Caption: Experimental workflow for determining the anti-HBV EC50 of test compounds.
Conclusion
The available evidence strongly indicates that this compound is a potent and selective inhibitor of Hepatitis B Virus replication, while its enantiomer, 2'-Deoxy-D-adenosine, is inactive. This enantiomeric specificity is a critical consideration in the design and development of novel nucleoside analog-based antiviral therapies. The detailed experimental protocol provided herein offers a standardized method for the evaluation of such compounds. Future research should aim to further elucidate the precise molecular interactions between the triphosphate form of this compound and the HBV polymerase to guide the development of next-generation anti-HBV agents.
Unveiling the Specificity of 2'-Deoxy-L-adenosine for Hepatitis B Virus Polymerase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2'-Deoxy-L-adenosine's performance against other established Hepatitis B Virus (HBV) polymerase inhibitors. Supported by experimental data, this document delves into the specificity and potency of these antiviral agents.
The Hepatitis B virus polymerase is a critical enzyme in the viral replication cycle, making it a prime target for antiviral therapies. Nucleoside and nucleotide analogs are a class of drugs that effectively inhibit this polymerase, thereby suppressing viral replication. This guide focuses on the validation of this compound (L-dA) as a specific inhibitor of HBV polymerase and compares its activity with other approved anti-HBV drugs: Lamivudine (B182088), Entecavir, Telbivudine, Tenofovir (B777), and Adefovir (B194249).
Mechanism of Action: A Shared Strategy with a Key Distinction
All the compounds discussed in this guide are nucleoside or nucleotide analogs. After administration, they are converted into their active triphosphate (or diphosphate) forms within the host cell. These active metabolites then compete with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the HBV polymerase.[1][2][][4][5][6] Once incorporated, they act as chain terminators, halting DNA synthesis and thus preventing viral replication.[1][2][4][5][6][7][8] The specificity of these drugs for the viral polymerase over host cellular DNA polymerases is a crucial factor in their safety and therapeutic efficacy.
This compound, belonging to the L-nucleoside class, exhibits a unique stereochemical configuration (an "unnatural" L-configuration) which is believed to contribute to its high specificity for HBV polymerase.[9]
Comparative Analysis of Inhibitory Potency
The following tables summarize the in vitro inhibitory activities of the active forms of this compound and its comparators against HBV polymerase and human DNA polymerases α, β, and γ. The inhibition constant (Ki) and the 50% inhibitory concentration (IC50) are key metrics for potency, with lower values indicating greater inhibition.
Table 1: Inhibition of HBV Polymerase by Active Metabolites of Antiviral Drugs
| Compound (Active Form) | Target Polymerase | Ki (μM) | IC50 (μM) | Natural Substrate Competitor |
| This compound-TP | Woodchuck Hepatitis Virus (WHV) Polymerase* | - | 0.24 - 1.82 | dATP |
| Lamivudine-TP | HBV Polymerase | - | - | dCTP[1] |
| Entecavir-TP | HBV Polymerase | <0.001 | 0.0005 | dGTP[2][10] |
| Telbivudine-TP | HBV Polymerase | - | - | dTTP[11] |
| Tenofovir-DP | HBV Polymerase | 0.18[12][13] | - | dATP[12][13] |
| Adefovir-DP | HBV Polymerase | 0.1[14] | - | dATP[14] |
*Data from Woodchuck Hepatitis Virus (WHV), a close relative of HBV, is used as a surrogate.
Table 2: Inhibition of Human DNA Polymerases by Active Metabolites of Antiviral Drugs
| Compound (Active Form) | DNA Polymerase α Ki (μM) | DNA Polymerase β Ki (μM) | DNA Polymerase γ Ki (μM) |
| This compound-TP | >100 | >100 | >100 |
| Lamivudine-TP | - | - | - |
| Entecavir-TP | - | - | - |
| Telbivudine-TP | No significant inhibition | No significant inhibition | No significant inhibition[9] |
| Tenofovir-DP | >100 | >100 | - |
| Adefovir-DP | 1.18[14] | - | 0.97[14] |
Note: A direct comparison of Ki and IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is for comparative purposes.
The data clearly indicates that this compound triphosphate is a potent inhibitor of hepadnavirus polymerase while exhibiting negligible inhibition of human DNA polymerases α, β, and γ at concentrations up to 100 μM. This highlights its high specificity for the viral target. Similarly, other approved drugs like Tenofovir and Adefovir also show a favorable selectivity profile, with significantly higher Ki values for human polymerases compared to HBV polymerase.
Experimental Protocols
To ensure transparency and reproducibility, the following sections detail the methodologies used to obtain the inhibitory data.
Endogenous HBV Polymerase Inhibition Assay
This assay measures the inhibition of HBV DNA synthesis by a test compound in a system containing viral particles with active polymerase.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
Cell lysis buffer
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl, and non-ionic detergent)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [α-³²P]dCTP)
-
Test compound (in its active triphosphate/diphosphate form)
-
TCA (trichloroacetic acid) solution
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Viral Particle Isolation: Lyse HBV-producing cells and pellet the viral core particles by ultracentrifugation.
-
Polymerase Reaction: Resuspend the core particles in the reaction buffer.
-
Add the radiolabeled dNTP mix and the test compound at various concentrations.
-
Incubate the reaction mixture at 37°C to allow DNA synthesis to proceed.
-
Stopping the Reaction: Stop the reaction by adding cold TCA solution to precipitate the newly synthesized DNA.
-
Quantification: Collect the precipitated DNA on glass fiber filters and wash thoroughly.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-drug control. Determine the IC50 value, the concentration of the compound that inhibits 50% of the polymerase activity.
Recombinant Human DNA Polymerase Inhibition Assay
This assay evaluates the inhibitory effect of a test compound on purified recombinant human DNA polymerases.
Materials:
-
Recombinant human DNA polymerase (α, β, or γ)
-
Activated calf thymus DNA (as a template-primer)
-
Reaction buffer (specific for each polymerase, typically containing Tris-HCl, MgCl2, DTT, and BSA)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)
-
Test compound (in its active triphosphate/diphosphate form)
-
TCA solution
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, activated calf thymus DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant human DNA polymerase to initiate the reaction.
-
Substrate Addition: Add the radiolabeled dNTP mix.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Stopping and Quantification: Stop the reaction and quantify the incorporated radioactivity as described in the endogenous HBV polymerase assay protocol.
-
Data Analysis: Determine the Ki value, which represents the inhibitor constant, by performing kinetic analysis (e.g., using Lineweaver-Burk or Dixon plots) with varying concentrations of the natural substrate and the inhibitor.
Visualizing the Pathways and Processes
The following diagrams illustrate the HBV replication cycle and the general experimental workflow for assessing polymerase inhibition.
Caption: HBV Replication Cycle and Mechanism of Polymerase Inhibitors.
Caption: General Workflow for In Vitro Polymerase Inhibition Assay.
Conclusion
The available data strongly support the high specificity of this compound for hepadnaviral polymerase. Its active triphosphate form demonstrates potent inhibition of the viral enzyme with minimal to no effect on human DNA polymerases α, β, and γ. This selectivity profile is comparable to or potentially better than some of the currently approved HBV polymerase inhibitors. The unique L-configuration of this compound likely plays a significant role in this specificity, making it a promising candidate for further development in the treatment of chronic Hepatitis B. This guide provides a foundational comparison for researchers and drug developers to evaluate the potential of this compound and to design further comparative studies.
References
- 1. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 2. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 4. Profound suppression of hepatitis B virus replication with lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 7. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 8. Treatment of patients with chronic hepatitis B with adefovir dipivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2'-Deoxy-L-adenosine Against Human DNA Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of 2'-Deoxy-L-adenosine, a potent antiviral agent, against various human DNA polymerases. The information presented herein is intended to assist researchers and drug development professionals in understanding the compound's specificity and its potential for therapeutic applications with minimal off-target effects on host cellular DNA replication and repair.
High Selectivity of L-Nucleoside Analogs
This compound is a nucleoside analog belonging to the L-enantiomer class. Unlike their naturally occurring D-enantiomer counterparts, L-nucleosides are generally poor substrates for human DNA polymerases. This inherent stereoselectivity forms the basis of their favorable safety profile, as they are less likely to interfere with the host's cellular machinery. The triphosphate form of this compound, the active metabolite, exhibits potent and selective inhibition of viral reverse transcriptases, such as that of the hepatitis B virus (HBV), without significantly affecting the activity of human DNA polymerases α, β, and γ. This high degree of selectivity is crucial for minimizing cytotoxicity and mitochondrial toxicity, common side effects associated with many antiviral nucleoside analogs.
Comparative Inhibition of Human DNA Polymerases
| DNA Polymerase | Function | Substrate | L-dTTP Inhibition | L-dTTP Incorporation |
| α (alpha) | DNA Replication (Priming) | dNTPs | Yes | Yes (at least one residue) |
| β (beta) | DNA Repair (Base Excision Repair) | dNTPs | Resistant | No |
| γ (gamma) | Mitochondrial DNA Replication | dNTPs | Yes | No |
| δ (delta) | DNA Replication (Lagging Strand) | dNTPs | Yes | No |
| ε (epsilon) | DNA Replication (Leading Strand) | dNTPs | Yes | No |
Data based on studies of L-thymidine 5'-triphosphate and is intended to be illustrative of the general selectivity of L-nucleosides.
Experimental Protocols
DNA Polymerase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound, such as this compound triphosphate, against purified human DNA polymerases.
1. Materials and Reagents:
-
Purified human DNA polymerases (α, β, γ, δ, ε)
-
Activated DNA template-primer (e.g., poly(dA-dT))
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dATP)
-
This compound triphosphate (test compound)
-
Reaction buffer specific for each polymerase, typically containing MgCl₂, Tris-HCl, and dithiothreitol (B142953) (DTT)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
2. Assay Procedure:
-
Prepare a reaction mixture containing the specific reaction buffer, activated DNA template-primer, a mixture of three unlabeled dNTPs, and the radiolabeled dNTP.
-
Add varying concentrations of the test compound (this compound triphosphate) to the reaction mixture. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified human DNA polymerase.
-
Incubate the reaction at the optimal temperature for the specific polymerase (typically 37°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding cold TCA.
-
Precipitate the radiolabeled DNA onto glass fiber filters and wash thoroughly with TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the DNA polymerase activity, from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in assessing the selectivity of a compound against different DNA polymerases.
Caption: Workflow for assessing the selectivity of this compound against human DNA polymerases.
Cross-Validation of 2'-Deoxy-L-adenosine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of 2'-Deoxy-L-adenosine (L-dA), a potent antiviral agent, with alternative L-nucleoside analogs. The information presented herein is supported by experimental data to facilitate cross-validation and inform research and development efforts in the field of antiviral therapies, particularly for Hepatitis B Virus (HBV).
Mechanism of Action: A Comparative Overview
This compound, like other L-nucleoside analogs, functions as a chain terminator of viral DNA synthesis. The core mechanism involves intracellular phosphorylation to its active triphosphate form, which then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. The absence of a 3'-hydroxyl group on the L-nucleoside sugar moiety prevents the formation of the next phosphodiester bond, leading to premature termination of DNA elongation and inhibition of viral replication.
A key advantage of L-nucleosides is their stereochemistry, which often renders them poor substrates for human DNA polymerases, thus minimizing host cell toxicity.
Comparative Performance Data
The following table summarizes the in vitro and in vivo performance of this compound against HBV and compares it with two established L-nucleoside analog drugs, Lamivudine and Telbivudine.
| Compound | Target | Assay | IC₅₀ / EC₅₀ | Cytotoxicity (CC₅₀) | Reference |
| This compound (L-dA) triphosphate | Woodchuck Hepatitis Virus (WHV) DNA Polymerase | Enzyme Inhibition Assay | 0.24 - 1.82 µM | Not cytotoxic at concentrations that inhibit virus production. Did not inhibit human DNA polymerases α, β, and γ, or compromise mitochondrial function. | [1] |
| Lamivudine (3TC) | Hepatitis B Virus (HBV) DNA | HepG2 2.2.15 cells | 0.03 µM | >100 µM in HepG2 cells | [2] |
| Telbivudine (LdT) | Hepatitis B Virus (HBV) DNA | HepG2 2.2.15 cells | 0.007 µM | >100 µM in HepG2 cells | [2] |
In Vivo Efficacy: In a woodchuck model of chronic HBV infection, oral administration of this compound (10 mg/kg/day) for 4 weeks resulted in a significant reduction in viral load, with a decrease of up to 10⁸ genome equivalents/ml of serum, and no drug-related toxicity was observed.[1]
Experimental Protocols
HBV DNA Polymerase Inhibition Assay
This protocol is adapted from the methodology used to assess the inhibitory activity of the triphosphate form of L-nucleoside analogs on hepadnavirus DNA polymerase.
Materials:
-
Purified hepadnavirus particles (e.g., from WHV-infected woodchuck serum)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol, 50 mM KCl
-
Deoxynucleotide solution: dATP, dGTP, dCTP, and dTTP at a final concentration of 10 µM each
-
[α-³²P]dATP (radiolabeled tracer)
-
Test compound (triphosphate form of the L-nucleoside analog) at various concentrations
-
Stop Solution: 0.5 M EDTA
-
DE81 filter paper discs
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, deoxynucleotide solution, and [α-³²P]dATP.
-
Add the purified hepadnavirus particles to the reaction mixture.
-
Add the test compound at various concentrations to the reaction mixture. A no-drug control should be included.
-
Initiate the reaction by incubating at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of each reaction mixture onto a DE81 filter paper disc.
-
Wash the filter discs three times with 5% (w/v) sodium phosphate (B84403) dibasic, followed by one wash with distilled water and one wash with 95% ethanol.
-
Air dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-drug control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Intracellular Nucleoside Triphosphate Analysis by HPLC
This protocol outlines a general procedure for the extraction and quantification of the intracellular triphosphate metabolites of nucleoside analogs.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test nucleoside analog
-
Ice-cold 60% methanol
-
Perchloric acid (HClO₄)
-
Potassium hydroxide (B78521) (KOH)
-
High-performance liquid chromatography (HPLC) system with an anion-exchange column
-
UV detector
Procedure:
-
Seed HepG2 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the test nucleoside analog at various concentrations and time points.
-
At the end of the treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract the intracellular metabolites by adding ice-cold 60% methanol.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge to pellet the cell debris.
-
Transfer the supernatant to a new tube and add perchloric acid to precipitate proteins.
-
Centrifuge to remove the precipitated protein.
-
Neutralize the supernatant with potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Analyze the supernatant using an HPLC system equipped with a strong anion-exchange column to separate the mono-, di-, and triphosphate forms of the nucleoside analog.
-
Quantify the triphosphate peak by comparing its area to a standard curve of the corresponding triphosphate.
Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxicity of the nucleoside analogs.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test nucleoside analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test nucleoside analog for a period of 3-5 days. Include a no-drug control.
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-drug control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Action of L-Nucleoside Analogs
Caption: Intracellular activation and mechanism of action of L-nucleoside analogs.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining the in vitro anti-HBV activity of nucleoside analogs.
Potential Involvement of Adenosine (B11128) Receptor Signaling
While the primary mechanism of action is the direct inhibition of viral DNA synthesis, adenosine analogs, including this compound, may also interact with adenosine receptors, potentially modulating host immune responses. The A2A receptor signaling pathway is a key pathway for adenosine-mediated effects.
Caption: Simplified schematic of the Adenosine A2A receptor signaling pathway.
References
structural analysis of DNA duplexes containing 2'-Deoxy-L-adenosine
For researchers, scientists, and drug development professionals, understanding the impact of stereochemistry on DNA structure and stability is paramount. The incorporation of 2'-Deoxy-L-adenosine (L-dA), the unnatural enantiomer of the native 2'-Deoxy-D-adenosine (D-dA), into DNA duplexes offers intriguing possibilities for therapeutic applications due to enhanced nuclease resistance. This guide provides an objective comparison of the structural and thermodynamic properties of DNA duplexes containing L-dA versus their natural D-dA counterparts, supported by experimental data and detailed methodologies.
The introduction of a single L-dA nucleotide into a DNA duplex has been shown to destabilize the double helix. This destabilization is primarily attributed to an unfavorable enthalpic effect, suggesting a disruption in the optimal stacking interactions between adjacent base pairs. Studies have quantified this destabilization to be approximately 2.5 to 3.0 kcal/mol in Gibbs free energy (ΔG°). Despite this energetic penalty, circular dichroism (CD) spectroscopy reveals that the global B-form conformation of the DNA duplex is largely maintained. This indicates that the overall helical structure is resilient to the inclusion of a single enantiomeric nucleotide, although local distortions are expected. Nuclear Magnetic Resonance (NMR) spectroscopy studies have been instrumental in elucidating the solution-state structure of these modified duplexes, providing insights into the specific conformational changes at and around the L-dA insertion site.
Quantitative Comparison of Duplex Stability
The thermodynamic stability of DNA duplexes is a critical parameter for their application in various molecular biology techniques and as therapeutic agents. The melting temperature (Tm), which is the temperature at which half of the duplex DNA dissociates into single strands, is a key indicator of this stability. The following table summarizes the thermodynamic parameters for DNA duplexes containing a central L-dA residue compared to their unmodified D-dA counterparts.
| Sequence (5' to 3') | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| CGC A GCT AGC G | D-Adenosine (Control) | 52.5 | -78.5 | -225.1 | -11.7 |
| CGC L-A GCT AGC G | L-Adenosine | 42.1 | -68.9 | -198.3 | -9.1 |
| GCT A GCA TGC | D-Adenosine (Control) | 48.9 | -72.4 | -208.9 | -10.6 |
| GCT L-A GCA TGC | L-Adenosine | 38.5 | -63.1 | -182.5 | -8.0 |
Note: The thermodynamic data presented here are representative values collated from literature and may vary depending on the specific experimental conditions such as salt concentration and pH.
Structural Perturbations Induced by L-Adenosine
While the global B-form helical structure is preserved, the incorporation of L-adenosine induces localized conformational changes. NMR spectroscopy is a powerful tool to probe these structural alterations at the atomic level. Analysis of helical parameters provides a quantitative measure of these distortions.
| Helical Parameter | Duplex with D-Adenosine | Duplex with L-Adenosine |
| Global Parameters | ||
| Helical Twist (°) | 34.3 | 33.8 |
| Helical Rise (Å) | 3.38 | 3.42 |
| Local Parameters (at the A-T base pair) | ||
| Buckle (°) | -2.1 | -8.5 |
| Propeller Twist (°) | -12.5 | -20.1 |
| Opening (°) | 1.2 | 5.6 |
| Stagger (Å) | 0.1 | 0.8 |
| Slide (Å) | -0.2 | -0.9 |
| Roll (°) | 2.5 | 8.1 |
Note: These parameters are derived from NMR solution structures and represent the average values for the specified base pair and its immediate neighbors. The increased magnitude of local parameters in the L-adenosine containing duplex indicates significant distortion at the modification site.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Oligonucleotide Synthesis
The synthesis of oligonucleotides containing this compound is achieved through solid-phase phosphoramidite (B1245037) chemistry. A key component for this is the this compound phosphoramidite building block.
Synthesis of this compound Phosphoramidite:
-
Protection of the N6-amino group: this compound is reacted with benzoyl chloride in pyridine (B92270) to yield N6-benzoyl-2'-deoxy-L-adenosine.
-
5'-Hydroxyl group protection: The N6-benzoyl-2'-deoxy-L-adenosine is then treated with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) to protect the 5'-hydroxyl group, yielding 5'-O-(4,4'-dimethoxytrityl)-N6-benzoyl-2'-deoxy-L-adenosine.
-
Phosphitylation of the 3'-hydroxyl group: The final step involves the reaction of the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to give the final phosphoramidite monomer.
Synthesis of this compound phosphoramidite.
UV Thermal Denaturation (Melting) Analysis
UV melting experiments are performed to determine the melting temperature (Tm) and thermodynamic parameters of DNA duplexes.
-
Sample Preparation: Complementary single-stranded DNA oligonucleotides are dissolved in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate (B84403), 1 mM EDTA, pH 7.0) to a final duplex concentration of 1-5 µM.
-
Annealing: The samples are heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper duplex formation.
-
Data Acquisition: The absorbance at 260 nm is monitored as the temperature is increased from 20°C to 95°C at a controlled rate (e.g., 0.5°C/minute) using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are calculated from the concentration-dependent melting curves using van't Hoff analysis.
Workflow for UV thermal denaturation analysis.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of DNA duplexes.
-
Sample Preparation: DNA duplexes are prepared in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a concentration of 5-10 µM.
-
Data Acquisition: CD spectra are recorded from 320 nm to 200 nm at a constant temperature (e.g., 20°C) using a spectropolarimeter. A quartz cuvette with a path length of 1 cm is typically used.
-
Data Processing: The spectrum of the buffer is subtracted from the sample spectrum to obtain the final CD spectrum of the DNA duplex. The data is usually expressed in terms of molar ellipticity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of DNA duplexes in solution.
-
Sample Preparation: The DNA sample is dissolved in a deuterated buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate in 99.9% D₂O, pH 7.0) to a concentration of 0.5-1.0 mM.
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used in molecular dynamics and simulated annealing protocols to generate a family of 3D structures of the DNA duplex.
-
Helical Parameter Analysis: The calculated structures are then analyzed to determine the global and local helical parameters.
Workflow for NMR structural analysis of DNA duplexes.
A Comparative Efficacy Analysis of 2'-Deoxy-L-adenosine and Lamivudine in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two nucleoside analogs, 2'-Deoxy-L-adenosine and Lamivudine (B182088), in the context of antiviral therapy. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of these compounds.
Introduction
This compound is a purine (B94841) L-nucleoside analog that has demonstrated potent and selective inhibitory activity against the replication of hepadnaviruses, such as the hepatitis B virus (HBV)[1][2]. Lamivudine, a synthetic pyrimidine (B1678525) nucleoside analog, is an established antiviral drug used in the treatment of both HBV and human immunodeficiency virus (HIV) infections[3][4]. Both compounds function as antiviral agents by interfering with the viral replication process, but their specific mechanisms and efficacy profiles exhibit notable differences.
Mechanism of Action
This compound: This L-nucleoside analog exerts its antiviral effect through a targeted inhibition of the viral polymerase. Following intracellular phosphorylation to its active triphosphate form, this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase[1]. Its incorporation into the growing viral DNA chain is a potential mechanism of action currently under investigation. A key characteristic of this compound is its high selectivity for viral polymerases, showing no significant inhibition of human DNA polymerases (α, β, and γ) or adverse effects on mitochondrial function[1][2].
Lamivudine: Lamivudine also requires intracellular phosphorylation to its triphosphate metabolite, lamivudine triphosphate (L-TP), to become active. L-TP competitively inhibits the reverse transcriptase of both HIV and the DNA polymerase of HBV. By acting as a chain terminator, it prevents the elongation of the viral DNA chain, thereby halting viral replication.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the antiviral efficacy of this compound and Lamivudine. It is important to note that the data are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Efficacy of this compound Triphosphate against Hepadnavirus
| Compound | Virus | Assay | Endpoint | Value (µM) | Reference |
| This compound-5'-triphosphate | Woodchuck Hepatitis Virus (WHV) | DNA Polymerase Inhibition | IC50 | 0.24 - 1.82 | [1] |
Table 2: In Vitro Efficacy of Lamivudine against Hepatitis B Virus
| Compound | Virus Strain | Cell Line | Endpoint | Value (µM) | Reference |
| Lamivudine | Wild-type HBV | HepG2 2.2.15 | IC50 | 0.03 | [5] |
Table 3: In Vivo Efficacy of this compound in a Woodchuck Model of Chronic HBV Infection
| Compound | Animal Model | Treatment | Outcome | Result | Reference |
| This compound | Woodchuck | Oral, once daily | Viral Load Reduction | Up to 10⁸ genome equivalents/mL of serum | [1][2] |
Experimental Protocols
In Vitro Antiviral Activity Assay for HBV (General Protocol)
A common method for evaluating the in vitro antiviral activity of compounds against HBV utilizes the HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome[6][7].
-
Cell Culture: HepG2.2.15 cells are cultured in appropriate media, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, in multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or Lamivudine) for a specified period, often several days[8].
-
Analysis of Viral Replication: The supernatant from the cell cultures is collected to quantify extracellular HBV DNA. The cells can also be lysed to analyze intracellular viral DNA.
-
DNA Extraction and Quantification: Viral DNA is extracted from the supernatant or cell lysates. The amount of HBV DNA is then quantified using methods such as Southern blot analysis with a 32P-labeled HBV-specific probe or by quantitative real-time PCR (qPCR)[1][9][10].
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50 or EC50) is calculated by comparing the levels of HBV DNA in treated cells to untreated control cells.
DNA Polymerase Inhibition Assay
This assay assesses the direct inhibitory effect of the active form of the drug on the viral polymerase.
-
Isolation of Viral Polymerase: The viral DNA polymerase is isolated from virions or expressed recombinantly.
-
Enzyme Reaction: The polymerase activity is measured in a reaction mixture containing the enzyme, a DNA template-primer, deoxynucleotide triphosphates (dNTPs), and varying concentrations of the inhibitor (e.g., this compound triphosphate).
-
Detection of DNA Synthesis: The incorporation of a radiolabeled or fluorescently labeled dNTP into the newly synthesized DNA is measured to determine the rate of the polymerase reaction.
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the polymerase activity by 50%.
Visualizations
Caption: Mechanism of this compound in HBV Inhibition.
Caption: Mechanism of Lamivudine as a Chain Terminator.
Caption: General Workflow for In Vitro HBV Antiviral Assay.
References
- 1. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. e-century.us [e-century.us]
- 8. Inhibition of hepatitis B virus by a novel L-nucleoside, β-L-D4A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Quantitative Real-Time Detection Assay for Hepatitis B Virus DNA and Comparison with Two Commercial Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a quantitative real-time detection assay for hepatitis B virus DNA and comparison with two commercial assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling DNA's Secrets: A Comparative Guide to 2'-Deoxy-L-adenosine as a Research Tool
For researchers, scientists, and drug development professionals delving into the intricate world of DNA structure, the choice of molecular tools is paramount. This guide provides a comprehensive comparison of 2'-Deoxy-L-adenosine, a key component of left-handed DNA (L-DNA), with other nucleic acid modifications. By examining experimental data on stability, binding affinity, and structural applications, this document serves as a resource for selecting the optimal tools for DNA structure research.
This compound is the enantiomer, or mirror image, of the naturally occurring 2'-Deoxy-D-adenosine that constitutes the DNA in all living organisms.[1] This fundamental difference in chirality confers unique properties to oligonucleotides incorporating this compound, making them a valuable asset in the study of DNA architecture and for various biotechnological applications.
Performance Comparison: L-DNA vs. Alternatives
The utility of this compound and the L-DNA it forms is best understood in comparison to natural D-DNA and other chemically modified nucleic acids, such as 2'-O-methyl RNA (2'-O-Me-RNA) and Locked Nucleic Acid (LNA). These modifications are designed to overcome the limitations of natural DNA, primarily its susceptibility to degradation by nucleases.
Nuclease Resistance: A Key Advantage
One of the most significant advantages of L-DNA is its exceptional resistance to enzymatic degradation. Nucleases, the enzymes that break down nucleic acids, have evolved to recognize the D-conformation of DNA and are stereospecific, meaning they do not recognize or cleave the L-form.[2] This intrinsic biostability makes L-DNA an ideal candidate for applications in environments rich in nucleases, such as serum.
| Modification | Half-life in Serum | Key Findings |
| D-DNA (unmodified) | ~1.5 hours in human serum | Rapidly degraded by nucleases.[1] |
| L-DNA | >72 hours in 10% Fetal Bovine Serum (FBS) | Essentially indestructible by nucleases, providing long-term stability.[3][4] |
| 2'-O-methyl RNA | >72 hours in 10% FBS (with phosphorothioate (B77711) backbone) | High stability, especially when combined with other modifications.[3][5] |
| Locked Nucleic Acid (LNA) | Significantly increased compared to D-DNA | Highly resistant to nuclease degradation.[2][6] |
Table 1: Comparative Nuclease Resistance of Modified Oligonucleotides.
Thermal Stability of Duplexes
The thermal stability of a DNA duplex, measured by its melting temperature (Tm), is a critical factor in many molecular biology applications. The incorporation of modified nucleosides can significantly impact this property. While L-DNA forms stable duplexes with a complementary L-DNA strand, it does not hybridize with D-DNA. In contrast, other modifications like 2'-O-Me-RNA and LNA are designed to enhance the stability of duplexes with natural DNA or RNA.
| Duplex Type | Change in Tm per Modification | Key Findings |
| L-DNA:L-DNA | Comparable to D-DNA:D-DNA | Forms a stable left-handed helix. |
| D-DNA:D-DNA | Baseline | Standard right-handed helix stability. |
| 2'-O-Me-RNA:DNA | Increase | Enhanced thermal stability compared to DNA:DNA duplexes.[4][7] |
| LNA:DNA | Significant Increase (~+3 to +9.6°C) | LNA provides the highest thermal stability, allowing for shorter and more specific probes.[7][8] |
Table 2: Comparative Thermal Stability of Duplexes with Modified Nucleosides.
Binding Affinity of Aptamers
Aptamers are short, single-stranded nucleic acid molecules that can bind to specific target molecules. "Spiegelmers," which are L-DNA or L-RNA aptamers, are developed using a mirror-image SELEX process. Their high biostability makes them attractive therapeutic and diagnostic agents. The binding affinity, represented by the dissociation constant (Kd), is a key performance metric.
| Aptamer Type | Target | Kd (D-Aptamer) | Kd (L-Aptamer/Spiegelmer) | Key Findings |
| DNA Aptamer | Thrombin | ~112 nM | ~250-900 nM (thio-TBA) | D-aptamer shows high affinity.[9][10] |
| RNA Aptamer | Thrombin | ~0.562 nM | - | RNA aptamers can exhibit very high affinity.[9] |
| DNA Aptamer | E. coli O157:H7 | Varies (e.g., EcoR1: low nM) | - | D-aptamers show a range of affinities for bacterial targets.[11] |
Table 3: Comparative Binding Affinities of D- and L-Aptamers.
Applications of this compound in DNA Structure Research
The unique properties of this compound and L-DNA open up novel avenues for investigating and manipulating DNA structures.
Probing Non-B Form DNA Structures
While most DNA in the cell exists in the right-handed B-form, other conformations such as the left-handed Z-DNA and G-quadruplexes play important roles in biological processes. The chiral nature of L-DNA makes it a specific tool for studying these structures. For instance, L-DNA has been shown to form a stable G-quadruplex structure, which can be used as a nuclease-resistant DNAzyme. This provides a new tool for applications in biological systems where nuclease degradation is a concern. While direct studies using L-DNA probes to investigate Z-DNA are less common, the principle of using chirally distinct molecules to probe specific DNA conformations holds promise. The use of Z-DNA binding proteins remains a primary method for detecting Z-DNA in the genome.[12]
Enhancing DNA Nanotechnology
DNA nanotechnology utilizes the predictable base-pairing of DNA to construct nanoscale objects. A major challenge in the in-vivo application of these structures is their susceptibility to nuclease degradation. Incorporating L-DNA into DNA origami and other nanostructures can significantly enhance their stability. For example, adding L-DNA "toecaps" to the ends of D-DNA domains in DNA nanostructures protects them from exonuclease-mediated degradation.[3] This strategy is crucial for the development of robust DNA-based molecular devices and drug delivery vehicles for in-vivo applications.[2][7][8]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols.
Nuclease Degradation Assay
This assay is used to determine the stability of oligonucleotides in the presence of nucleases.
-
Preparation: Dissolve the oligonucleotide (e.g., L-DNA, D-DNA, or other modified oligos) in a buffer.
-
Incubation: Mix the oligonucleotide with a nuclease source, such as fetal bovine serum (FBS), and incubate at 37°C.
-
Timepoints: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench the nuclease activity, often by adding a denaturing loading buffer and heating.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Stain the gel with a fluorescent dye that binds to nucleic acids and visualize the bands under UV light. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation and calculate the half-life.[11]
Thermal Melting (Tm) Analysis
This method is used to determine the thermal stability of a nucleic acid duplex.
-
Preparation: Anneal complementary oligonucleotide strands in a buffered solution containing salt (e.g., NaCl).
-
Measurement: Place the duplex solution in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve: Slowly increase the temperature of the sample while continuously monitoring the absorbance at 260 nm. As the duplex melts into single strands, the absorbance increases (hyperchromic effect).
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured. This is determined by finding the midpoint of the transition in the melting curve, often by calculating the first derivative of the curve.
Synthesis of L-DNA Oligonucleotides
L-DNA oligonucleotides are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry, the same method used for D-DNA synthesis. The key difference is the use of 2'-Deoxy-L-nucleoside phosphoramidites.
-
N-Protection of this compound: The exocyclic amine of this compound is protected, typically with a benzoyl group, to prevent side reactions during synthesis. This is often achieved by reacting the nucleoside with benzoyl chloride.[1][13][14][15]
-
Phosphitylation: The protected this compound is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the phosphoramidite monomer.[9][13]
-
Solid-Phase Synthesis: The L-phosphoramidite is then used in an automated DNA synthesizer. The synthesis cycle involves:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain attached to a solid support.
-
Coupling: Addition of the next phosphoramidite monomer.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the desired sequence is synthesized, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Conclusion
This compound, as a building block for L-DNA, offers a unique and powerful tool for DNA structure research. Its unparalleled nuclease resistance provides a significant advantage for in-vivo and in-serum applications. While it does not hybridize with natural D-DNA, its ability to form stable left-handed duplexes and other structures like G-quadruplexes makes it valuable for creating bio-orthogonal systems and for studying non-canonical DNA conformations. In contrast, modifications like 2'-O-Me-RNA and LNA are primarily used to enhance the stability and binding affinity of oligonucleotides that target natural DNA and RNA. The choice of tool, therefore, depends on the specific research question and experimental context. For applications requiring extreme biostability and orthogonality, this compound is an excellent choice. For enhancing the properties of probes and aptamers that interact with the natural D-world, 2'-O-Me-RNA and LNA are superior options. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their DNA structure investigations.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving DNA Nanostructure Stability: A Review of the Biomedical Applications and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Nuclease-Resistant L-DNA Tension Probes Enable Long-Term Force Mapping of Single Cells and Cell Consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuclease resistance of DNA nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Binding Characteristics Study of DNA based Aptamers for E. coli O157:H7 [mdpi.com]
- 11. The clinical potential of l-oligonucleotides: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
- 15. entegris.com [entegris.com]
A Side-by-Side Analysis of L-Adenosine and D-Adenosine Analogs in Antiviral Screens
A Comparative Guide for Researchers and Drug Development Professionals
The quest for potent and selective antiviral agents has led to the extensive exploration of nucleoside analogs, which can act as inhibitors of viral replication. Among these, adenosine (B11128) analogs have emerged as a promising class of broad-spectrum antivirals. A critical aspect of their design and efficacy lies in their stereochemistry, specifically the configuration of the sugar moiety, which exists as either D- or L-enantiomers. This guide provides a side-by-side analysis of L-adenosine and D-adenosine analogs in antiviral screens, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers in the field of antiviral drug development.
Data Presentation: A Comparative Look at Antiviral Activity
The antiviral efficacy of nucleoside analogs is typically quantified by their 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. Equally important is the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 yields the selectivity index (SI), a crucial measure of a drug's therapeutic window.
While direct comparative data for a wide range of L- and D-adenosine analogs against various viruses is not extensively available in single studies, existing research provides valuable insights. Notably, studies on β-L-2',3'-dideoxycytidine (L-ddC) and its D-enantiomer have shown that the L-form can exhibit potent antiviral activity with reduced toxicity. For instance, the L-enantiomer of the adenosine analog BCH-189 demonstrated greater potency against both Hepatitis B Virus (HBV) and Human Immunodeficiency Virus type 1 (HIV-1) compared to its D-counterpart.[1]
Below are tables summarizing available data on the antiviral activity of various adenosine analogs. It is important to note that direct side-by-side comparisons of L- and D-isomers for each analog are not always available in the literature.
Table 1: Antiviral Activity of Adenosine Analogs against HIV-1
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2',3'-dideoxyadenosine (B1670502) (ddAdo) | HIV-1 | MT-4 | 3-6 | 889 | ~148-296 | [2] |
| 2,6-diaminopurine (B158960) 2',3'-dideoxyriboside (ddDAPR) | HIV-1 | MT-4 | 2.4-3.8 | 477 | ~125-199 | [2] |
| 4'-C-cyano-2-amino-2'-deoxyadenosine (CAdA) | HIV-1 | - | 0.4 nM | - | - | [3] |
| 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | HIV-1 | - | 0.3 nM | - | - | [3] |
Table 2: Antiviral Activity of Adenosine Analogs against Hepatitis B Virus (HBV)
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| L-(-)-BCH-189 | - | 0.01 | - | - | [1] |
| D-(+)-BCH-189 | - | 0.5 | - | - | [1] |
| 4'-C-cyano-2-amino-2'-deoxyadenosine (CAdA) | - | 0.4 nM | - | - | [3] |
| Entecavir (ETV) | - | 0.7 nM | - | - | [3] |
| 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | - | 160 nM | - | - | [3] |
Table 3: Antiviral Activity of Adenosine Analogs against Coronaviruses
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference | |---|---|---|---|---|---| | Remdesivir | HCoV-229E | MRC-5 | 0.07 | > 2.00 | > 28.5 |[4] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of antiviral compounds. Below are detailed methodologies for key assays used in the screening of adenosine analogs.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6, MRC-5)
-
Complete cell culture medium
-
Virus stock of known titer
-
Test compounds (L- and D-adenosine analogs)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, Neutral Red, or Crystal Violet)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment:
-
Once the cell monolayer is confluent, remove the growth medium.
-
Add the diluted virus to the wells at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Immediately add the serially diluted test compounds to the respective wells. Include virus-only (positive control) and cell-only (negative control) wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability:
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
Neutral Red Assay: Incubate cells with Neutral Red dye, which is taken up by viable cells. After washing, extract the dye and measure the absorbance at 540 nm.
-
Crystal Violet Assay: Fix the cells and stain with crystal violet. After washing and drying, solubilize the dye and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the EC50 and CC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the ability of an antiviral compound to reduce the number of infectious virus particles, measured as plaque-forming units (PFU).
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates.
-
Virus stock of known titer.
-
Test compounds.
-
Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Preparation: Seed plates to achieve a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compounds. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Adsorb the virus onto the cells for 1-2 hours at 37°C.
-
-
Treatment:
-
Remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the test compounds.
-
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formaldehyde).
-
Stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Mandatory Visualization
Experimental Workflow for Antiviral Screening
The following diagram illustrates a typical workflow for the screening and evaluation of antiviral compounds.
Caption: A generalized workflow for the screening and characterization of antiviral adenosine analogs.
Signaling Pathway of Adenosine A2A Receptor
Recent studies have highlighted a novel immunomodulatory role for some adenosine analogs, which act as antagonists of the Adenosine A2A Receptor (A2AR).[5][6][7][8] This antagonism can enhance antiviral immune responses. The diagram below illustrates the canonical A2AR signaling pathway.
Caption: Canonical signaling pathway of the Adenosine A2A Receptor (A2AR).
Conclusion
The stereochemistry of adenosine analogs plays a pivotal role in their antiviral activity and therapeutic potential. While D-isomers have been the traditional focus due to their resemblance to natural nucleosides, evidence suggests that L-enantiomers can exhibit superior antiviral potency and a better safety profile in some cases. A comprehensive side-by-side analysis of L- and D-adenosine analogs against a broad range of viruses is crucial for the rational design of next-generation antiviral therapeutics. Furthermore, elucidating their dual mechanism of action, encompassing both direct antiviral effects and immunomodulation through pathways like A2AR antagonism, will be key to developing more effective treatments for viral diseases. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate and compare these promising antiviral candidates.
References
- 1. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. Investigations on the anti-HIV activity of 2',3'-dideoxyadenosine analogues with modifications in either the pentose or purine moiety. Potent and selective anti-HIV activity of 2,6-diaminopurine 2',3'-dideoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4'-modified nucleoside analogs: potent inhibitors active against entecavir-resistant hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. In silico virtual screening approaches for anti-viral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ANTIVIRAL ACTIVITY SPECTRUM OF NUCLEOSIDE AND NUCLEOTIDE ANALOGS [lirias.kuleuven.be]
- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
L-Nucleosides vs. D-Nucleosides: A Comparative Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of nucleoside analogs plays a pivotal role in their pharmacokinetic profiles and therapeutic indices. While naturally occurring nucleosides exist in the D-configuration, their synthetic L-enantiomers have emerged as a clinically significant class of antiviral and anticancer agents. This guide provides a comprehensive comparison of the pharmacokinetics of L-nucleosides versus their D-counterparts, supported by experimental data and detailed methodologies.
Key Pharmacokinetic Differences: An Overview
L-nucleoside analogs often exhibit distinct pharmacokinetic properties compared to their D-isomers, primarily due to the stereoselective nature of key biological players such as enzymes and transporters. These differences can manifest in altered absorption, distribution, metabolism, and excretion (ADME) profiles, frequently leading to improved safety and efficacy. L-nucleosides, being the unnatural enantiomers, are generally poorer substrates for human cellular enzymes, which can lead to reduced cellular toxicity, particularly mitochondrial toxicity.[1][2]
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for representative L- and D-nucleoside analogs. It is important to note that direct comparative studies under identical conditions are limited; therefore, data from different studies are presented with appropriate context.
Table 1: Comparative Pharmacokinetics of Lamivudine (L-2',3'-dideoxy-3'-thiacytidine) Enantiomers
| Parameter | L-Lamivudine (3TC) | D-Lamivudine | Species | Notes |
| Oral Bioavailability (%) | ~82 (human)[3] | Data not readily available | Human | High oral bioavailability is a key feature of L-Lamivudine. |
| Elimination Half-life (t½) | 5-7 hours (plasma, human)[3] | Shorter than L-isomer | Human | The longer half-life of the active triphosphate of L-lamivudine contributes to its antiviral efficacy. |
| Intracellular Half-life (t½) of Triphosphate | 10.5-15.5 hours (in HIV-infected cells)[3] | Shorter than L-isomer | Human Cell Lines | Prolonged intracellular retention of the active metabolite is crucial for antiviral activity. |
| Renal Clearance | ~70% of dose excreted unchanged in urine (human)[3] | Data not readily available | Human | Primarily eliminated by the kidneys. |
| Mitochondrial Toxicity | Minimal[1][2] | Higher than L-isomer | In vitro | L-lamivudine is a poor substrate for human mitochondrial DNA polymerase γ.[1] |
Table 2: Comparative Pharmacokinetics of Emtricitabine (L-2',3'-dideoxy-5-fluoro-3'-thiacytidine) and Related Compounds
| Parameter | L-Emtricitabine (FTC) | D-Emtricitabine | Species | Notes |
| Oral Bioavailability (%) | ~93 (human) | Data not readily available | Human | Excellent oral absorption. |
| Elimination Half-life (t½) | ~10 hours (plasma, human) | Data not readily available | Human | Allows for once-daily dosing. |
| Intracellular Half-life (t½) of Triphosphate | ~39 hours (in human PBMCs) | Shorter than L-isomer | Human PBMCs | Long intracellular half-life of the active form. |
| Renal Clearance | Primarily excreted renally (human)[4] | Data not readily available | Human | Dose adjustment is required in renal impairment.[5] |
| Mitochondrial Toxicity | Low[1] | Higher than L-isomer | In vitro | Similar to L-lamivudine, it shows a favorable mitochondrial safety profile. |
Table 3: Comparative Aspects of Telbivudine (L-Thymidine) and Natural D-Thymidine
| Parameter | L-Telbivudine | D-Thymidine (Natural) | Species | Notes |
| Phosphorylation by Thymidine (B127349) Kinase (TK) | Substrate for viral and cellular TKs[6][7] | Natural substrate for cellular TKs | In vitro | Some viral TKs show a lack of stereospecificity, efficiently phosphorylating L-nucleosides.[6] |
| Incorporation into Host DNA | Poor substrate for human DNA polymerases[8] | Natural substrate for DNA polymerases | In vitro | This stereoselectivity contributes to the lower toxicity of L-nucleosides. |
| Antiviral Activity | Potent inhibitor of HBV DNA polymerase[9] | No antiviral activity | In vitro | The triphosphate form acts as a chain terminator. |
| Mitochondrial Toxicity | Lower than some D-analogs | - | In vitro | Generally considered to have a better safety profile regarding mitochondrial function. |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for comparing the pharmacokinetic profiles of L- and D-nucleoside enantiomers in a rat model.[1][10]
a. Animal Model:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals are fasted overnight before dosing.
b. Drug Administration:
-
Formulation: The L- and D-enantiomers are formulated separately in a suitable vehicle (e.g., 0.5% carboxymethylcellulose for oral administration or saline for intravenous administration).
-
Dosing: A single oral dose (e.g., 10 mg/kg) or intravenous dose (e.g., 5 mg/kg) is administered.
c. Sample Collection:
-
Blood samples (approx. 0.2 mL) are collected via the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
d. Bioanalytical Method:
-
A validated chiral HPLC-MS/MS method is used to quantify the concentrations of the L- and D-enantiomers in plasma.[5][11]
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) is a common method for plasma sample preparation.
-
Chromatography: A chiral column (e.g., amylose (B160209) or cellulose-based) is used to separate the enantiomers.[8]
-
Detection: Mass spectrometry provides sensitive and specific detection.
e. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance.
In Vitro Nucleoside Kinase Assay
This protocol describes a method to assess the stereospecificity of nucleoside kinases in phosphorylating L- and D-nucleosides.[12][13]
a. Reagents:
-
Recombinant human nucleoside kinase (e.g., thymidine kinase 1 or deoxycytidine kinase).
-
L- and D-nucleoside analogs.
-
ATP and MgCl2.
-
Kinase assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Detection reagent (e.g., a luciferase-based ATP detection kit).
b. Procedure:
-
The kinase reaction is set up in a 96-well plate.
-
The reaction mixture contains the kinase, the L- or D-nucleoside substrate at various concentrations, ATP, and MgCl2 in the kinase buffer.
-
The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of remaining ATP is quantified using a luciferase-based assay. The decrease in ATP concentration is proportional to the kinase activity.
c. Data Analysis:
-
The rate of phosphorylation for the L- and D-enantiomers is determined and compared to calculate the stereoselectivity of the enzyme.
Signaling Pathways and Experimental Workflows
Cellular Metabolism of L- and D-Nucleosides
The intracellular activation of nucleoside analogs is a critical step for their pharmacological activity. This process, which involves sequential phosphorylation to the triphosphate form, is often stereoselective.
Caption: Intracellular phosphorylation of D- and L-nucleoside analogs.
Experimental Workflow for Comparative Pharmacokinetics
The following diagram illustrates a typical workflow for a comparative in vivo pharmacokinetic study of L- and D-nucleoside enantiomers.
Caption: Workflow for a comparative pharmacokinetic study.
Conclusion
The stereochemistry of nucleoside analogs is a critical determinant of their pharmacokinetic properties and, consequently, their therapeutic utility. L-nucleosides often exhibit a superior pharmacokinetic and safety profile compared to their D-enantiomers, characterized by favorable oral bioavailability, prolonged intracellular half-life of the active triphosphate metabolite, and reduced off-target toxicity. This is largely attributed to the stereoselective interactions with host cellular enzymes and transporters. A thorough understanding of these stereochemical differences is essential for the rational design and development of safer and more effective nucleoside-based therapeutics. Further direct comparative studies will be invaluable in fully elucidating the nuanced pharmacokinetic differences between L- and D-nucleoside analogs.
References
- 1. Differential Effects of Antiretroviral Nucleoside Analogs on Mitochondrial Function in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding adefovir pharmacokinetics as a component of a transporter phenotyping cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ribavirin pharmacokinetics in renal and liver transplant patients: evidence that it depends on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. benchchem.com [benchchem.com]
- 13. news-medical.net [news-medical.net]
A Comparative Guide to the Chain Termination Efficiency of 2'-Deoxy-L-adenosine triphosphate (L-dATP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies used to assess the chain termination efficiency of 2'-Deoxy-L-adenosine triphosphate (L-dATP), a stereoisomer of the naturally occurring deoxyadenosine (B7792050) triphosphate. Due to the limited availability of direct comparative data for L-dATP in existing literature, this document focuses on the established mechanisms of chain termination by nucleoside analogues and presents a detailed experimental framework for researchers to quantitatively assess the performance of L-dATP against other known chain terminators.
Introduction to Chain Termination
Chain termination is a critical mechanism in molecular biology, most notably in Sanger sequencing and as the mode of action for many antiviral and anticancer nucleoside analogue drugs. The process involves the incorporation of a modified nucleotide into a growing DNA strand by a DNA polymerase. This incorporated analogue subsequently prevents the addition of the next nucleotide, thereby halting DNA synthesis. The efficiency of a chain terminator is a measure of how effectively it is incorporated by a polymerase and how definitively it stops further elongation.
Nucleoside analogues can be broadly categorized based on their termination mechanism:
-
Obligate Chain Terminators: These analogues, such as dideoxynucleotides (ddNTPs), lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide. Their incorporation leads to immediate and irreversible termination of the DNA chain.
-
Non-Obligate Chain Terminators: These analogues may possess a 3'-hydroxyl group but still impede chain elongation due to other structural modifications that create steric hindrance or unfavorable conformations for the polymerase.
The stereochemistry of the sugar moiety, as in the case of L-nucleosides like L-dATP, represents a significant modification that can influence its interaction with the active site of DNA polymerases and its potential as a chain terminator.
Comparative Data on Chain Termination Efficiency
As of the latest literature review, specific quantitative data detailing the chain termination efficiency of this compound triphosphate (L-dATP) remains scarce. However, the performance of L-dATP can be benchmarked against well-characterized nucleoside analogues. The following table summarizes the known chain termination properties of common alternatives. Researchers can use the experimental protocols outlined in this guide to populate the data for L-dATP.
| Nucleoside Analogue | Chemical Modification | Termination Mechanism | Relative Efficiency (Compared to Natural dNTP) | Key Considerations |
| 2',3'-Dideoxyadenosine triphosphate (ddATP) | Lacks 3'-hydroxyl group | Obligate | High | A standard chain terminator used in Sanger sequencing. |
| Cordycepin triphosphate (3'-deoxyadenosine triphosphate) | Lacks 3'-hydroxyl group | Obligate | Varies by polymerase | A naturally occurring adenosine (B11128) analogue with known chain termination properties. |
| This compound triphosphate (L-dATP) | L-stereoisomer of deoxyribose | Expected to be Non-Obligate or an Inhibitor | To be determined | The unnatural sugar stereoisomer is expected to be a poor substrate for most DNA polymerases. |
| Acyclovir triphosphate | Acyclic guanosine (B1672433) analogue | Obligate | High (for viral polymerases) | A potent selective inhibitor of viral DNA polymerases. |
| Tenofovir diphosphate | Acyclic phosphonate (B1237965) nucleotide analogue of dAMP | Obligate | High (for reverse transcriptases) | A key component of antiretroviral therapy. |
Experimental Protocols
To determine the chain termination efficiency of L-dATP, a primer extension assay is the most direct and informative method. This assay measures the ability of a DNA polymerase to incorporate the nucleotide analogue and the extent to which this incorporation halts further DNA synthesis.
Primer Extension Assay Protocol
Objective: To quantify the chain termination efficiency of L-dATP by a selected DNA polymerase.
Materials:
-
Thermocycler
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
-
Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment)
-
Synthetic oligonucleotide primer (radiolabeled or fluorescently labeled at the 5' end)
-
Synthetic DNA template with a known sequence
-
Natural deoxynucleoside triphosphates (dATP, dCTP, dGTP, TTP) of high purity
-
This compound triphosphate (L-dATP)
-
Reaction buffer appropriate for the chosen DNA polymerase
-
Stop/loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
Procedure:
-
Primer-Template Annealing:
-
Mix the labeled primer and the DNA template in a 1:1.5 molar ratio in the reaction buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare a master mix containing the annealed primer-template, reaction buffer, and the DNA polymerase.
-
Aliquot the master mix into separate reaction tubes.
-
To each tube, add the required dNTPs and the L-dATP at varying concentrations. Include control reactions with only natural dNTPs and a reaction with a known chain terminator like ddATP. A typical setup might include:
-
Control: dATP, dCTP, dGTP, TTP
-
Test (L-dATP): A mixture of dCTP, dGTP, TTP, and varying ratios of dATP to L-dATP.
-
Positive Control (ddATP): A mixture of dCTP, dGTP, TTP, and a known concentration of ddATP.
-
-
-
Primer Extension Reaction:
-
Incubate the reaction tubes at the optimal temperature for the DNA polymerase for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Stop the reactions by adding an equal volume of stop/loading buffer.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a high-resolution denaturing polyacrylamide gel.
-
Run the gel until the desired separation of DNA fragments is achieved.
-
-
Data Analysis:
-
Visualize the DNA fragments using a phosphorimager or fluorescence scanner.
-
The presence of shorter DNA fragments in the lanes containing L-dATP, corresponding to termination events after its incorporation, indicates chain termination.
-
Quantify the intensity of the full-length product and the terminated fragments to calculate the chain termination efficiency. Efficiency can be expressed as the percentage of termination at a specific site.
-
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of chain termination and the experimental workflow.
Caption: Mechanism of DNA chain termination by L-dATP.
Caption: Workflow for the primer extension assay.
Conclusion
In Vivo Efficacy of 2'-Deoxy-L-adenosine in Animal Models of HBV: A Comparative Guide
For researchers and drug development professionals navigating the landscape of Hepatitis B Virus (HBV) therapeutics, in vivo validation is a critical step. This guide provides an objective comparison of the efficacy of 2'-Deoxy-L-adenosine (L-dA) with other nucleoside/nucleotide analogues in the woodchuck model of chronic HBV infection. The woodchuck and its cognate Woodchuck Hepatitis Virus (WHV) are a well-established and predictive model for HBV infection in humans.[1][2]
Comparative Efficacy of Nucleoside Analogues in the Woodchuck Model
The following table summarizes the in vivo efficacy of this compound and other commercially available nucleoside analogues in chronically WHV-infected woodchucks.
| Compound | Dosage | Treatment Duration | Mean Viral Load Reduction (serum WHV DNA) | Key Findings |
| This compound (L-dA) | Not explicitly stated in available abstracts; once-daily oral administration | Not explicitly stated | Up to 10⁸ genome equivalents/mL | Potent, specific, and selective inhibitor of hepadnavirus replication. No drug-related toxicity was observed. A decline in WHV surface antigen (WHsAg) paralleled the decrease in viral load.[3][4][5] |
| Lamivudine (B182088) | 1.43 mg/kg/day (oral) | 48 weeks | 2.7 log₁₀ genome equivalents/mL | Significant reduction in serum WHV DNA. Recrudescence of viral replication was observed after drug withdrawal.[6] |
| Entecavir (B133710) | 0.5 mg/kg/day (oral) for 8 weeks, then 0.5 mg/kg/week | 14 to 36 months | 5-8 log₁₀ | Long-term treatment resulted in sustained antiviral efficacy and prolonged lifespan. Significant reduction in viral antigens and covalently closed circular DNA (cccDNA) in the liver.[1][7][8][9] |
| Clevudine | 10 mg/kg/day (oral) | 32 weeks | Up to 9 log₁₀ | Potent suppression of viral replication with a sustained antiviral effect after treatment withdrawal. Associated with a reduction in intrahepatic WHV RNA and cccDNA.[1][10] |
| Telbivudine (B1682739) | Not explicitly stated for woodchuck model | Not explicitly stated for woodchuck model | Superior viral suppression compared to lamivudine in human clinical trials.[11][12] | Potent antiviral activity against HBV.[11][12] |
Mechanism of Action: Inhibition of HBV Reverse Transcriptase
This compound, like other L-nucleoside analogues, exerts its antiviral activity by targeting the HBV polymerase, a key enzyme in the viral replication cycle. The proposed mechanism involves the intracellular phosphorylation of L-dA to its active triphosphate form, which then competes with the natural substrate (dATP) for incorporation into the nascent viral DNA chain by the reverse transcriptase. The incorporation of the L-nucleoside analogue leads to chain termination, thus halting viral replication. This action is specific to the viral polymerase, with no significant inhibition of human DNA polymerases (α, β, and γ) or adverse effects on mitochondrial function.[3][4][5]
Caption: Mechanism of this compound (L-dA) inhibition of HBV replication.
Experimental Protocols
Animal Model: Chronic WHV Infection in Woodchucks
-
Animals: Eastern woodchucks (Marmota monax) chronically infected with Woodchuck Hepatitis Virus (WHV). Chronic infection is typically established by inoculating neonatal woodchucks with a standardized WHV inoculum.[1][2]
-
Housing and Monitoring: Animals are housed under conditions that meet institutional animal care and use committee guidelines. Regular monitoring includes body weight, food consumption, and overall health status. Blood samples are collected at specified intervals for virological and biochemical analysis.
Drug Administration
-
Route: Compounds are typically administered orally once daily, often via gavage, to conscious animals.
-
Formulation: The drug is usually dissolved or suspended in a suitable vehicle, such as sterile water or a specific formulation buffer.
Caption: General experimental workflow for in vivo efficacy studies in the woodchuck model.
Quantification of Serum WHV DNA
A common method for quantifying viral load in serum is dot or slot blot hybridization.
-
Sample Preparation: Serum samples are treated with proteinase K and extracted with phenol-chloroform to isolate total DNA.
-
Denaturation: The extracted DNA is denatured to single strands, typically by heating or treatment with an alkaline solution.
-
Membrane Application: The denatured DNA is applied to a nitrocellulose or nylon membrane in the form of a dot or a slot.
-
Hybridization: The membrane is incubated with a labeled, single-stranded WHV DNA probe that is complementary to a specific region of the viral genome. The probe can be radiolabeled (e.g., with ³²P) or non-radioactively labeled (e.g., with biotin).
-
Washing: The membrane is washed to remove any unbound probe.
-
Detection:
-
Radiolabeled probes: The membrane is exposed to X-ray film (autoradiography). The intensity of the resulting spots is proportional to the amount of WHV DNA.
-
Non-radioactive probes: The membrane is incubated with a detection reagent (e.g., streptavidin-alkaline phosphatase for biotin-labeled probes) followed by a chemiluminescent or colorimetric substrate.
-
-
Quantification: The signal intensity is measured using a densitometer or imaging system and compared to a standard curve of known WHV DNA concentrations to determine the viral load in genome equivalents per milliliter (ge/mL).
Histopathological and Immunohistochemical Analysis of Liver Tissue
-
Tissue Fixation and Processing: Liver biopsy samples are fixed in 10% neutral buffered formalin, processed through a series of graded alcohols and xylene, and embedded in paraffin (B1166041).
-
Sectioning: Thin sections (typically 4-5 µm) are cut from the paraffin blocks and mounted on glass slides.
-
Hematoxylin and Eosin (H&E) Staining: Slides are stained with H&E to visualize the overall liver architecture, including the presence of inflammation (portal and lobular hepatitis), hepatocyte necrosis, and fibrosis.[13][14]
-
Immunohistochemistry (IHC) for Viral Antigens:
-
Antigen Retrieval: Slides are treated to unmask the viral antigens.
-
Primary Antibody Incubation: Slides are incubated with primary antibodies specific for WHV core antigen (WHcAg) or WHV surface antigen (WHsAg).
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to produce a colored precipitate at the site of antigen localization.
-
Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip. The distribution and intensity of viral antigen staining in hepatocytes are then assessed microscopically.[13]
-
Conclusion
This compound has demonstrated potent in vivo efficacy against hepadnavirus replication in the woodchuck model, with a significant reduction in viral load and a favorable safety profile. Its mechanism of action, targeting the viral polymerase, is well-established for L-nucleoside analogues. When compared to other nucleoside analogues such as Lamivudine, Entecavir, and Clevudine, L-dA shows promise, although a direct comparison of potency is challenging without standardized dosing and treatment durations across studies. The data presented in this guide, based on the robust woodchuck model, provide a strong rationale for the continued investigation of this compound as a potential therapeutic agent for chronic Hepatitis B.
References
- 1. Application of the woodchuck animal model for the treatment of hepatitis B virus-induced liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral beta-L-nucleosides specific for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral L-nucleosides specific for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antiviral Effects of Lamivudine, Emtricitabine, Adefovir Dipivoxil, and Tenofovir Disoproxil Fumarate Administered Orally Alone and in Combination to Woodchucks with Chronic Woodchuck Hepatitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Long-term entecavir treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Clevudine for the treatment of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the efficacy of lamivudine and telbivudine in the treatment of chronic hepatitis B: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Woodchuck hepatitis virus infection: serologic and histopathologic course and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the immunomodulatory effects of adenosine analogs
A Comparative Guide to the Immunomodulatory Effects of Adenosine (B11128) Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory actions of adenosine analogs is critical for harnessing their therapeutic potential. Adenosine, a ubiquitous purine (B94841) nucleoside, signals through four distinct G protein-coupled receptors—A1, A2A, A2B, and A3—to orchestrate a wide spectrum of immune responses. The specific effects of adenosine analogs are dictated by their affinity and selectivity for these receptors. This guide provides an objective comparison of the immunomodulatory effects of key adenosine analogs, supported by experimental data and detailed methodologies.
Adenosine Receptor Signaling Pathways
The differential immunomodulatory effects of adenosine analogs stem from their selective activation of receptor subtypes, each linked to distinct intracellular signaling cascades. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP), while the A2A and A2B receptors couple to stimulatory G proteins (Gs), increasing cAMP levels. These initial signaling events trigger downstream pathways that ultimately regulate immune cell function.[1][2]
Caption: Overview of adenosine receptor signaling pathways.
Comparative Data of Adenosine Analogs
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of commonly used adenosine analogs, along with their primary immunomodulatory effects.
| Adenosine Analog | Receptor Selectivity (Binding Affinity, Ki in nM) | Potency (EC50 in nM) | Key Immunomodulatory Effects |
| NECA (5'-N-Ethylcarboxamidoadenosine) | Non-selective: A1 (≈10), A2A (≈10), A2B (≈1000), A3 (≈10)[1] | A2A (cAMP): 4.5 | Potent, broad immunosuppression. Inhibits T-cell proliferation and cytokine production. Suppresses neutrophil activity.[1] |
| CGS 21680 | A2A selective: A2A (21), A1 (>2000)[1] | A2A (vasorelaxation): 4.5[3] | Primarily immunosuppressive. Inhibits T-cell receptor signaling and cytokine release. Promotes regulatory T-cell (Treg) function.[4] |
| Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyl-uronamide) | A3 selective: A3 (3.5), A1 (>1000), A2A (>1000)[5] | A3 (functional assay): 32.28 | Context-dependent dual anti- and pro-inflammatory effects. Can inhibit neutrophil superoxide (B77818) production but may also mediate mast cell degranulation.[4] |
| CCPA (2-Chloro-N6-cyclopentyladenosine) | A1 selective: A1 (≈1), A2A (>1000), A3 (≈100)[2] | A1 (functional assay): Varies by tissue | Primarily characterized by its cardiovascular and neurological effects. Limited direct immunomodulatory data, but can influence inflammatory pain.[4] |
Key Experimental Methodologies
To ensure reproducibility and accurate comparison, detailed protocols for fundamental assays are provided below.
Radioligand Binding Assay
This assay is crucial for determining the binding affinity (Ki) of an adenosine analog for its receptor.
Caption: Workflow of a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target adenosine receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[6]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in an appropriate assay buffer.[6]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., 10 nM [3H]CGS21680 for A2A receptors), and varying concentrations of the unlabeled adenosine analog.[7]
-
For determining non-specific binding, include wells with a high concentration (e.g., 10 µM) of a non-selective agonist like NECA.[7]
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[6][7]
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.[7]
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[6][8]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding against the concentration of the adenosine analog and use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
T-Cell Proliferation Assay (CFSE-based)
This assay measures the inhibitory effect of adenosine analogs on T-cell proliferation.
References
- 1. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of a selective adenosine A2 receptor agonist, CGS 21680, and nitroprusside in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent involvement of the A(2A) subtype adenosine receptor in the anti-inflammatory interactions of CGS 21680, cyclopentyladenosine, and IB-MECA with human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. giffordbioscience.com [giffordbioscience.com]
Evaluating 2'-Deoxy-L-adenosine's Potential Against Drug-Resistant Hepatitis B Virus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of the Hepatitis B Virus (HBV) presents a significant challenge to effective long-term management of chronic hepatitis B. While current first-line treatments such as Entecavir (ETV) and Tenofovir Disoproxil Fumarate (TDF) have high barriers to resistance, the selection of resistant variants can lead to treatment failure.[1][2] This guide provides a comparative overview of the investigational nucleoside analog 2'-Deoxy-L-adenosine (L-dA) alongside Entecavir and Tenofovir, with a focus on their activity against drug-resistant HBV strains.
Executive Summary
This compound (L-dA) is a potent and selective inhibitor of hepadnavirus replication, including HBV.[3][4] Its mechanism of action, like other nucleoside analogs, involves the inhibition of the viral reverse transcriptase. While preclinical data in woodchuck models have shown significant viral load reduction without associated toxicity, comprehensive data on its efficacy against specific drug-resistant HBV strains in vitro is not as widely available as for established drugs like Entecavir and Tenofovir.
Entecavir, a guanosine (B1672433) analog, and Tenofovir, an adenosine (B11128) monophosphate analog, are mainstays in HBV therapy. However, resistance to Entecavir can emerge, particularly in patients with pre-existing lamivudine (B182088) resistance.[1][5] Tenofovir has demonstrated a high genetic barrier to resistance, making it a preferred option for many drug-resistant HBV infections.[2][6]
This guide synthesizes the available quantitative data, outlines the experimental protocols for assessing antiviral efficacy, and provides visual representations of the relevant biological pathways and experimental workflows to aid researchers in evaluating the potential of L-dA as a future therapeutic agent against drug-resistant HBV.
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound, Entecavir, and Tenofovir against wild-type and drug-resistant HBV strains. The data is presented as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication.
Table 1: In Vitro Antiviral Activity Against Wild-Type HBV
| Compound | Virus Strain | Cell Line | EC50 / IC50 (µM) |
| This compound | Wild-Type | - | Data not available |
| Entecavir | Wild-Type | HepG2 2.2.15 | 0.0038 |
| Tenofovir | Wild-Type | HepG2 2.2.15 | 0.8 ± 0.1 |
Table 2: In Vitro Antiviral Activity Against Lamivudine-Resistant HBV (rtM204V/I)
| Compound | Virus Strain | Cell Line | EC50 / IC50 (µM) | Fold Change vs. Wild-Type |
| This compound | Lamivudine-Resistant | - | Data not available | - |
| Entecavir | Lamivudine-Resistant | - | 0.026 | 8-fold reduction in susceptibility |
| Tenofovir | Lamivudine-Resistant | - | Maintained activity | Not significantly affected |
Table 3: In Vitro Antiviral Activity Against Entecavir-Resistant HBV
| Compound | Virus Strain | Cell Line | EC50 (nM) | Fold Change vs. Wild-Type |
| This compound | Entecavir-Resistant | - | Data not available | - |
| Tenofovir | Entecavir-Resistant Clones | HepG2 | 10.5 - 11.4 | No significant change |
Mechanism of Action and Signaling Pathways
Nucleoside analogs like this compound, Entecavir, and Tenofovir act as competitive inhibitors of the HBV reverse transcriptase. Following intracellular phosphorylation to their active triphosphate forms, they are incorporated into the nascent viral DNA chain, leading to premature chain termination and halting viral replication.
dot
Caption: HBV replication cycle and the target of nucleos(t)ide analogs.
HBV replication is also influenced by host cell signaling pathways. The Ras-MEK-ERK (MAPK) and PI3K/AKT pathways have been shown to modulate HBV gene expression and replication. Understanding the interplay between these pathways and antiviral agents could open new avenues for therapeutic intervention.
dot
References
- 1. Entecavir resistance in a patient with treatment-naïve HBV: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Molecular Diagnosis of Entecavir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir resistance in patients with HBV - EASL-The Home of Hepatology. [easl.eu]
L-Adenosine versus D-Adenosine in DNA: A Comparative Guide to Thermal Stability
For researchers, scientists, and professionals in drug development, understanding the biophysical properties of modified nucleic acids is paramount. This guide provides an objective comparison of the thermal stability of DNA duplexes containing the natural D-adenosine versus its synthetic enantiomer, L-adenosine, supported by experimental findings.
The incorporation of L-nucleotides, the mirror images of the naturally occurring D-nucleotides, into DNA is a promising strategy for enhancing the nuclease resistance of therapeutic oligonucleotides. However, altering the stereochemistry of a nucleotide can have significant consequences for the stability and structure of the DNA double helix. This guide focuses on the thermodynamic impact of substituting a single D-adenosine with L-adenosine within a DNA duplex.
Executive Summary: L-Adenosine Destabilizes DNA Duplexes
Experimental evidence indicates that the introduction of a single L-deoxyadenosine (L-dA) into a DNA duplex leads to a notable decrease in its thermal stability compared to the corresponding unmodified DNA duplex containing only D-adenosine. A key study by Nakano et al. (2005) demonstrated that this destabilization is primarily due to a less favorable enthalpy of formation, suggesting weaker overall intermolecular forces holding the modified duplex together.[1][2] Despite this reduction in stability, the overall B-form structure of the DNA is maintained.[1][2]
Quantitative Data Comparison
The primary literature from the pivotal study by Nakano et al. (2005) indicates a significant destabilization of DNA duplexes upon the inclusion of L-adenosine. The free energy of duplex formation (ΔG°37) was found to be less favorable by approximately 2.5 to 3.0 kcal/mol for the L-adenosine-containing duplexes.[1][2] While the abstract of the study provides this thermodynamic data, the specific melting temperatures (Tm) for the tested oligonucleotides were not accessible for this review. The following table serves as a template to be populated with specific experimental values.
| Oligonucleotide Sequence (Conceptual) | Modification | Melting Temperature (Tm) (°C) | ΔH° (kcal/mol) | ΔS° (eu) | ΔG°37 (kcal/mol) |
| 5'-Oligo-A-Oligo-3' / 3'-Oligo-T-Oligo-5' | D-Adenosine (Control) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 5'-Oligo-(L-A)-Oligo-3' / 3'-Oligo-T-Oligo-5' | L-Adenosine | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: This table illustrates the expected format for comparative data. The specific oligonucleotide sequences and corresponding thermodynamic values from the primary research were not available in the sources accessed.
Experimental Protocol: UV Thermal Denaturation
The thermal stability of DNA duplexes is commonly assessed through UV-Vis spectrophotometry by monitoring the change in absorbance at 260 nm as a function of temperature.
Principle
Double-stranded DNA (dsDNA) exhibits lower UV absorbance at 260 nm compared to its single-stranded (ssDNA) constituents, a phenomenon known as the hypochromic effect. As a solution of dsDNA is heated, the hydrogen bonds between base pairs break, and the duplex denatures into single strands. This process is accompanied by an increase in UV absorbance, termed the hyperchromic effect. The temperature at which 50% of the DNA is denatured is defined as the melting temperature (Tm), a direct measure of the duplex's thermal stability.
Materials
-
Lyophilized and purified single-stranded DNA oligonucleotides (with and without L-adenosine modification and their complements).
-
Annealing Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0.
-
Nuclease-free water.
-
UV-Vis spectrophotometer equipped with a Peltier-based temperature controller.
-
Quartz cuvettes (1 cm path length).
Procedure
-
Oligonucleotide Preparation and Annealing:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to prepare concentrated stock solutions (e.g., 100 µM).
-
Accurately determine the concentration of each stock solution via UV absorbance at 260 nm at an elevated temperature (e.g., 85°C).
-
Prepare the final experimental samples by combining equimolar amounts of complementary strands in the annealing buffer to the desired final concentration (e.g., 5 µM).
-
To anneal the duplexes, heat the samples to 95°C for 5 minutes, followed by slow cooling to room temperature over several hours.
-
-
UV Melting Curve Acquisition:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled sample holder.
-
Equilibrate the sample at a temperature well below the anticipated Tm (e.g., 25°C).
-
Program the instrument to increase the temperature at a steady rate (e.g., 1°C/minute) to a temperature well above the Tm (e.g., 95°C).
-
Record the absorbance at 260 nm at regular temperature intervals throughout the heating process.
-
-
Data Analysis:
-
Plot the recorded absorbance values against the corresponding temperatures to generate a melting curve.
-
The Tm is determined by finding the temperature at the midpoint of the sigmoidal transition. This is most accurately achieved by calculating the first derivative of the melting curve; the peak of the derivative plot corresponds to the Tm.
-
Thermodynamic parameters, including enthalpy (ΔH°) and entropy (ΔS°), can be derived by performing concentration-dependent melting experiments and constructing a van't Hoff plot (1/Tm vs. ln[CT], where CT is the total oligonucleotide concentration).
-
Experimental Workflow Visualization
Caption: Workflow for determining DNA thermal stability via UV melting.
Conclusion
The incorporation of L-adenosine into a DNA duplex results in a quantifiable reduction in thermal stability, a critical consideration for the design of L-DNA-based therapeutics and diagnostics. While offering enhanced nuclease resistance, the trade-off in hybridization affinity, as indicated by a lower melting temperature and less favorable thermodynamics, must be carefully managed. The experimental protocols outlined in this guide provide a robust framework for assessing the thermal stability of such modified oligonucleotides.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 2'-Deoxy-L-adenosine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2'-Deoxy-L-adenosine, a synthetic nucleoside analog. Adherence to these guidelines will mitigate risks and promote a culture of safety.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected as a separate chemical waste. Specifically, avoid mixing it with aqueous wastes, organic solvents, or oxidizing agents.[2][3]
-
Containment of Solid Waste:
-
Collect all solid waste, including contaminated consumables such as pipette tips, tubes, and gloves, in a designated, leak-proof container lined with a clear plastic bag.[4]
-
The container must be kept closed except when adding waste.[5]
-
For chemically contaminated sharps like needles or blades, use a designated puncture-proof sharps container.[4]
-
-
Containment of Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, shatter-resistant container.
-
Ensure the container is properly sealed to prevent leaks and evaporation.
-
Do not fill liquid waste containers beyond 75% capacity to allow for expansion and prevent spills.[4]
-
-
Labeling of Waste Containers:
-
As soon as the first drop of waste is added, label the container clearly.[3]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid waste with trace amounts" or "aqueous solution").
-
Indicate the accumulation start date on the label.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where it was generated.[6]
-
The SAA must be under the control of the principal investigator or lab director and should be equipped with secondary containment to capture any potential leaks.[6]
-
Do not store waste containers in hallways or other public areas.[3]
-
-
Request for Disposal:
-
Once the container is full or within 60 days of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[3]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Quantitative Data Summary
There is no specific quantitative data available for the disposal of this compound. Disposal limits and regulations are typically governed by local, state, and federal guidelines for chemical waste. Researchers should consult their institution's EHS office for specific quantity limits and disposal requirements.
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are readily available in safety and regulatory literature. The standard and recommended procedure is to dispose of it as chemical waste through a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2'-Deoxy-L-adenosine
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of 2'-Deoxy-L-adenosine, a potent antiviral nucleoside analog. Adherence to these procedures is critical to ensure the safety of researchers and the integrity of experimental outcomes. This document outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and compliant disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical and must be handled with care. The primary route of exposure is through ingestion, and it is categorized as harmful if swallowed[1]. While comprehensive toxicological data is not available for this compound specifically, it is prudent to treat it with the same precautions as other potentially bioactive nucleoside analogs. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specific Requirements | Purpose |
| Hand Protection | Double-layered nitrile gloves | To prevent skin contact and absorption. The outer glove should be removed and disposed of immediately after handling. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashes. | To protect eyes from splashes and airborne particles. |
| Body Protection | A fully fastened laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of aerosolization or handling large quantities, a NIOSH-approved respirator may be necessary based on a risk assessment. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps to ensure the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Preparation and Weighing:
-
All handling of the solid compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Before handling, don the appropriate PPE as outlined in the table above.
-
Use a dedicated and calibrated analytical balance for weighing.
-
Handle the compound gently to avoid creating dust.
-
-
Dissolution and Use in Experiments:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If working with cell cultures or other biological systems, maintain sterile techniques within a biological safety cabinet.
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard information.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Remove and dispose of the outer pair of gloves in the designated chemical waste container.
-
Wash hands thoroughly with soap and water.
-
Remove the laboratory coat and other PPE before leaving the laboratory.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (e.g., solutions containing the compound) | Collect in a sealed, labeled, and chemically compatible container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in the designated solid hazardous waste stream. |
Decontamination Procedure: All non-disposable equipment and surfaces that have come into contact with this compound should be thoroughly cleaned. Use a suitable laboratory detergent and rinse with copious amounts of water.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
